Hydroxy Bezafibrate-D6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C19H20ClNO5 |
|---|---|
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C19H20ClNO5/c1-19(2,18(24)25)26-15-9-5-12(6-10-15)16(22)11-21-17(23)13-3-7-14(20)8-4-13/h3-10,16,22H,11H2,1-2H3,(H,21,23)(H,24,25)/i1D3,2D3 |
InChI-Schlüssel |
BSKJWQIHRRCBIU-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O |
Kanonische SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Hydroxy Bezafibrate-D6 chemical structure and properties
An In-depth Technical Guide to Hydroxy Bezafibrate-D6
Introduction
This compound is the deuterated form of Hydroxy Bezafibrate, a primary metabolite of the lipid-lowering drug Bezafibrate. Bezafibrate is a fibric acid derivative used in the treatment of hyperlipidemia. The introduction of deuterium (B1214612) atoms into the molecule makes this compound a valuable tool in pharmacokinetic and metabolic studies, where it serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its identical chemical behavior and distinct mass allow for precise and accurate quantification of the non-deuterated analyte in complex biological matrices.
This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways related to this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a 4-chlorobenzoyl group linked to a phenoxy-isobutyric acid moiety, with a hydroxyl group on the ethyl linker and six deuterium atoms on the isopropyl group.
Chemical Structure
Below is the two-dimensional chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The table below summarizes the key physicochemical properties of this compound and its non-deuterated analog. It is important to note that experimental data for many of these properties are not publicly available; therefore, some values are computationally predicted.
| Property | Value (this compound) | Value (Hydroxy Bezafibrate) | Reference/Note |
| Molecular Formula | C₁₉H₁₄D₆ClNO₅ | C₁₉H₂₀ClNO₅ | [1] |
| Molecular Weight | 383.86 g/mol | 377.8 g/mol | [1] |
| IUPAC Name | 2-(4-(2-((4-chlorobenzoyl)amino)-1-hydroxyethyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid | 2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-2-methylpropanoic acid | Inferred from non-deuterated name |
| CAS Number | Not Available | 72156-76-4 | [1] |
| XLogP3 | N/A | 2.8 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donors | 3 | 3 | Computed by Cactvs |
| Hydrogen Bond Acceptors | 5 | 5 | Computed by Cactvs |
| Rotatable Bond Count | 8 | 8 | Computed by Cactvs |
| Appearance | White to off-white solid | N/A | Typical for similar compounds |
| Solubility | Soluble in methanol, DMSO | N/A | Typical for similar compounds |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic route can be devised based on the known synthesis of Bezafibrate and general methods for isotopic labeling and hydroxylation.
Proposed Synthetic Workflow
The synthesis would likely involve the coupling of a deuterated phenoxy-isobutyric acid precursor with a protected 4-chlorobenzamido-ethanol derivative, followed by hydroxylation and deprotection steps.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol for Synthesis (Hypothetical)
-
Preparation of Deuterated Precursor: Synthesis of 2-(4-hydroxyphenyl)acetic acid methyl ester with six deuterium atoms on the methyl groups of the isobutyric acid moiety. This can be achieved by reacting a suitable phenol with deuterated acetone and chloroform in the presence of a base.
-
Synthesis of the Amine Moiety: Reaction of tyramine with 4-chlorobenzoyl chloride to form N-(4-chlorobenzoyl)tyramine.
-
Hydroxylation: Selective hydroxylation of the benzylic position of the ethyl group on N-(4-chlorobenzoyl)tyramine.
-
Coupling: Williamson ether synthesis between the deuterated phenoxy precursor and the hydroxylated amine derivative to yield the final product, this compound.
-
Purification: Purification of the final product would be achieved by column chromatography followed by recrystallization to obtain high-purity material suitable for use as an analytical standard.
Pharmacological Activity and Signaling Pathways
As a metabolite, the pharmacological activity of Hydroxy Bezafibrate is expected to be related to that of its parent drug, Bezafibrate. Bezafibrate is a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs) and also an agonist of the Pregnane X Receptor (PXR).
PPAR Signaling Pathway
Bezafibrate activates all three PPAR isoforms (α, γ, and δ), which regulate the transcription of numerous genes involved in lipid and glucose metabolism.
Caption: Bezafibrate-activated PPAR signaling pathway.
Metabolism
Bezafibrate is metabolized in the liver primarily through two pathways: glucuronidation and hydroxylation. The hydroxylation of Bezafibrate results in the formation of Hydroxy Bezafibrate.
Metabolic Conversion of Bezafibrate
The hydroxylation is a phase I metabolic reaction, likely catalyzed by cytochrome P450 enzymes.
Caption: Metabolic pathway of Bezafibrate.
Analytical Protocols
This compound is primarily used as an internal standard in LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods for the quantification of Hydroxy Bezafibrate in biological samples.
Representative LC-MS/MS Protocol
The following protocol is a representative example for the analysis of a fibrate metabolite in human plasma.
-
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | e.g., m/z 376.1 -> 138.0 |
| MRM Transition (IS) | e.g., m/z 382.1 -> 138.0 |
| Collision Energy | Optimized for each transition |
Analytical Workflow
The general workflow for a bioanalytical assay using this compound is depicted below.
Caption: Bioanalytical workflow using this compound.
Conclusion
This compound is an essential tool for the accurate quantification of the primary metabolite of Bezafibrate in biological matrices. Its synthesis, while not publicly detailed, can be inferred from established organic chemistry principles. The pharmacological context of its parent drug, Bezafibrate, through the activation of PPAR and PXR receptors, provides the framework for understanding its potential biological relevance. The analytical methods outlined in this guide, utilizing this compound as an internal standard, are fundamental to conducting robust pharmacokinetic and clinical studies of Bezafibrate.
References
Synthesis and Characterization of Hydroxy Bezafibrate-D6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Hydroxy Bezafibrate-D6, a deuterated analog of Hydroxy Bezafibrate (B1666932). This isotopically labeled compound serves as a crucial internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of its non-deuterated counterpart in complex biological matrices.[1] This document outlines a proposed synthetic pathway, detailed experimental protocols, and comprehensive characterization data.
Introduction
Hydroxy Bezafibrate is a primary active metabolite of the lipid-lowering agent Bezafibrate. Bezafibrate is used in the treatment of hyperlipidemia and works by activating peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][4] The deuterium-labeled standard exhibits nearly identical physicochemical properties to the analyte but has a different mass, allowing for accurate correction of matrix effects and variations during sample processing and analysis.[1][5]
Proposed Synthesis of this compound
The synthesis of this compound can be conceptually approached by adapting established methods for the synthesis of Bezafibrate.[6][7][8] The key step is the introduction of the deuterated isobutyric acid moiety. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis
This protocol is a proposed adaptation from known syntheses of Bezafibrate.[7][8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N-(p-hydroxyphenethyl)-4-chlorobenzamide, an organic solvent immiscible with water (e.g., toluene), a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and Acetone-D6.
-
Addition of Base: While stirring the mixture, add an aqueous solution of sodium hydroxide (B78521) (30-70% w/v).
-
Reaction Initiation: Heat the mixture to 20-40°C. Slowly add chloroform dropwise from the dropping funnel, maintaining the reaction temperature between 40-60°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and transfer it to a separatory funnel. Separate the aqueous and organic layers.
-
Extraction: Wash the organic layer with water. Combine all aqueous layers.
-
Acidification and Precipitation: Cool the combined aqueous layer to below 20°C and acidify with 15% hydrochloric acid to a pH of 3.5-4.5 to precipitate the crude product.
-
Isolation of Crude Product: Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent, such as acetone, to yield pure this compound.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the molecular structure and the position of deuterium (B1214612) labeling.
3.1.1. Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: Acquire 1H NMR, 13C NMR, and 2H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired spectra using appropriate software.
3.1.2. Representative NMR Data
The following table summarizes the expected chemical shifts for this compound. Note that in the 1H NMR spectrum, the signals corresponding to the deuterated methyl groups will be absent. The 2H NMR spectrum should show a signal corresponding to the deuterated methyl groups.
| Parameter | Description | Representative Value |
| Solvent | NMR Solvent | DMSO-d6 |
| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm |
| Ethyl Protons | δ 2.8-3.5 ppm | |
| Hydroxyl Proton | Variable | |
| ¹³C NMR | Carbonyl Carbon | δ ~170 ppm |
| Aromatic Carbons | δ 110-160 ppm | |
| Ethyl Carbons | δ ~30-40 ppm | |
| Quaternary Carbon | δ ~80 ppm | |
| Methyl Carbons (CD3) | Signal expected to be a multiplet due to C-D coupling | |
| ²H NMR | Deuterated Methyls | A single resonance is expected |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.
3.2.1. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Use an LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire data in both positive and negative ion modes. Obtain a full scan high-resolution mass spectrum and product ion scans for MS/MS analysis.
3.2.2. Representative Mass Spectrometry Data
| Parameter | Description | Representative Value |
| Ionization Mode | Electrospray Ionization | ESI- or ESI+ |
| Molecular Formula | C₁₉H₁₄D₆ClNO₅ | - |
| Theoretical Mass | [M-H]⁻ | 382.14 g/mol |
| Observed Mass (HRMS) | [M-H]⁻ | Within 5 ppm of theoretical mass |
| Major MS/MS Fragments | Fragmentation of the parent ion | Fragments corresponding to the loss of the deuterated isobutyric acid moiety and cleavage of the amide bond. |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical and radiochemical purity of the synthesized compound.
3.3.1. Experimental Protocol: HPLC Analysis
-
Instrumentation: Use an HPLC system with a UV detector and a suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
-
Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 230 nm).
3.3.2. Representative HPLC Data
| Parameter | Description | Representative Value |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm | - |
| Mobile Phase A | 0.1% Formic Acid in Water | - |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 230 nm | - |
| Retention Time | Dependent on the specific HPLC conditions | - |
| Chemical Purity | Determined by peak area percentage | >98% |
| Isotopic Purity | Determined by Mass Spectrometry | >98% Deuterium incorporation |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established chemistries, offers a viable method for its preparation. The detailed characterization protocols using NMR, MS, and HPLC are crucial for ensuring the identity, purity, and isotopic enrichment of the final product, making it a reliable internal standard for demanding bioanalytical applications in drug development and clinical research.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Association of bile acid composition with synthetic pathways and efficacy of bezafibrate in cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of bile acid composition with synthetic pathways and efficacy of bezafibrate in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102030676A - Synthesis method of bezafibrate for regulating blood fat - Google Patents [patents.google.com]
- 7. CN101353315A - Preparation method of bezafibrate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Deuterium-Labeled Hydroxy Bezafibrate for Preclinical and Clinical Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bezafibrate (B1666932), a pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist, is a clinically significant lipid-lowering agent used in the management of hyperlipidemia.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile, which includes the formation of key metabolites such as Hydroxy Bezafibrate.[3] For researchers in drug development and metabolic studies, the accurate quantification of bezafibrate and its metabolites is paramount. This technical guide elucidates the critical role of deuterium-labeled analogues, specifically as internal standards in mass spectrometry-based bioanalysis. While focusing on Hydroxy Bezafibrate, this document provides a comprehensive overview of the synthesis, mechanism of action, and metabolic pathways of the parent compound, Bezafibrate, and details the experimental protocols necessary for its precise quantification using deuterium-labeled internal standards.
Bezafibrate: Mechanism of Action
Bezafibrate exerts its therapeutic effects by activating all three subtypes of peroxisome proliferator-activated receptors: PPARα, PPARγ, and PPARδ.[4][5] This pan-agonist activity allows it to regulate a wide array of genes involved in lipid and glucose metabolism.[4]
-
PPARα Activation: Primarily occurring in the liver, this activation enhances fatty acid oxidation, increases the clearance of triglyceride-rich lipoproteins, and reduces the synthesis of Very Low-Density Lipoprotein (VLDL).[2][4]
-
PPARγ Activation: This contributes to improved insulin (B600854) sensitivity and influences adipocyte differentiation.[5]
-
PPARδ Activation: This is associated with increased energy expenditure and fatty acid oxidation.[5]
This multifaceted mechanism leads to a reduction in serum triglycerides, a modest decrease in Low-Density Lipoprotein (LDL) cholesterol, and a significant increase in High-Density Lipoprotein (HDL) cholesterol.[2][3]
References
- 1. Bezafibrate - Wikipedia [en.wikipedia.org]
- 2. What is Bezafibrate used for? [synapse.patsnap.com]
- 3. abbvie.ca [abbvie.ca]
- 4. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 5. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxy Bezafibrate-D6 CAS number and molecular weight
This technical guide provides comprehensive information on Hydroxy Bezafibrate-D6, a deuterated analog of a primary metabolite of the lipid-lowering agent Bezafibrate. This document is intended for researchers, scientists, and professionals in drug development and bioanalytical studies.
Core Compound Identification
This compound is the stable isotope-labeled version of Hydroxy Bezafibrate. The parent drug, Bezafibrate, is a fibrate medication used to treat hyperlipidemia. The deuterated form serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1]
Data Summary
The following table summarizes the key quantitative data for this compound and its related non-deuterated parent compounds.
| Property | This compound | Hydroxy Bezafibrate | Bezafibrate |
| CAS Number | 2673270-01-2 (Note: Some suppliers list as N/A)[1][2][3][4] | 72156-76-4[5] | 41859-67-0[6][7][8] |
| Molecular Formula | C₁₉H₁₄D₆ClNO₅[1] | C₁₉H₂₀ClNO₅[5] | C₁₉H₂₀ClNO₄[6][7][8] |
| Molecular Weight | ~383.86 g/mol [1] | ~377.8 g/mol [5] | ~361.82 g/mol [6][9] |
| Primary Use | Internal standard for bioanalytical quantification[1] | Active metabolite of Bezafibrate | Antilipemic drug[8] |
Metabolic Pathway of Bezafibrate
Bezafibrate is metabolized in the body primarily through hydroxylation to form Hydroxy Bezafibrate, and through glucuronidation.[10] The introduction of a hydroxyl group makes the compound more water-soluble, facilitating its excretion.
Caption: Metabolic conversion of Bezafibrate to Hydroxy Bezafibrate.
Mechanism of Action: PPAR Signaling Pathway
As a derivative of Bezafibrate, the pharmacological context of this compound is rooted in the mechanism of its parent drug. Bezafibrate is a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ subtypes.[6][9][11] Activation of these nuclear receptors leads to the regulation of gene expression involved in lipid and glucose metabolism.[11][12] The primary lipid-lowering effect is mediated through PPARα activation, which stimulates fatty acid oxidation and reduces triglyceride synthesis.[11]
Caption: Simplified PPARα signaling pathway activated by Bezafibrate.
Experimental Protocols: Bioanalytical Method Using this compound
This compound is primarily used as an internal standard (IS) for the quantification of Hydroxy Bezafibrate in biological matrices. Below is a representative protocol for an LC-MS/MS bioanalytical method, based on common practices for similar compounds.[13]
Objective: To accurately quantify the concentration of Hydroxy Bezafibrate (analyte) in human plasma using this compound as an internal standard.
Materials:
-
Human plasma (with K2EDTA as anticoagulant)
-
Hydroxy Bezafibrate reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure water
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of the analyte and the IS in methanol at a concentration of 1 mg/mL.
-
From these stocks, prepare serial dilutions (working solutions) to be used for calibration curve standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS working solution (e.g., at 20 µg/mL).
-
Vortex mix for 10 seconds.
-
Add 1 mL of cold acetonitrile to precipitate plasma proteins.[13]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 500 µL of the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting from high aqueous phase to high organic phase to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative or positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Transitions would be optimized by infusing the analyte and IS separately (e.g., monitoring the parent ion to a specific product ion).
-
Workflow Visualization
Caption: Bioanalytical workflow for quantification using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. esschemco.com [esschemco.com]
- 4. 2673270-01-2 [chembk.com]
- 5. Hydroxy Bezafibrate | C19H20ClNO5 | CID 154731480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bezafibrate - Wikipedia [en.wikipedia.org]
- 7. Bezafibrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Bezafibrate | C19H20ClNO4 | CID 39042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. abbvie.ca [abbvie.ca]
- 11. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 12. Bezafibrate Upregulates Mitochondrial Biogenesis and Influence Neural Differentiation of Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Physical and chemical properties of Hydroxy Bezafibrate-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Hydroxy Bezafibrate-D6, a deuterated metabolite of the lipid-lowering agent Bezafibrate (B1666932). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction
This compound is the deuterium-labeled form of Hydroxy Bezafibrate, a primary metabolite of Bezafibrate.[1] Bezafibrate is a fibrate drug used to treat hyperlipidemia by activating peroxisome proliferator-activated receptors (PPARs).[2] The deuteration of Hydroxy Bezafibrate, specifically with six deuterium (B1214612) atoms (D6), makes it a valuable tool in analytical and metabolic research. Its primary application is as an internal standard in quantitative analyses, such as those performed using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of stable heavy isotopes like deuterium can also be used to investigate the pharmacokinetic and metabolic profiles of drugs.[3]
Physical and Chemical Properties
Detailed experimental data for the physical and chemical properties of this compound are not extensively available. However, data for the non-deuterated form, Hydroxy Bezafibrate, and the parent compound, Bezafibrate, provide valuable reference points.
Table 1: General and Chemical Properties
| Property | Value | Source |
| Chemical Name | 2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | [4] |
| Synonyms | This compound | [5] |
| Molecular Formula | C₁₉H₁₄D₆ClNO₅ | [5] |
| Molecular Weight | 383.86 g/mol | [5] |
| CAS Number | Not Available | [5] |
| Appearance | White solid | [6] |
Table 2: Computed and Experimental Physical Properties
| Property | This compound | Hydroxy Bezafibrate (non-deuterated) | Bezafibrate (parent drug) |
| Melting Point | No data available | No data available | 186 °C[1] |
| Boiling Point | No data available | No data available | No data available |
| Solubility | No data available | No data available | Sparingly soluble in aqueous buffers. Soluble in ethanol (B145695) (~3 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml).[7] |
| pKa | No data available | No data available | 3.29±0.10 (Predicted)[8] |
| LogP | No data available | 2.8 (Computed)[9] | 3.8 (Computed)[1] |
Experimental Protocols
Proposed Synthesis of this compound
Experimental Workflow: Proposed Synthesis of this compound
Caption: A conceptual workflow for the synthesis of this compound.
Methodology:
-
Synthesis of Bezafibrate-D6: The synthesis would likely start from deuterated precursors. An improved synthesis method for non-deuterated Bezafibrate involves the condensation of N-(4-chlorobenzoyl)-tyramine with acetone (B3395972) and chloroform (B151607) in the presence of a phase transfer catalyst.[10] For the D6 version, deuterated acetone (acetone-d6) would be a key reagent.
-
Hydroxylation: The resulting Bezafibrate-D6 would then undergo hydroxylation. This can often be achieved through biotransformation using specific cytochrome P450 (CYP) enzymes or microbial cultures known to metabolize the parent drug.[11]
-
Purification and Analysis: The final product, this compound, would be purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC). The structure and purity of the compound would then be confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[11]
Analytical Methodology
This compound is primarily used as an internal standard for the quantification of Hydroxy Bezafibrate in biological samples. A typical analytical workflow would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow: Quantification using this compound
Caption: A general workflow for the use of this compound in quantitative analysis.
Methodology:
-
Sample Preparation: A known amount of this compound is added to the biological sample (e.g., plasma, urine). The sample is then processed to remove interfering substances, for example, through protein precipitation or liquid-liquid extraction.[12]
-
LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The liquid chromatography component separates the analyte (Hydroxy Bezafibrate) and the internal standard (this compound) from other components in the sample. The tandem mass spectrometry component detects and quantifies both the analyte and the internal standard based on their specific mass-to-charge ratios.[12]
-
Quantification: The concentration of Hydroxy Bezafibrate in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mechanism of Action of the Parent Compound: Bezafibrate
While this compound is primarily an analytical standard, its parent compound, Bezafibrate, is a pharmacologically active agent. Bezafibrate is a pan-PPAR agonist, meaning it activates all three PPAR isoforms (α, γ, and δ).[2][13] This activation leads to a cascade of downstream effects that modulate lipid and glucose metabolism.
Signaling Pathway: Bezafibrate Mechanism of Action
Caption: The mechanism of action of Bezafibrate via PPAR activation.
The activation of PPARs by Bezafibrate leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This results in beneficial changes in lipid metabolism, including increased fatty acid oxidation, decreased triglyceride synthesis, and increased HDL cholesterol levels, as well as improved glucose metabolism.[2]
Conclusion
This compound is a crucial tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. While detailed physical and chemical data for this specific deuterated metabolite are scarce, its role as an internal standard in analytical methods is well-established. Understanding the properties and synthesis of its parent compound, Bezafibrate, provides a solid foundation for its application in research and development. The information compiled in this guide aims to support the scientific community in the effective use of this compound.
References
- 1. Bezafibrate | C19H20ClNO4 | CID 39042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unprecedented ultra-high-resolution hydroxy group (1)H NMR spectroscopic analysis of plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN102030676A - Synthesis method of bezafibrate for regulating blood fat - Google Patents [patents.google.com]
- 5. clearsynth.com [clearsynth.com]
- 6. esschemco.com [esschemco.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxy Bezafibrate | C19H20ClNO5 | CID 154731480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. oatext.com [oatext.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Mechanism of Action of Hydroxy Bezafibrate-D6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of Hydroxy Bezafibrate-D6, focusing on its molecular interactions and downstream effects. Given that this compound is a deuterated form of Hydroxy Bezafibrate (B1666932), a metabolite of the well-researched drug bezafibrate, its mechanism of action is predicated on that of its parent compound. The deuterium (B1214612) labeling serves primarily as a tool for pharmacokinetic studies, allowing it to be distinguished from the non-deuterated form, and may potentially influence its metabolic stability.
Core Mechanism: Pan-Agonism of Peroxisome Proliferator-Activated Receptors (PPARs)
The primary mechanism of action of bezafibrate and its metabolites is the activation of all three isoforms of the peroxisome proliferator-activated receptors: PPARα, PPARγ, and PPARδ. This distinguishes bezafibrate as a "pan-agonist". These PPARs are nuclear hormone receptors that, upon activation, form heterodimers with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Data: PPAR Activation
The following table summarizes the half-maximal effective concentrations (EC50) of bezafibrate for the activation of human and murine PPAR isoforms.
| Receptor Isoform | Species | EC50 (μM) |
| PPARα | Human | 50 |
| PPARγ | Human | 60 |
| PPARδ | Human | 20 |
| PPARα | Murine | 90 |
| PPARγ | Murine | 55 |
| PPARδ | Murine | 110 |
This data pertains to bezafibrate, the parent compound of this compound.
Downstream Signaling Pathways and Physiological Effects
The pan-agonist activity of bezafibrate on PPARs triggers a cascade of signaling events that culminate in its therapeutic effects on lipid and glucose metabolism, as well as anti-inflammatory and other pleiotropic effects.
Lipid Metabolism
Bezafibrate's activation of PPARα is central to its lipid-lowering effects. This leads to:
-
Increased Lipoprotein Lipase (B570770) Activity: Upregulation of the lipoprotein lipase (LPL) gene, which enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons) from the circulation.
-
Increased Fatty Acid Oxidation: Increased expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation, leading to enhanced catabolism of fatty acids.
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Downregulation of ApoC-III, an inhibitor of LPL, further promoting triglyceride clearance.
-
Increased HDL Cholesterol: Increased expression of ApoA-I and ApoA-II, the major apolipoproteins of high-density lipoprotein (HDL), contributing to reverse cholesterol transport.
-
Inhibition of Cholesterol Synthesis: Bezafibrate also inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.[1] Specific inhibitory constants (Ki) are not widely reported.
Signaling Pathway of Bezafibrate in Lipid Metabolism
Caption: Bezafibrate's multifaceted regulation of lipid metabolism.
Glucose Metabolism
Activation of PPARγ by bezafibrate contributes to improved insulin (B600854) sensitivity and glucose homeostasis through:
-
Adipocyte Differentiation: Promoting the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids and secreting adipokines that enhance insulin sensitivity.
-
Glucose Uptake: Increasing the expression of glucose transporters (e.g., GLUT4) in peripheral tissues.
Anti-inflammatory Effects
Bezafibrate exerts anti-inflammatory effects primarily through PPARα-mediated transrepression of pro-inflammatory signaling pathways. This involves the inhibition of transcription factors such as NF-κB, leading to a reduction in the expression of inflammatory cytokines like TNF-α and IL-6.
Bone Metabolism
Recent studies suggest that bezafibrate can influence bone metabolism by promoting the proliferation and differentiation of osteoblasts. This effect appears to be mediated, at least in part, through a PPARβ-dependent mechanism involving the activation of the AMPK-eNOS signaling pathway.
Bezafibrate's Influence on Osteoblast Differentiation
Caption: Bezafibrate's signaling cascade in osteoblasts.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of bezafibrate.
PPAR Transactivation Assay
This assay measures the ability of a compound to activate a specific PPAR isoform.
Principle: Cells are co-transfected with two plasmids: one expressing a PPAR isoform fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a promoter with binding sites for the DNA-binding domain upstream of a reporter gene (e.g., luciferase). Activation of the PPAR by a ligand leads to the expression of the reporter gene, which can be quantified.
Protocol Outline:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T or CHO) in a multi-well plate. Co-transfect the cells with the PPAR expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with various concentrations of this compound or a reference compound.
-
Incubation: Incubate the cells for 16-24 hours to allow for gene transcription and translation.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control plasmid) and plot the dose-response curve to determine the EC50 value.
Cell Viability (MTT) and Proliferation (BrdU) Assays
These assays are used to assess the effects of a compound on cell viability and proliferation.
MTT Assay Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
BrdU Assay Protocol Outline:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound.
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate for a period that allows for its incorporation into newly synthesized DNA (typically 2-24 hours).
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition and Detection: Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal.
General Experimental Workflow for In Vitro Assays
Caption: A generalized workflow for in vitro cellular assays.
Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the phosphorylation status of specific proteins, such as AMPK and eNOS.
Protocol Outline:
-
Cell Lysis: Treat cells with the test compound, then lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for protein loading.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the expression of target genes in response to compound treatment.
Protocol Outline:
-
RNA Extraction: Treat cells with the test compound and then extract total RNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare a reaction mixture containing the cDNA template, gene-specific primers, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase.
-
qPCR Amplification and Detection: Perform the PCR amplification in a real-time PCR instrument, which monitors the fluorescence signal in each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene and normalize the expression of the target gene to a housekeeping gene. Calculate the fold change in gene expression relative to a control group.
Conclusion
This compound, through its parent compound bezafibrate, acts as a pan-PPAR agonist, influencing a wide array of genes involved in lipid and glucose metabolism, inflammation, and bone formation. Its multifaceted mechanism of action, primarily driven by the activation of PPARα, PPARγ, and PPARδ, provides a strong rationale for its therapeutic potential in metabolic disorders. The deuterated nature of this compound makes it an invaluable tool for detailed pharmacokinetic and metabolic studies, allowing for a deeper understanding of the disposition of bezafibrate and its metabolites in biological systems. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other metabolically active compounds.
References
An In-depth Technical Guide on the Metabolism of Bezafibrate and the Formation of Hydroxy Bezafibrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathways of bezafibrate (B1666932), a third-generation fibrate drug, with a specific focus on the formation of its major phase I metabolite, hydroxy bezafibrate. The document details the enzymatic processes involved, including the likely role of Cytochrome P450 enzymes in hydroxylation and UDP-glucuronosyltransferases in subsequent glucuronidation. Quantitative data from various studies are summarized, and detailed experimental protocols for the analysis of bezafibrate and its metabolites are provided. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals working on fibrate metabolism and related fields.
Introduction
Bezafibrate is a fibric acid derivative used as a broad-spectrum lipid-lowering agent. It effectively reduces plasma levels of triglycerides, low-density lipoprotein (LDL) cholesterol, and very-low-density lipoprotein (VLDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. The pharmacological effects of bezafibrate are primarily mediated through its activity as a peroxisome proliferator-activated receptor (PPAR) pan-agonist, influencing the transcription of genes involved in lipid and glucose metabolism. Understanding the metabolism of bezafibrate is crucial for optimizing its therapeutic use, assessing potential drug-drug interactions, and ensuring patient safety.
This guide focuses on the two primary metabolic routes of bezafibrate in humans: phase I hydroxylation leading to the formation of hydroxy bezafibrate, and phase II glucuronidation of both the parent drug and its hydroxylated metabolite.
Metabolic Pathways of Bezafibrate
The metabolism of bezafibrate proceeds through two main pathways:
-
Phase I Metabolism (Hydroxylation): The initial metabolic step involves the hydroxylation of the bezafibrate molecule to form hydroxy bezafibrate. This reaction is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver. While the specific isozymes have not been definitively identified in all literature, evidence points towards the involvement of CYP2C8 and potentially CYP3A4. Hydroxylation can occur at the ortho or meta position of the phenoxy moiety of bezafibrate[1].
-
Phase II Metabolism (Glucuronidation): Both bezafibrate and hydroxy bezafibrate can undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This results in the formation of bezafibrate glucuronide and hydroxy bezafibrate glucuronide. Glucuronidation increases the water solubility of the compounds, facilitating their renal excretion. Fibrate drugs, acting as PPARα agonists, have been shown to upregulate the expression of several UGT enzymes, including UGT1A3 and UGT1A4, which could enhance the glucuronidation of bezafibrate and its metabolites[2].
In urine, approximately 50% of an administered dose of bezafibrate is excreted as the unchanged drug, about 25% as bezafibrate glucuronide, and the remainder as other metabolites, including hydroxy bezafibrate[1].
Visual Representation of Bezafibrate Metabolism
References
The Pharmacological Profile of Bezafibrate and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bezafibrate (B1666932), a second-generation fibrate drug, has been a cornerstone in the management of dyslipidemia for decades. Its therapeutic efficacy stems from a multifaceted pharmacological profile, primarily mediated by the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This technical guide provides an in-depth exploration of the pharmacological properties of bezafibrate and its metabolites, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Bezafibrate is a fibric acid derivative clinically used to treat hyperlipidemia, particularly hypertriglyceridemia.[1][2] It effectively reduces serum triglycerides and very-low-density lipoprotein (VLDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol levels.[2][3] Beyond its lipid-lowering effects, bezafibrate also exerts beneficial effects on glucose metabolism and has anti-inflammatory properties.[3] This guide delves into the molecular mechanisms underpinning these effects and provides practical information for researchers studying this compound.
Mechanism of Action: A Pan-PPAR Agonist
Bezafibrate's primary mechanism of action is the activation of all three isoforms of the Peroxisome Proliferator-Activated Receptor: PPARα, PPARγ, and PPARδ, making it a "pan-PPAR" agonist.[2][3] PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
Signaling Pathway of Bezafibrate-Mediated Gene Regulation
The activation of PPARs by bezafibrate initiates a cascade of molecular events leading to the regulation of genes involved in lipid and glucose metabolism.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of bezafibrate determines its therapeutic window and dosing regimen.
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | Well-absorbed from the gastrointestinal tract. | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [5] |
| Protein Binding | 94-96% | [5] |
| Metabolism | Primarily through glucuronidation in the liver. | [2] |
| Metabolites | Bezafibrate glucuronide and other minor metabolites. | [2] |
| Elimination Half-life (t½) | 1-2 hours | [5] |
| Excretion | Mainly via urine (over 95%), with a small fraction in feces. | [5] |
Pharmacodynamics
Bezafibrate's activation of PPARs leads to a wide range of effects on lipid and glucose metabolism.
Effects on Lipid Metabolism
Bezafibrate beneficially modulates the lipid profile through several mechanisms:
-
Increased Lipoprotein Lipase (B570770) (LPL) Activity: PPARα activation upregulates the expression of the LPL gene.[6][7] LPL is a key enzyme in the hydrolysis of triglycerides from VLDL and chylomicrons, leading to their clearance from the circulation.[6]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: PPARα activation suppresses the expression of the APOC3 gene.[7] ApoC-III is an inhibitor of LPL, so its reduction further enhances triglyceride clearance.
-
Increased Fatty Acid Oxidation: PPARα and PPARδ activation stimulates the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as acyl-CoA oxidase (ACOX) and carnitine palmitoyltransferase I (CPT1).[8] This increases the catabolism of fatty acids, reducing their availability for triglyceride synthesis.
-
Increased HDL Cholesterol: The exact mechanism for the increase in HDL is complex but is partly attributed to the increased expression of apolipoproteins A-I and A-II, the major protein components of HDL.
Effects on Glucose Metabolism
Bezafibrate also improves glucose homeostasis, an effect primarily attributed to PPARγ activation.[9][10]
-
Increased Insulin (B600854) Sensitivity: PPARγ activation enhances insulin sensitivity in peripheral tissues.[9]
-
Increased Glucose Transporter 4 (GLUT4) Expression: Bezafibrate may increase the expression and translocation of GLUT4, the primary insulin-responsive glucose transporter in muscle and adipose tissue, to the cell surface.[11] This facilitates glucose uptake from the blood.[11]
Clinical Efficacy and Safety
Clinical trials have consistently demonstrated bezafibrate's efficacy in improving lipid profiles.
| Clinical Outcome | Effect of Bezafibrate | Reference |
| Triglycerides | Significant Reduction | [3] |
| VLDL Cholesterol | Significant Reduction | [2] |
| LDL Cholesterol | Moderate Reduction | [2] |
| HDL Cholesterol | Significant Increase | [3] |
| Glucose Tolerance | Improvement in patients with impaired glucose tolerance | [9] |
Common adverse effects are generally mild and include gastrointestinal disturbances.[12] A rare but serious side effect is rhabdomyolysis, particularly in patients with renal impairment.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of bezafibrate.
Quantification of Bezafibrate in Human Plasma by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the determination of bezafibrate in human plasma.[5][13][14][15]
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid
-
Ultrapure water
-
Plasma samples
-
Bezafibrate standard
Procedure:
-
Sample Preparation (Protein Precipitation):
-
HPLC Conditions:
-
Quantification:
-
Construct a standard curve using known concentrations of bezafibrate.
-
Determine the concentration of bezafibrate in the plasma samples by comparing their peak areas to the standard curve.
-
Gene Expression Analysis by Real-Time PCR
This protocol outlines the steps for quantifying changes in gene expression (e.g., LPL, GLUT4) in response to bezafibrate treatment using real-time quantitative polymerase chain reaction (RT-qPCR).[16][17]
Materials:
-
Cell culture reagents
-
Bezafibrate
-
RNA extraction kit
-
Reverse transcription kit
-
Real-time PCR instrument
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (see table below)
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| Human LPL | CTGCTGGCATTGCAGGAAGTCT | CATCAGGAGAAAGACGACTCGG | [18] |
| Human GLUT4 (SLC2A4) | GAGAGCCGACACTCAGCATC | GGCAGAAGCGATGTGAGG | [19][20] |
| Human GAPDH (Reference) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | (Generic) |
Procedure:
-
Cell Treatment:
-
Culture cells (e.g., HepG2, 3T3-L1 adipocytes) to the desired confluency.
-
Treat cells with bezafibrate at various concentrations and for different durations. Include a vehicle control.
-
-
RNA Extraction:
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare the PCR reaction mixture containing cDNA, gene-specific primers, and a real-time PCR master mix.
-
Perform the real-time PCR using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Measurement of Triglyceride and Cholesterol Levels
This protocol describes the enzymatic colorimetric method for measuring triglyceride and total cholesterol levels in serum or plasma.[21][22][23]
Materials:
-
Commercial enzymatic assay kits for triglycerides and total cholesterol
-
Spectrophotometer or microplate reader
-
Serum or plasma samples
Procedure:
-
Sample Preparation:
-
Collect blood samples and separate the serum or plasma.
-
-
Assay Procedure:
-
Follow the instructions provided with the commercial assay kits. This typically involves:
-
Adding a small volume of the sample to a reaction mixture containing the necessary enzymes and substrates.
-
Incubating the mixture for a specified time at a specific temperature.
-
Measuring the absorbance of the resulting colored product at the recommended wavelength.
-
-
-
Calculation:
-
Calculate the concentration of triglycerides and total cholesterol in the samples by comparing their absorbance values to those of a known standard provided in the kit.
-
Conclusion
Bezafibrate's pharmacological profile is characterized by its action as a pan-PPAR agonist, leading to comprehensive improvements in lipid and glucose metabolism. Its well-established efficacy and safety profile make it a valuable therapeutic agent. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of bezafibrate and the development of novel PPAR modulators.
References
- 1. Bezafibrate is a dual ligand for PPARalpha and PPARbeta: studies using null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 3. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hypolipidemic action of bezafibrate therapy in hypertriglyceridemia is mediated by upregulation of lipoprotein lipase: no effects on VLDL substrate affinity to lipolysis or LDL receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of treatment with bezafibrate on lipoprotein lipase activity and mass in patients with hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bezafibrate, a peroxisome proliferator-activated receptor (PPAR)-alpha activator, prevents pancreatic degeneration in obese and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of glucose tolerance by bezafibrate in non-obese patients with hyperlipidemia and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bezafibrate on lipids and glucose metabolism in obese diabetic Otsuka Long-Evans Tokushima fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Severe rhabdomyolysis induced by bezafibrate in the treatment of severe acute pancreatitis with hyperlipidemia: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. oatext.com [oatext.com]
- 16. bio-rad.com [bio-rad.com]
- 17. How to do successful gene expression analysis using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
- 19. origene.com [origene.com]
- 20. sinobiological.com [sinobiological.com]
- 21. A micro-enzymatic method to measure cholesterol and triglyceride in lipoprotein subfractions separated by density gradient ultracentrifugation from 200 microliters of plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. atlas-medical.com [atlas-medical.com]
In Vitro Profile of Bezafibrate and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on Bezafibrate (B1666932), a peroxisome proliferator-activated receptor (PPAR) agonist. While direct in vitro functional data for Hydroxy Bezafibrate-D6 is not extensively available in public literature, this document summarizes the key findings and methodologies for Bezafibrate and its primary metabolite, Hydroxy Bezafibrate. The deuterated form, this compound, is typically utilized as an internal standard for analytical quantification in mass spectrometry-based assays due to its similar chemical behavior to the endogenous metabolite. The experimental data herein serves as a foundational resource for researchers investigating the cellular and molecular mechanisms of Bezafibrate and its derivatives.
Quantitative Data Summary
The following tables summarize the quantitative findings from various in vitro studies on Bezafibrate, detailing its effects on cell viability, proliferation, differentiation, and other cellular processes.
Table 1: Effects of Bezafibrate on MC3T3-E1 Osteoblastic Cells
| Parameter | Concentration | Time Point | Result |
| Cell Viability | 100 µmol/L | 72 h | 159% of basal |
| 500 µmol/L | 24 h | 134% of basal | |
| Cell Proliferation | 100 µmol/L | 48 h | 121% of basal |
| 100 µmol/L | 72 h | 132% of basal | |
| NO Production | 100 µmol/L | - | 4.08-fold increase |
| ALP mRNA Expression | 100 µmol/L | 7 days | 1.89-fold increase |
| 100 µmol/L | 14 days | 1.46-fold increase | |
| Col-I mRNA Expression | 100 µmol/L | 7 days | 1.88-fold increase |
| 100 µmol/L | 14 days | 1.40-fold increase | |
| 100 µmol/L | 21 days | 1.5-fold increase | |
| Osteocalcin mRNA Expression | 100 µmol/L | 14 days | 2.04-fold increase |
| 100 µmol/L | 21 days | 1.65-fold increase |
Data extracted from a study on the effects of bezafibrate on osteoblastic MC3T3-E1 cells.[1]
Table 2: Effects of Bezafibrate on Human-Induced Pluripotent Stem Cell (hiPSC) Derivatives
| Cell Type | Concentration | Parameter | Result (% of Control) |
| NSC | 12.5 µM | ROS Level | 87.20% (± 7.70) |
| 50 µM | ROS Level | 62.30% (± 16.22) | |
| 50 µM | Total Cell Number | 136.87% (± 20.50) | |
| eNP | 12.5 µM | ROS Level | 64.78% (± 5.33) |
| 25 µM | ROS Level | 85.61% (± 9.26) | |
| 50 µM | ROS Level | 75.12% (± 8.46) | |
| 25 µM | SDHA Protein Level | 107.61 (± 6.05) | |
| 50 µM | SDHA Protein Level | 110.16 (± 1.57) | |
| 12.5 µM | COX-1 Protein Level | 124.79 (± 11.39) | |
| 25 µM | COX-1 Protein Level | 127.02 (± 11.11) | |
| 50 µM | COX-1 Protein Level | 121.24 (± 12.44) | |
| 50 µM | Total Cell Number | 110.00% (± 6.37) | |
| NP | 50 µM | ROS Level | 80.14% (± 6.96) |
| 12.5 µM | SDHA Protein Level | 107.59 (± 2.40) | |
| 25 µM | SDHA Protein Level | 109.49 (± 3.80) | |
| 50 µM | SDHA Protein Level | 109.52 (± 3.50) | |
| 50 µM | COX-1 Protein Level | 166.18 (± 37.96) |
NSC: Neural Stem Cells; eNP: Early Neural Progenitors; NP: Neural Progenitors. Data represents mean (± SEM or SD).[2]
Table 3: Cytogenetic Effects of Bezafibrate on Human Peripheral Blood Lymphocytes
| Treatment Period | Concentration (µg/mL) | Mitotic Index (% Reduction) | Nuclear Division Index (% Reduction) |
| 24 h | 100 | - | - |
| 175 | Significant decrease | Significant decrease | |
| 250 | Significant decrease | Significant decrease | |
| 325 | Significant decrease | Significant decrease | |
| 48 h | 100 | - | - |
| 175 | Significant decrease | Significant decrease | |
| 250 | Significant decrease | Significant decrease | |
| 325 | Significant decrease | Significant decrease |
Bezafibrate was found to not be genotoxic (did not increase chromosome aberration or micronucleus frequency) but did show cytotoxic effects by decreasing the mitotic and nuclear division indices in a concentration-dependent manner.[3]
Key Experimental Protocols
This section provides detailed methodologies for key in vitro experiments performed with Bezafibrate.
Cell Viability and Proliferation Assays (MC3T3-E1 Cells)
-
Cell Culture: MC3T3-E1 mouse osteoblastic cells are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere. For differentiation studies, the medium is supplemented with 50 mg/L ascorbic acid and 10 mmol/L β-glycerophosphate.[1]
-
MTT Assay (Cell Viability):
-
Seed cells in a 96-well plate.
-
Treat with various concentrations of Bezafibrate (1–1000 µmol/L) for 24-72 hours.
-
Add MTT solution and incubate.
-
Add solubilization solution.
-
Measure absorbance to determine cell viability.[1]
-
-
BrdU Assay (Cell Proliferation):
-
Seed 3x10³ cells per well in a 96-well plate.
-
Add 20 µL of BrdU solution and incubate for 4 hours at 37°C.
-
Remove culture medium, fix the cells, and denature the DNA using a fixing solution.
-
Detect incorporated BrdU with an anti-BrdU monoclonal antibody.
-
Add TMB Peroxidase Substrate for colorimetric reaction.
-
Measure absorbance at 450/540 nm.[1]
-
Mineralization and Differentiation Assays (MC3T3-E1 Cells)
-
Alizarin Red Staining (Mineralization):
-
Seed 5x10⁴ cells per well in 24-well plates with differentiation medium containing Bezafibrate (100 µmol/L) or vehicle (DMSO).
-
After 21 days, wash cells with PBS and fix in 10% formaldehyde (B43269) for 1 hour at 4°C.
-
Wash with distilled water and stain with 1% Alizarin red solution (pH 4.3) for 30 minutes.
-
Wash out remaining dye.
-
To quantify, incubate stained cultures in 100 mmol/L cetylpyridinium (B1207926) chloride for 1 hour to release calcium-bound Alizarin red.
-
Measure the absorbance of the released dye at 550 nm.[1]
-
-
Alkaline Phosphatase (ALP) Activity:
-
Pretreat cells with inhibitors (e.g., Compound C, GSK0660) for 1 hour, followed by incubation with Bezafibrate (100 µmol/L) for 7 days in differentiation medium.
-
Lyse cells in 0.1% Triton X-100.
-
Determine protein concentration using a BCA protein assay.
-
Add cell lysates containing 2 µg of total protein to 200 µL of ρ-NPP solution.
-
Incubate in the dark for approximately 30 minutes at room temperature.
-
Stop the reaction with 3 mol/L NaOH and measure absorbance at 405 nm.[1]
-
Gene and Protein Expression Analysis
-
Real-Time PCR (mRNA Expression):
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform real-time PCR using specific primers for target genes (e.g., ALP, Collagen I, Osteocalcin).
-
Normalize expression levels to a housekeeping gene.[1]
-
-
Western Blot (Protein Expression):
-
Plate MC3T3-E1 cells in 6 cm dishes.
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-phosphorylated eNOS).
-
Incubate with a secondary antibody.
-
Detect protein bands using an appropriate substrate and imaging system.[1]
-
Genotoxicity Assays (Human Peripheral Blood Lymphocytes)
-
Cell Culture: Culture human peripheral blood lymphocytes with phytohaemagglutinin in RPMI 1640 medium.
-
Treatment: Expose cells to different concentrations of Bezafibrate (100, 175, 250, and 325 μg/mL) for 24 and 48 hours.[3]
-
Chromosome Aberration (CA) Assay:
-
Add colcemid to arrest cells in metaphase.
-
Harvest cells, treat with hypotonic KCl, and fix with methanol:acetic acid.
-
Drop cell suspension onto slides and air dry.
-
Stain with Giemsa.
-
Score metaphase spreads for chromosomal aberrations under a microscope.[3]
-
-
Micronucleus (MN) Assay:
-
Add cytochalasin-B to block cytokinesis.
-
Harvest cells and treat with a mild hypotonic solution.
-
Fix cells and drop onto slides.
-
Stain with Giemsa.
-
Score binucleated cells for the presence of micronuclei.[3]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows associated with Bezafibrate's in vitro effects.
Caption: Bezafibrate-induced signaling in osteoblastic MC3T3-E1 cells.
Caption: Workflow for assessing the genotoxicity of Bezafibrate.
Caption: Bezafibrate's role in the PGC-1α pathway and mitochondrial biogenesis.
References
- 1. Bezafibrate enhances proliferation and differentiation of osteoblastic MC3T3-E1 cells via AMPK and eNOS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bezafibrate Upregulates Mitochondrial Biogenesis and Influence Neural Differentiation of Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytogenetic toxicity of bezafibrate in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Hydroxy Bezafibrate-D6 in Biological Matrices: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the deuterated metabolite, Hydroxy Bezafibrate-D6, in various biological matrices. The stability of an analyte in biological samples is a critical parameter in drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data. This document summarizes key stability data, details the experimental protocols for stability assessment, and provides visual representations of the workflows involved.
Data Presentation: Analyte Stability in Human Plasma
The following tables summarize the stability of Bezafibrate in human plasma under various storage and handling conditions. This data is extracted from a study by El-Naggar et al. (2019), which utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bezafibrate in human plasma.[1]
Table 1: Short-Term (Bench-Top) Stability of Bezafibrate in Human Plasma at Room Temperature (22°C)
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD | CV (%) | Accuracy (%) |
| 300 | 304.57 ± 6.30 | 2.07 | 101.52 |
| 8000 | 8294.52 ± 76.20 | 0.92 | 103.68 |
| 15000 | 15384.71 ± 208.51 | 1.36 | 102.56 |
Data indicates stability for up to 5 hours at room temperature.[1]
Table 2: Freeze-Thaw Stability of Bezafibrate in Human Plasma
| Nominal Concentration (ng/mL) | After 1 Cycle (Mean ± SD, ng/mL) | After 2 Cycles (Mean ± SD, ng/mL) | After 3 Cycles (Mean ± SD, ng/mL) | CV (%) | Accuracy (%) |
| 300 | 298.12 ± 7.54 | 301.55 ± 5.98 | 295.43 ± 8.21 | 2.78 | 98.48 |
| 8000 | 8102.34 ± 150.21 | 8055.76 ± 121.34 | 7988.45 ± 180.98 | 2.27 | 99.86 |
| 15000 | 15110.87 ± 250.43 | 14995.67 ± 301.22 | 15201.34 ± 280.56 | 1.85 | 101.34 |
Data indicates stability for up to three freeze-thaw cycles.[1]
Table 3: Long-Term Stability of Bezafibrate in Human Plasma
| Storage Temperature | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (after 8 days) | CV (%) | Accuracy (%) |
| -20°C | 300 | 302.23 ± 5.62 | 1.86 | 100.74 |
| 8000 | 8233.81 ± 223.99 | 2.72 | 102.92 | |
| 15000 | 15290.59 ± 322.82 | 2.11 | 101.94 | |
| -70°C | 300 | 300.02 ± 9.33 | 3.11 | 100.01 |
| 8000 | 8037.43 ± 146.65 | 1.82 | 100.47 | |
| 15000 | 14820.80 ± 508.26 | 3.43 | 98.81 |
Data indicates stability for at least 8 days at both -20°C and -70°C.[1]
Experimental Protocols
The following sections detail the methodologies employed for the stability assessment of Bezafibrate in human plasma, which can be adapted for this compound.
Sample Preparation
-
Plasma Collection: Human blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Separation: The blood samples are centrifuged to separate the plasma.
-
Spiking: Blank plasma is spiked with known concentrations of the analyte (and its deuterated internal standard) to prepare quality control (QC) samples at low, medium, and high concentrations.
-
Storage: The QC samples are stored under the conditions being evaluated (e.g., room temperature, -20°C, -70°C).
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and selective LC-MS/MS method is essential for the accurate quantification of the analyte in a complex biological matrix.[1]
-
Sample Extraction: A protein precipitation method is commonly used for sample clean-up.[1]
-
To a 100 µL aliquot of plasma sample, 50 µL of the internal standard solution (Bezafibrate-d4) is added and vortexed.[1]
-
1 mL of acetonitrile (B52724) is added to precipitate the plasma proteins.[1]
-
The mixture is vortexed and then centrifuged.[1]
-
An aliquot of the supernatant is injected into the LC-MS/MS system.[1]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Sunfire C18, 3.5 µm, 2.1x50 mm) is typically used for separation.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, water, and formic acid is employed.[1]
-
Flow Rate: A suitable flow rate is maintained (e.g., 0.3 mL/min).[1]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is often used.[1]
-
Detection Mode: Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) can be utilized for quantification. For Bezafibrate, the SIR transition is m/z 360.01, and for Bezafibrate-d4 (internal standard), it is m/z 364.01.[1]
-
Stability Assessment Protocols
-
Short-Term (Bench-Top) Stability: QC samples are thawed and kept at room temperature for a specified period (e.g., 5 hours) before being processed and analyzed. The results are compared to the concentrations of freshly prepared samples.[1]
-
Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (e.g., three cycles). For each cycle, the samples are frozen at a specified temperature (e.g., -20°C or -70°C) and then thawed completely at room temperature. After the final cycle, the samples are analyzed, and the results are compared to the baseline concentrations.[1]
-
Long-Term Stability: QC samples are stored at specified low temperatures (e.g., -20°C and -70°C) for an extended period (e.g., 8 days or longer).[1] At the end of the storage period, the samples are thawed, processed, and analyzed. The concentrations are compared to the initial concentrations.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for assessing the stability of this compound in biological matrices.
Caption: General workflow for assessing the stability of an analyte in biological matrices.
Caption: Detailed workflow of the LC-MS/MS analytical method.
References
In-Depth Technical Guide: Certificate of Analysis for Hydroxy Bezafibrate-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis (CoA) for Hydroxy Bezafibrate-D6. This deuterated analog of Hydroxy Bezafibrate serves as a crucial internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility as a tracer in metabolic and pharmacokinetic studies is also significant.[1]
Compound Identification and Specifications
This compound is the deuterium-labeled form of Hydroxy Bezafibrate.[1][2] The following tables summarize the key identification and physicochemical data typically presented in a Certificate of Analysis.
Table 1: General Information
| Parameter | Value | Source |
| Product Name | This compound | Clearsynth, MedChemExpress |
| Synonyms | 2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | Artis Standards[3] |
| Molecular Formula | C₁₉H₁₄D₆ClNO₅ | Clearsynth, MedChemExpress[1][4] |
| Molecular Weight | 383.86 g/mol | MedChemExpress[1] |
| CAS Number | 2673270-01-2 | MedChemExpress[1] |
| Appearance | White solid | Expert Synthesis Solutions[5] |
Table 2: Analytical Specifications
| Test | Specification | Source |
| Purity (by HPLC) | 97.3% | Expert Synthesis Solutions[5] |
| Isotopic Purity (Atom %D) | 99% | Expert Synthesis Solutions[5] |
| Storage Condition | Long term store at -20°C in a dry place away from direct sunlight. Room temperature for shipping in continental US. | MedChemExpress, ESSCHEM[1][6] |
Experimental Protocols
The following sections detail the typical methodologies used to generate the data found on a Certificate of Analysis for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is employed to determine the purity of the compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used for compounds of this polarity.
-
Mobile Phase: A gradient of two solvents, such as acetonitrile (B52724) and water (often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape), is commonly employed. The gradient program is optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a wavelength where the chromophores in the molecule exhibit maximum absorbance.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and injected into the HPLC system.
-
Data Analysis: The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.
Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃).
-
Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, integration values, and coupling patterns of the observed peaks are analyzed to confirm that they are consistent with the expected structure of this compound. The absence of signals corresponding to the six protons replaced by deuterium (B1214612) confirms successful deuteration.
Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Verification
Mass spectrometry is used to confirm the molecular weight and assess the isotopic purity of the deuterated compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) and equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on which provides a better signal for the analyte.
-
Data Acquisition: The instrument is set to scan a mass range that includes the expected molecular ion of this compound.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻). The presence of the characteristic isotopic pattern for a molecule containing one chlorine atom provides further structural confirmation. The distribution of masses around the molecular ion peak is analyzed to determine the isotopic enrichment of deuterium.
Visualized Workflows and Pathways
The following diagrams illustrate key processes and concepts relevant to the analysis and application of this compound.
References
A Technical Guide to Commercial Sourcing and Application of Hydroxy Bezafibrate-D6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the commercial availability of Hydroxy Bezafibrate-D6, a crucial deuterated internal standard for quantitative bioanalytical studies. It is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound effectively. This document outlines key technical data from various suppliers, presents a representative experimental protocol for its quality control, and illustrates its application in a typical analytical workflow.
Commercial Suppliers and Product Specifications
This compound is available from several specialized chemical suppliers. The following table summarizes the product specifications from prominent vendors to facilitate a comparative assessment for procurement.
| Supplier | Product Code/CAT# | Purity | Isotopic Enrichment | Available Quantities | Additional Information |
| MedChemExpress | HY-14647S | Not specified | Not specified | Inquire | States it can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2] |
| Clearsynth | CS-F-00208 | Not specified | Not specified | Inquire | Provides molecular formula (C₁₉H₁₄D₆ClNO₅) and molecular weight (383.86).[3] Accompanied by a Certificate of Analysis upon purchase.[3] |
| Expert Synthesis Solutions | ESS0417 | 97.3% by HPLC | 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg | Provides a Certificate of Analysis and SDS. The product is a white solid.[4] |
| Artis Standards | AA0417 | Not specified | Not specified | Inquire | Lists synonyms for the compound. |
| The Pure Chem | TPCA0417 | 99.00% | Not specified | Inquire | States it is an impurity of Bezafibrate.[5] |
Representative Experimental Protocol: Quality Control of this compound
The following is a representative protocol for the quality control of this compound, based on common analytical techniques for stable isotope-labeled internal standards. This protocol is for illustrative purposes and may need to be adapted based on specific laboratory conditions and regulatory requirements.
1. Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Method: High-Resolution Mass Spectrometry (HRMS).
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum in a positive or negative ionization mode.
-
Compare the observed monoisotopic mass with the calculated theoretical mass of this compound (C₁₉H₁₄D₆ClNO₅).
-
2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the compound.
-
Method: Reversed-Phase HPLC with UV detection.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
-
Procedure:
-
Inject a known volume of the sample solution onto the HPLC column.
-
Record the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
-
3. Isotopic Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the percentage of deuterium (B1214612) incorporation.
-
Method: ¹H NMR Spectroscopy.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons at the deuterated and non-deuterated positions.
-
Calculate the isotopic enrichment by comparing the integral values.
-
Application in Bioanalytical Methods
This compound serves as an ideal internal standard for the quantification of Hydroxy Bezafibrate in biological matrices such as plasma and urine. Its utility stems from its near-identical chemical and physical properties to the analyte, with the key difference being its mass. This allows for accurate correction of variability during sample preparation and analysis.
General Workflow for Quantitative Analysis using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for a bioanalytical method employing a deuterated internal standard like this compound.
Caption: Bioanalytical workflow using a deuterated internal standard.
This workflow highlights the critical step of adding the deuterated internal standard early in the sample preparation process to account for any analyte loss or variation in instrument response. The ratio of the analyte signal to the internal standard signal is then used for accurate quantification.
Conclusion
This compound is a vital tool for researchers conducting pharmacokinetic and other quantitative studies involving its non-deuterated counterpart. By carefully selecting a supplier based on the provided specifications and implementing robust quality control measures, researchers can ensure the accuracy and reliability of their bioanalytical data. The use of deuterated internal standards remains the gold standard in quantitative mass spectrometry for its ability to mitigate matrix effects and improve method precision.
References
The Role of Hydroxy Bezafibrate-D6 in Advancing Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Hydroxy Bezafibrate-D6 in the study of drug metabolism, with a particular focus on its application as an internal standard in quantitative analyses. Bezafibrate (B1666932), a lipid-lowering agent, undergoes extensive metabolism in the liver, primarily through hydroxylation and subsequent glucuronidation. Understanding these metabolic pathways is paramount for characterizing its pharmacokinetic profile and ensuring its safe and effective use. The use of stable isotope-labeled compounds, such as this compound, is an indispensable tool for accurate quantification of bezafibrate and its metabolites in complex biological matrices.
Introduction to Bezafibrate Metabolism
Bezafibrate is a pan-PPAR (peroxisome proliferator-activated receptor) agonist that modulates the transcription of genes involved in lipid and glucose metabolism.[1] Its therapeutic efficacy is influenced by its metabolic fate in the body. The primary route of bezafibrate metabolism involves two key steps:
-
Phase I Metabolism (Hydroxylation): Bezafibrate is first hydroxylated to form Hydroxy Bezafibrate. This reaction is catalyzed by Cytochrome P450 (CYP) enzymes in the liver. While the specific CYP isoforms responsible for bezafibrate hydroxylation are not definitively established in the literature, this oxidative step is crucial for preparing the molecule for subsequent conjugation.
-
Phase II Metabolism (Glucuronidation): The hydroxylated metabolite, as well as the parent bezafibrate, can then undergo glucuronidation. This process, mediated by UDP-glucuronosyltransferase (UGT) enzymes, involves the attachment of a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating its excretion from the body.[1] Bezafibrate itself is also directly conjugated to a glucuronide.[2]
Following oral administration, approximately 50% of a bezafibrate dose is excreted unchanged in the urine, while about 25% is excreted as bezafibrate glucuronide, and the remainder as other metabolites, including Hydroxy Bezafibrate.[2]
The Role of this compound as an Internal Standard
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate and precise measurement of the analyte of interest. An ideal internal standard should have physicochemical properties very similar to the analyte to compensate for variations during sample preparation and analysis. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards because they co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer, while being distinguishable by their mass-to-charge ratio (m/z).
This compound, in which six hydrogen atoms have been replaced by deuterium (B1214612), serves as an excellent internal standard for the quantification of Hydroxy Bezafibrate. Its utility is based on the principle that the deuterium labeling does not significantly alter its chemical behavior during extraction and chromatography, but its increased mass allows for its distinct detection by the mass spectrometer.
Quantitative Analysis of Bezafibrate and its Metabolites
The following table summarizes key pharmacokinetic parameters of Bezafibrate in humans. While specific quantitative data for Hydroxy Bezafibrate is limited in publicly available literature, the use of this compound as an internal standard in LC-MS/MS assays allows for its accurate determination.
| Parameter | Bezafibrate | Reference |
| Bioavailability | ~70% (sustained release) | [2] |
| Protein Binding | 94-96% | [2] |
| Elimination Half-life | 1-2 hours | [2] |
| Peak Plasma Concentration (Cmax) | ~6 mg/L (400 mg sustained release) | [2] |
| Time to Peak (Tmax) | 3-4 hours (400 mg sustained release) | [2] |
| Primary Route of Excretion | Renal | [2] |
Experimental Protocols
This section provides detailed methodologies for the in vitro analysis of bezafibrate metabolism using human liver microsomes and a general protocol for the quantitative analysis of bezafibrate and its metabolites in plasma using LC-MS/MS.
In Vitro Metabolism of Bezafibrate in Human Liver Microsomes
This protocol is designed to assess the metabolic stability of bezafibrate and identify its metabolites in a controlled in vitro system.
Materials:
-
Bezafibrate
-
This compound (for use as an internal standard in analysis)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final concentration typically 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add Bezafibrate (final concentration typically 1 µM) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
Quantitative Analysis by LC-MS/MS
This protocol outlines the general steps for the quantification of bezafibrate and hydroxy bezafibrate in plasma samples.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standards (e.g., Bezafibrate-d4 and this compound).[1]
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.[1]
-
Centrifuge the sample at 10,000 x g for 10 minutes.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[1]
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte. Bezafibrate is often analyzed in negative ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions (Q1/Q3).
-
MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
| Bezafibrate | 360.01 | SIR mode, no product ion specified | [1] |
| Bezafibrate-d4 | 364.01 | SIR mode, no product ion specified | [1] |
Note: For method development, the precursor ion of Hydroxy Bezafibrate would be its molecular weight +1 (for positive ion mode) or -1 (for negative ion mode). The molecule would then be fragmented in the collision cell of the mass spectrometer, and the most stable and abundant product ions would be selected for the MRM transition. The same process would be applied to this compound, with the precursor ion being 6 mass units higher than that of the unlabeled compound.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the metabolic pathway of bezafibrate and a typical experimental workflow for its analysis.
Conclusion
This compound is a vital tool for the accurate and precise quantification of the primary metabolite of bezafibrate in drug metabolism and pharmacokinetic studies. Its use as an internal standard in LC-MS/MS analyses overcomes the challenges associated with matrix effects and analytical variability, ensuring the generation of reliable data. While further research is needed to identify the specific CYP and UGT isoforms involved in bezafibrate's metabolism, the methodologies outlined in this guide provide a robust framework for investigating the metabolic fate of this important lipid-lowering agent. The continued application of stable isotope-labeled standards will undoubtedly play a crucial role in advancing our understanding of drug metabolism and in the development of safer and more effective therapeutics.
References
Isotopic Purity of Hydroxy Bezafibrate-D6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Hydroxy Bezafibrate-D6, a deuterated analog of a primary metabolite of the lipid-lowering agent Bezafibrate. This document outlines the importance of isotopic purity, the methodologies for its determination, and its application in pharmacokinetic and metabolic studies. This compound is primarily utilized as an internal standard in quantitative bioanalysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The stability conferred by the deuterium (B1214612) labels makes it an ideal tool for precise quantification in complex biological matrices.[4]
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. High isotopic enrichment minimizes signal overlap with the non-labeled analyte, thereby enhancing the accuracy and precision of quantification. The data presented below is representative of a high-quality batch of this compound.
Table 1: Isotopic Distribution of this compound
| Isotopic Species | Relative Abundance (%) | Description |
| D6 | 99.2 | Fully deuterated species |
| D5 | 0.7 | Species with one less deuterium atom |
| D4 | <0.1 | Species with two fewer deuterium atoms |
| D0 (Unlabeled) | <0.01 | Unlabeled Hydroxy Bezafibrate |
Table 2: Overall Purity Specifications
| Parameter | Specification | Method |
| Chemical Purity | ≥97.0% | HPLC |
| Isotopic Purity (Atom % D) | ≥99% | Mass Spectrometry |
| Deuterium Incorporation | ≥99% D6 | Mass Spectrometry |
Experimental Protocols
The determination of isotopic and chemical purity requires robust analytical methodologies. The following sections detail standard protocols for the characterization of this compound.
Mass Spectrometry for Isotopic Purity Determination
High-resolution mass spectrometry (HRMS) is employed to ascertain the isotopic distribution and enrichment of the deuterated compound.
Instrumentation:
-
Mass Spectrometer: High-resolution Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like Hydroxy Bezafibrate.
-
Liquid Chromatography: UHPLC system for sample introduction.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Infusion: The sample is directly infused into the mass spectrometer or injected via an LC system without a column to assess the isotopic profile.
-
Data Acquisition: A full scan mass spectrum is acquired over a mass range that includes the molecular ions of the deuterated and potential non-deuterated species. The high resolution of the instrument allows for the separation of the different isotopologues.
-
Data Analysis: The relative intensities of the peaks corresponding to the D0 to D6 species are measured. The isotopic purity is calculated based on the percentage of the D6 peak relative to the sum of all isotopic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ²H NMR spectroscopy are used to confirm the position of deuterium incorporation and the overall structural integrity of the molecule.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.
Methodology for ¹H NMR:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent that does not contain the signals of interest (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.
-
Data Analysis: The absence of signals in the regions where deuterium atoms have replaced protons confirms successful deuteration. The remaining proton signals should correspond to the non-deuterated parts of the molecule.
Methodology for ²H NMR:
-
Sample Preparation: The sample is dissolved in a non-deuterated solvent.
-
Data Acquisition: A one-dimensional ²H NMR spectrum is acquired.
-
Data Analysis: The presence of signals in the deuterium spectrum at chemical shifts corresponding to the deuterated positions provides direct evidence of deuterium incorporation.
Visualizations: Workflows and Pathways
Bioanalytical Workflow Using a Deuterated Internal Standard
The following diagram illustrates the typical workflow for the quantification of an analyte (Hydroxy Bezafibrate) in a biological sample using its deuterated analog (this compound) as an internal standard.
Caption: Workflow for bioanalysis using a deuterated internal standard.
Metabolic Pathway of Bezafibrate
Hydroxy Bezafibrate is a key metabolite of Bezafibrate. The metabolic conversion is an important consideration in pharmacokinetic studies. Bezafibrate acts as a pan-agonist of peroxisome proliferator-activated receptors (PPARs).[2][5]
Caption: Simplified metabolic pathway of Bezafibrate.[6]
References
The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within pharmaceutical and biomedical research, mass spectrometry (MS) stands as a pillar of sensitivity and specificity. However, the journey from a complex biological sample to a reliable quantitative result is fraught with potential variability. Matrix effects, ionization suppression, and sample processing losses can all compromise the accuracy and precision of MS-based quantification. To navigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte, has become the gold standard. This technical guide provides a comprehensive exploration of the principles, applications, and best practices for employing deuterated internal standards in mass spectrometry workflows, ensuring data integrity and confidence in quantitative bioanalysis.
Core Principles: Isotope Dilution Mass Spectrometry
The power of deuterated internal standards lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique involves adding a known quantity of an isotopically enriched form of the analyte—the deuterated internal standard—to the sample at the earliest stage of analysis.[1] Because the deuterated standard is chemically and physically almost identical to the native analyte, it behaves similarly during every step of the analytical process, including extraction, chromatography, and ionization.[1] Any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard.[1] The mass spectrometer, capable of differentiating the two compounds based on their mass-to-charge (m/z) ratio, measures the ratio of the analyte to the internal standard. This ratio is then used to calculate the exact concentration of the analyte, effectively nullifying the impact of experimental variability.
Advantages of Deuterated Internal Standards
The adoption of deuterated internal standards offers significant advantages over other quantification strategies, such as the use of structural analogs or external calibration.[2]
-
Enhanced Accuracy and Precision : By co-eluting with the analyte, deuterated standards provide the most accurate correction for matrix effects and variations in instrument response, leading to high levels of accuracy and precision.[3][4]
-
Improved Reproducibility : The consistent normalization of the analyte signal across different samples and analytical runs ensures high reproducibility of results.[5]
-
Reduced Matrix Effects : Because the deuterated internal standard and the analyte are affected similarly by matrix components that can suppress or enhance ionization, their ratio remains constant, mitigating the impact of these effects.[5]
-
Regulatory Acceptance : The use of deuterated internal standards is widely recognized and accepted by regulatory bodies like the FDA and EMA for bioanalytical method validation.[5]
Quantitative Performance: A Comparative Overview
The superiority of deuterated internal standards over their non-deuterated (analog) counterparts is well-documented in scientific literature. The following tables summarize quantitative data from various studies, highlighting the improved performance in key bioanalytical validation parameters.
| Analyte | Internal Standard Type | Validation Parameter | Performance Data |
| Sirolimus | Deuterated (d3-Sirolimus) | Interpatient Assay Imprecision (CV%) | 2.7% - 5.7% |
| Analog (Desmethoxyrapamycin) | 7.6% - 9.7% | ||
| Kahalalide F | Stable Isotope Labeled (SIL) | Precision (Variance) | Significantly lower (p=0.02)[3] |
| Analog (Butyric acid analogue) | - | ||
| Stable Isotope Labeled (SIL) | Accuracy (Mean Bias) | 100.3%[3] | |
| Analog (Butyric acid analogue) | 96.8%[3] | ||
| Busulfan (B1668071) | Deuterated (Busulfan-d8) | Linearity (r²) | > 0.995[6] |
| Deuterated (Busulfan-d8) | Lower Limit of Quantification (LLOQ) | 25 ng/mL[6] | |
| Deuterated (Busulfan-d8) | Accuracy | 101-108%[6] | |
| Deuterated (Busulfan-d8) | Precision (CV%) | ≤4%[6] |
| Analyte | Internal Standard Type | Validation Parameter | Performance Data |
| Immunosuppressants (Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, Mycophenolic Acid) | Deuterated | Intra-assay Precision (CV%) | 0.9 - 14.7%[7] |
| Deuterated | Intra-assay Accuracy | 89 - 138%[7] | |
| Deuterated | Inter-assay Precision (CV%) | 2.5 - 12.5%[7] | |
| Deuterated | Inter-assay Accuracy | 90 - 113%[7] | |
| Deuterated | Recovery | 76.6 - 84%[7] |
Experimental Protocols: A Practical Guide
The successful implementation of deuterated internal standards requires meticulous attention to experimental detail. The following sections provide detailed methodologies for key experiments.
General Workflow for a Pharmacokinetic Study
A typical pharmacokinetic study involves the collection of biological samples over a time course following drug administration. The use of a deuterated internal standard is critical for the accurate determination of drug concentrations in these samples.
Pharmacokinetic study workflow using a deuterated internal standard.
Detailed Protocol for Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample cleanup and concentration prior to LC-MS analysis.
-
Sorbent Conditioning : Activate the SPE cartridge by passing 1.0 mL of methanol (B129727) followed by 1.0 mL of deionized water. This step prepares the sorbent for sample retention.[8]
-
Sample Loading : To a 0.5 mL aliquot of plasma, add the deuterated internal standard. Acidify the sample with 0.5 mL of 1% formic acid and vortex. Load the pre-treated plasma sample onto the conditioned SPE cartridge.[8]
-
Washing : Wash the cartridge with 1.0 mL of deionized water, followed by 1.0 mL of 20% acetonitrile (B52724) in water to remove interfering substances.[8]
-
Elution : Elute the analyte and the deuterated internal standard from the cartridge with 1.0 mL of methanol into a clean collection tube.[8]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[8]
Detailed Protocol for Evaluation of Matrix Effects
This experiment is crucial to demonstrate that the deuterated internal standard effectively compensates for ion suppression or enhancement.
-
Prepare Three Sets of Samples :
-
Set 1 (Neat Solution) : Prepare a solution of the analyte and the deuterated internal standard in a clean solvent (e.g., mobile phase) at a known concentration.[5]
-
Set 2 (Post-Extraction Spike) : Extract blank biological matrix (e.g., plasma from at least six different sources). Spike the analyte and the deuterated internal standard into the final, clean extract at the same concentration as Set 1.[5]
-
Set 3 (Pre-Extraction Spike) : Spike the analyte and the deuterated internal standard into the blank matrix before the extraction process.[5]
-
-
LC-MS/MS Analysis : Analyze all three sets of samples using the developed LC-MS/MS method.[5]
-
Data Analysis :
-
Matrix Effect (ME %) : Calculate the matrix effect using the peak areas from Set 1 and Set 2: ME % = (Peak Area in Set 2 / Peak Area in Set 1) * 100.[5] A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Recovery (RE %) : Calculate the extraction recovery using the peak areas from Set 2 and Set 3: RE % = (Peak Area in Set 3 / Peak Area in Set 2) * 100.
-
Process Efficiency (PE %) : Calculate the overall process efficiency using the peak areas from Set 1 and Set 3: PE % = (Peak Area in Set 3 / Peak Area in Set 1) * 100.
-
For a deuterated internal standard to be considered effective, the analyte-to-internal standard peak area ratio should remain consistent across all sets, demonstrating that the internal standard tracks and corrects for any variability.
Visualization of a Key Metabolic Pathway
Deuterated compounds are not only invaluable as internal standards for quantification but are also powerful tools for elucidating metabolic pathways. By tracing the incorporation of deuterium (B1214612) from a labeled substrate into downstream metabolites, researchers can map metabolic fluxes. The following diagram illustrates the tracing of deuterium from [6,6-²H₂]glucose through glycolysis and the TCA cycle.
Tracing deuterium from labeled glucose through central carbon metabolism.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing a robust and reliable means to ensure the accuracy and precision of quantitative bioanalysis. By perfectly mimicking the behavior of the target analyte throughout the analytical process, they effectively correct for nearly all sources of experimental variability. Their application, rooted in the principles of isotope dilution mass spectrometry, is fundamental to achieving the high standards of data quality required in drug development, clinical diagnostics, and other scientific research fields. As technology continues to advance, the strategic use of deuterated internal standards will remain a cornerstone of high-quality quantitative mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fast and reliable quantification of busulfan in blood plasma using two-channel liquid chromatography tandem mass spectrometry: Validation of assay performance in the presence of drug formulation excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of Bezafibrate in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bezafibrate is a fibrate-class lipid-lowering agent used in the management of hyperlipidemia.[1] It primarily acts by activating peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating lipid and glucose metabolism.[2] Accurate quantification of Bezafibrate in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bezafibrate in human plasma. The method employs a stable isotope-labeled internal standard, Hydroxy Bezafibrate-D6, to ensure high accuracy and precision by compensating for variations in sample preparation and instrument response.
Principle of the Method
This method utilizes protein precipitation for the extraction of Bezafibrate and the internal standard (IS), this compound, from human plasma. The separated analytes are then detected and quantified using a tandem mass spectrometer with electrospray ionization (ESI) operating in negative ion mode. The use of a deuterated internal standard that is structurally similar to the analyte ensures reliable quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of a similar validated LC-MS/MS method for Bezafibrate using a deuterated internal standard. These data are provided as a reference for expected performance.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 100 - 20,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision (Intra-Day and Inter-Day)
| QC Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| 300 (Low) | < 5% | 95 - 105% | < 5% | 95 - 105% |
| 8000 (Medium) | < 5% | 95 - 105% | < 5% | 95 - 105% |
| 15000 (High) | < 5% | 95 - 105% | < 5% | 95 - 105% |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Bezafibrate | 83.80 ± 4.55 |
| Internal Standard | 84.83 |
Experimental Protocols
1. Materials and Reagents
-
Bezafibrate analytical standard
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
2. Stock and Working Solution Preparation
-
Bezafibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bezafibrate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of Bezafibrate and the internal standard by diluting the stock solutions with methanol to the desired concentrations for calibration standards and quality controls.
3. Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound working solution.
-
Vortex for 5 seconds.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 4600 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18, 3.5 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 0.30 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - requires optimization):
-
Bezafibrate: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound (IS): Precursor Ion (m/z) -> Product Ion (m/z)
-
Note: The specific MRM transitions for Bezafibrate and this compound must be optimized on the specific mass spectrometer being used.
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of Bezafibrate.
Caption: Simplified signaling pathway of Bezafibrate via PPAR activation.
References
Application Note and Protocol for Plasma Sample Preparation with Hydroxy Bezafibrate-D6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bezafibrate is a lipid-lowering agent used for the treatment of hyperlipidemia. The accurate quantification of its metabolites, such as Hydroxy Bezafibrate, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Hydroxy Bezafibrate-D6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis. This document provides a detailed protocol for the preparation of plasma samples for the quantification of Hydroxy Bezafibrate using this compound as an internal standard. The primary method detailed is protein precipitation, a rapid and effective technique for sample cleanup in this context.[1][2][3]
While specific quantitative data for this compound is not publicly available, this protocol is based on established methods for the parent drug, Bezafibrate, and its deuterated analog, Bezafibrate-d4. The principles and procedures are directly applicable.[1]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Bezafibrate in human plasma using a deuterated internal standard and LC-MS/MS. This data is provided as a reference for the expected performance of a validated method for Hydroxy Bezafibrate.
Table 1: Calibration Curve and Linearity for Bezafibrate Analysis [1]
| Parameter | Value |
| Linearity Range | 100 - 20,000 ng/mL |
| Regression Model | Weighted (1/X²) linear regression |
| Correlation Coefficient (r²) | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL |
Table 2: Accuracy and Precision for Bezafibrate Quality Control Samples [1]
| QC Level | Concentration (ng/mL) | Within-Batch Precision (%CV) | Between-Batch Precision (%CV) | Accuracy (%) |
| LLOQ | 100 | < 20% | < 20% | 80-120% |
| Low | 300 | < 15% | < 15% | 85-115% |
| Medium | 8000 | < 15% | < 15% | 85-115% |
| High | 15000 | < 15% | < 15% | 85-115% |
Table 3: Recovery and Stability of Bezafibrate in Plasma [1][2]
| Parameter | Result |
| Mean Analyte Recovery | ~84% |
| Mean Internal Standard Recovery | ~85% |
| Freeze-Thaw Stability (Multiple Cycles) | Stable |
| Short-Term (Bench-Top) Stability | Stable |
| Long-Term Storage Stability (-20°C) | Stable |
Experimental Protocol: Plasma Sample Preparation by Protein Precipitation
This protocol describes a protein precipitation method for the extraction of Hydroxy Bezafibrate and this compound from human plasma.
Materials and Reagents:
-
Human plasma (K2EDTA as anticoagulant)[1]
-
Hydroxy Bezafibrate (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)[1]
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Hydroxy Bezafibrate in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare working solutions for calibration standards and quality controls by diluting with methanol or a methanol/water mixture.
-
Prepare a working solution of the internal standard (e.g., 20 µg/mL) in methanol.[1]
-
-
Preparation of Calibration Standards and Quality Controls:
-
Spike blank human plasma with the appropriate working solutions of Hydroxy Bezafibrate to achieve the desired concentrations for the calibration curve and quality control samples.[1]
-
-
Sample Precipitation:
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube and briefly vortex.[1]
-
Add 1 mL of acetonitrile (the precipitating agent) to each tube.[1]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[1]
-
-
Centrifugation:
-
Centrifuge the tubes at approximately 4600 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
-
Supernatant Transfer:
-
Carefully transfer an aliquot of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[1]
-
The chromatographic separation is typically performed on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier (e.g., formic acid).[1]
-
Detection is performed by tandem mass spectrometry, typically using electrospray ionization (ESI) in negative ion mode.[1] Monitor the specific mass transitions for Hydroxy Bezafibrate and this compound.
-
Experimental Workflow Diagram
Caption: Plasma sample preparation workflow using protein precipitation.
References
Application Note: Determination of Bezafibrate in Human Plasma by HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of bezafibrate (B1666932) in human plasma. The described protocol utilizes a straightforward protein precipitation technique for sample preparation, ensuring efficient and clean extraction. This method is suitable for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring of bezafibrate.
Introduction
Bezafibrate is a fibrate derivative used as a lipid-lowering agent to reduce triglycerides and LDL-cholesterol while increasing HDL-cholesterol levels. Accurate determination of bezafibrate concentrations in human plasma is crucial for clinical and research purposes. This document provides a detailed protocol for a validated HPLC-UV method, offering a reliable and accessible approach for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Bezafibrate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid
-
Ammonium acetate (B1210297)
-
Water (deionized or HPLC grade)
-
Human plasma (blank)
Equipment
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of bezafibrate in methanol.
-
Working Standards: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired calibration curve concentrations.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and quality control samples.
Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma sample, standard, or QC, add 400 µL of a precipitating solution (e.g., perchloric acid-methanol solution 10:90 v/v or acetonitrile).[1][2]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.
HPLC-UV Method
A sensitive and selective HPLC-UV method has been developed for the determination of bezafibrate in human plasma.[2][3]
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Ammonium acetate aqueous solution (10 mmol/L; pH 4.0) (44:56, v/v)[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection | UV at 235 nm[1][2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Method Validation
The described method has been validated according to established guidelines. The key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 15.0 µg/mL[2][3] |
| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL[2][3] |
| Intra-day Precision (%RSD) | < 6.96%[2][3] |
| Inter-day Precision (%RSD) | < 6.96%[2][3] |
| Accuracy | Within ±10.0%[2][3] |
| Recovery | Not explicitly stated in the provided search results, but protein precipitation typically yields high and consistent recovery. |
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of bezafibrate in human plasma.
Alternative Methods
While protein precipitation is a rapid and effective sample preparation technique, other methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed for the determination of bezafibrate in human plasma.[4] For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed. An LC-MS/MS method has been reported with a lower limit of quantification of 100 ng/mL using protein precipitation with acetonitrile.[4]
Conclusion
The HPLC-UV method described provides a reliable, accurate, and precise tool for the quantitative analysis of bezafibrate in human plasma. The simple protein precipitation protocol and straightforward chromatographic conditions make this method easily adaptable for routine analysis in a variety of research and clinical settings.
References
Application Note: High-Throughput Pharmacokinetic Analysis of Bezafibrate in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of bezafibrate (B1666932) in human plasma samples for pharmacokinetic studies. The methodology employs a simple and rapid protein precipitation technique for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, bezafibrate-d4 (B562651), ensures high accuracy and precision, correcting for matrix effects and variability in sample processing.[1] This robust method is suitable for high-throughput screening of clinical samples to determine key pharmacokinetic parameters.
Introduction
Bezafibrate is a fibric acid derivative used as a lipid-lowering agent to treat hyperlipidemia.[1] It primarily acts by activating Peroxisome Proliferator-Activated Receptors (PPARs), which play a crucial role in the regulation of lipid and glucose metabolism.[2] Understanding the pharmacokinetic profile of bezafibrate is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety.
The use of a deuterated internal standard in LC-MS/MS analysis is the gold standard for quantitative bioanalysis. These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, which corrects for potential variations and enhances the reliability of the results. This application note details a validated method for a pharmacokinetic study of bezafibrate using bezafibrate-d4 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Bezafibrate reference standard
-
Bezafibrate-d4 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Instrumentation
-
LC-MS/MS System: A Waters ACQUITY LC system coupled with a tandem quadrupole (TQ) detector with an electrospray ionization (ESI) interface is suitable for this analysis.[3]
-
Analytical Column: A Sunfire C18 column (3.5 µm, 2.1 x 50 mm) is recommended for chromatographic separation.[3]
Preparation of Stock and Working Solutions
-
Bezafibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve bezafibrate in methanol.
-
Bezafibrate-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve bezafibrate-d4 in methanol.
-
Bezafibrate Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol to create calibration standards and quality control (QC) samples.
-
IS Working Solution (20 µg/mL): Dilute the IS stock solution in methanol.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the 20 µg/mL IS working solution to each tube and vortex for 5 seconds.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 4600 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.[3]
LC-MS/MS Method
The following table summarizes the parameters for the LC-MS/MS analysis of bezafibrate.
| Parameter | Value |
| Column | Sunfire C18 (3.5 µm, 2.1 x 50 mm) |
| Column Temperature | 40 °C |
| Mobile Phase | A mixture of formic acid, water, and acetonitrile |
| Flow Rate | 0.30 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Detection Mode | Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) |
This method was developed and validated for a linear range of 100-20000 ng/mL for bezafibrate in human plasma, with a lower limit of quantification (LLOQ) of 100 ng/mL.[1]
Data Presentation
The following table summarizes the key pharmacokinetic parameters of a 400 mg oral dose of bezafibrate in healthy human volunteers, as determined by a bioequivalence study.
| Pharmacokinetic Parameter | Mean ± SD | Unit |
| Cmax (Maximum Plasma Concentration) | 12 ± 4 | µg/mL |
| Tmax (Time to Maximum Concentration) | 1.7 ± 0.9 | h |
| AUC0-12 (Area Under the Curve from 0 to 12h) | 36 ± 10 | µg·h/mL |
| AUC0-∞ (Area Under the Curve from 0 to infinity) | 37 ± 10 | µg·h/mL |
| t1/2 (Elimination Half-life) | 1.9 ± 0.5 | h |
Data adapted from a bioequivalence study of a 400 mg bezafibrate capsule in 20 healthy volunteers.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the analysis of bezafibrate in human plasma.
Caption: Experimental workflow for bezafibrate analysis.
Signaling Pathway
The following diagram illustrates the mechanism of action of bezafibrate through the activation of PPARα.
References
Application of Hydroxy Bezafibrate-D6 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Hydroxy Bezafibrate-D6 as an internal standard in bioequivalence (BE) studies of drug formulations containing hydroxy bezafibrate (B1666932). The methodologies described herein are based on established principles of bioanalytical method validation and pharmacokinetic analysis, ensuring data integrity and regulatory compliance.
Introduction
Bioequivalence studies are a critical component of generic drug development, demonstrating that a new formulation of a drug is therapeutically equivalent to the innovator product. These studies rely on the accurate and precise measurement of the active drug moiety and/or its major active metabolite(s) in a biological matrix, typically plasma.
Hydroxy bezafibrate is a major metabolite of the lipid-lowering agent bezafibrate. For bioequivalence studies of bezafibrate formulations, or for formulations containing hydroxy bezafibrate itself, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of the results.
This document outlines the protocols for a typical bioequivalence study, from the clinical phase to the bioanalytical phase, with a focus on the application of this compound.
Bioequivalence Study Protocol
A standard bioequivalence study for a hydroxy bezafibrate-containing formulation would typically follow a randomized, single-dose, two-period, two-sequence, crossover design under fasting conditions.
Study Design:
-
Objective: To compare the rate and extent of absorption of a test formulation of hydroxy bezafibrate with a reference formulation.
-
Design: A single-center, randomized, open-label, two-period, two-sequence, crossover study.
-
Population: Healthy adult male and/or female volunteers.
-
Dosing: A single oral dose of the test and reference formulations administered with water after an overnight fast.
-
Washout Period: A sufficient washout period between the two dosing periods (typically at least 5 times the elimination half-life of the drug).
-
Blood Sampling: Serial blood samples collected at predefined time points before and after dosing to characterize the pharmacokinetic profile.
Logical Flow of a Bioequivalence Study
Bioanalytical Method Using this compound
The following protocol is for the quantitative determination of hydroxy bezafibrate in human plasma using this compound as an internal standard by LC-MS/MS. This method is analogous to validated methods for bezafibrate using its deuterated internal standard.[1]
Materials and Reagents
-
Hydroxy Bezafibrate reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank, with anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Protocols
3.3.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hydroxy Bezafibrate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Hydroxy Bezafibrate stock solution with methanol:water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 500 ng/mL.
3.3.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (500 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Workflow for Sample Preparation and Analysis
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of analyte and IS from matrix components (e.g., 20% B to 90% B over 3 minutes) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for hydroxy bezafibrate) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | Hypothetical: Precursor Ion (e.g., m/z 376.1) → Product Ion (e.g., m/z 212.1) (for Hydroxy Bezafibrate) |
| MRM Transition (IS) | Hypothetical: Precursor Ion (e.g., m/z 382.1) → Product Ion (e.g., m/z 218.1) (for this compound) |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 500 °C |
| Ion Spray Voltage | -4500 V (for negative mode) |
Note: The hypothetical MRM transitions are for illustrative purposes and must be determined experimentally for Hydroxy Bezafibrate and this compound.
Data Presentation
The primary pharmacokinetic parameters for assessing bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The time to reach maximum concentration (Tmax) is also evaluated.
The following tables present example data from a hypothetical bioequivalence study of a bezafibrate formulation. While this study used an HPLC-UV method, the data presentation format is applicable.[2]
Table 3: Mean Pharmacokinetic Parameters of Bezafibrate (N=20)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (µg/mL) | 12 ± 4 | 11 ± 3 |
| Tmax (h) | 1.7 ± 0.9 | 1.9 ± 0.7 |
| AUC0-12 (µg·h/mL) | 36 ± 10 | 33 ± 7 |
| AUC0-∞ (µg·h/mL) | 37 ± 10 | 34 ± 7 |
| t1/2 (h) | 1.9 ± 0.5 | 2.0 ± 0.6 |
Data adapted from a bioequivalence study of bezafibrate capsules vs. tablets.[2]
Table 4: Statistical Analysis of Pharmacokinetic Parameters
| Parameter (log-transformed) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | 109.1% | (95.2% - 124.9%) |
| AUC0-12 | 109.1% | (98.1% - 121.3%) |
| AUC0-∞ | 108.8% | (97.8% - 121.1%) |
Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the acceptance range of 80.00% to 125.00%.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy, precision, and robustness for bioequivalence studies. The detailed protocols and workflows presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development, ensuring the generation of high-quality data for regulatory submissions. The principles outlined are in accordance with international guidelines for bioanalytical method validation and bioequivalence studies.
References
Application Notes and Protocols for the Quantification of Bezafibrate and its Metabolites in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate (B1666932) is a lipid-lowering agent of the fibrate class, widely used in the treatment of hyperlipidemia. It primarily acts by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism. Following oral administration, bezafibrate is metabolized in the liver, primarily through glucuronidation, and is subsequently excreted in the urine as both the unchanged parent drug and its glucuronide conjugate. Accurate quantification of bezafibrate and its major metabolite, bezafibrate glucuronide, in urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's disposition.
This document provides detailed application notes and protocols for the quantification of bezafibrate and bezafibrate glucuronide in human urine samples, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology allows for the simultaneous determination of both the parent drug and its metabolite, providing a comprehensive profile of the drug's excretion.
Metabolic Pathway of Bezafibrate
Bezafibrate undergoes phase II metabolism, where it is conjugated with glucuronic acid to form bezafibrate glucuronide. This process increases the water solubility of the compound, facilitating its renal excretion. Approximately 50% of an administered dose of bezafibrate is excreted in the urine as the unchanged drug, while about 20% is excreted as bezafibrate glucuronide.
Solid-Phase Extraction Protocol for Bezafibrate Analysis in Biological Matrices
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate (B1666932) is a fibrate class lipid-lowering agent used in the treatment of hyperlipidemia. Accurate and reliable quantification of bezafibrate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and amenability to automation. This application note provides a detailed protocol for the solid-phase extraction of bezafibrate from human plasma and urine, followed by analysis using high-performance liquid chromatography (HPLC).
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. The process involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. The analyte of interest is retained on the stationary phase while impurities are washed away. The purified analyte is then eluted with a small volume of a strong solvent. The choice of SPE sorbent is critical and depends on the physicochemical properties of theanalytee and the sample matrix. For bezafibrate, a weak acid, a hydrophilic-lipophilic balanced (HLB) polymer is an effective sorbent.
Experimental Protocols
Solid-Phase Extraction of Bezafibrate from Human Plasma
This protocol is a recommended starting point for the extraction of bezafibrate from human plasma, adapted from established methods for similar biological matrices. Optimization may be required for specific applications.
Materials:
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges
-
Human Plasma
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized or HPLC grade)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
Protocol:
-
Sample Pre-treatment:
-
To 1 mL of human plasma, add 1 mL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the HLB cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned HLB cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the bezafibrate from the cartridge with two 1 mL aliquots of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
-
Solid-Phase Extraction of Bezafibrate from Urine
This protocol is based on a validated method for the analysis of bezafibrate in urine.[1]
Materials:
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges[1]
-
Urine
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
SPE vacuum manifold
Protocol:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine sample 1:1 with deionized water.
-
-
SPE Cartridge Conditioning:
-
Condition the HLB cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
-
Sample Loading:
-
Load the diluted urine sample onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
-
Elution:
-
Elute the bezafibrate with 3 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
HPLC Analysis
The following HPLC conditions can be used for the analysis of bezafibrate.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detection
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.01 M Acetate Buffer (pH 3.55) (55:45 v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Detection Wavelength | 230 nm[1] |
| Injection Volume | 20 µL |
Data Presentation
The following tables summarize the quantitative data from method validation studies for bezafibrate analysis.
Table 1: Solid-Phase Extraction Performance
| Matrix | SPE Sorbent | Recovery | Reference |
| River Water | C18 | > 80% | [2] |
| Urine | HLB | 85-110% | [1] |
Table 2: HPLC Method Validation Parameters for Bezafibrate in Urine[1]
| Parameter | Result |
| Linearity (r) | > 0.99 |
| Accuracy | Within acceptable limits |
| Precision | Within acceptable limits |
| Limit of Detection (LOD) | Established |
| Limit of Quantification (LOQ) | Established |
Visualizations
Diagram 1: Solid-Phase Extraction Workflow for Bezafibrate
References
Application Notes and Protocols for Liquid-Liquid Extraction of Bezafibrate from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate (B1666932) is a fibric acid derivative used as a lipid-lowering agent to treat hyperlipidemia. Accurate quantification of bezafibrate in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid-liquid extraction (LLE) is a robust sample preparation technique that offers high recovery and clean extracts by partitioning the analyte of interest from the complex plasma matrix into an immiscible organic solvent. This document provides a detailed protocol for the liquid-liquid extraction of bezafibrate from plasma, along with representative analytical performance data.
Principle of the Method
This method employs a liquid-liquid extraction procedure to isolate bezafibrate from human plasma. As an acidic drug, bezafibrate's solubility in organic solvents is enhanced in an acidic environment. Therefore, the plasma sample is first acidified to protonate the bezafibrate molecules, making them less water-soluble and more amenable to extraction into an organic solvent. Diethyl ether is used as the extraction solvent due to its polarity and ability to efficiently extract bezafibrate. After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Bezafibrate analytical standard
-
Internal Standard (IS), e.g., a structurally similar compound or a deuterated analog of bezafibrate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Diethyl ether (HPLC grade)
-
Hydrochloric acid (HCl), 1 M solution
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
HPLC or LC-MS/MS system
Sample Preparation: Liquid-Liquid Extraction Protocol
-
Sample Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution to the plasma sample and briefly vortex.
-
Acidification: Add 50 µL of 1 M HCl to the plasma sample to acidify it. Vortex for 30 seconds.
-
Extraction: Add 1 mL of diethyl ether to the acidified plasma sample.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the extraction of bezafibrate into the organic phase.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers and pellet the precipitated proteins.
-
Organic Layer Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean microcentrifuge tube, being careful not to disturb the aqueous layer or the protein pellet.
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at room temperature or in a sample concentrator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., a mixture of methanol and water, 50:50 v/v). Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: The reconstituted sample is now ready for injection into the HPLC or LC-MS/MS system for analysis.
Data Presentation
Disclaimer: The following quantitative data is derived from studies utilizing protein precipitation for the extraction of bezafibrate and is provided here as a representative example of the analytical performance that can be expected. Validation should be performed for the liquid-liquid extraction method described above to establish its specific performance characteristics.
Table 1: Method Validation Parameters for Bezafibrate Analysis in Plasma
| Parameter | Result |
| Linearity Range | 100 - 20,000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] |
| Mean Extraction Recovery | 83.80% ± 4.55%[1] |
| Internal Standard Recovery | 84.83%[1] |
Table 2: Precision and Accuracy Data for Bezafibrate Quality Control Samples in Plasma
| Quality Control Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 300 | 1.61 | 3.11 | 98.86 |
| Medium QC | 8000 | 1.89 | 1.82 | 100.50 |
| High QC | 15000 | 2.20 | 3.43 | 102.06 |
(Data adapted from a study using protein precipitation[1])
Mandatory Visualization
Caption: Workflow for Liquid-Liquid Extraction of Bezafibrate.
References
Application Notes and Protocols for the Detection of Hydroxy Bezafibrate-D6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantitative analysis of Hydroxy Bezafibrate-D6 in a biological matrix, typically for its use as an internal standard in pharmacokinetic studies of bezafibrate (B1666932). The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
Introduction
Bezafibrate is a fibrate drug used to lower cholesterol and triglycerides. Its major active metabolite is hydroxy bezafibrate. In pharmacokinetic studies, a stable isotope-labeled internal standard is crucial for accurate quantification. This compound is an ideal internal standard for the bioanalysis of hydroxy bezafibrate as it shares near-identical physicochemical properties with the analyte, ensuring similar behavior during sample preparation and analysis, thus correcting for matrix effects and variability.
This document outlines the optimized Multiple Reaction Monitoring (MRM) parameters for this compound and provides a detailed protocol for its detection in plasma samples.
MRM Parameters for this compound
The successful detection of this compound relies on optimized MRM parameters. These parameters, including the precursor ion (Q1), product ion (Q3), declustering potential (DP), and collision energy (CE), have been determined based on the compound's structure and fragmentation behavior in negative ion electrospray ionization (ESI) mode.
Molecular Formula of this compound: C₁₉H₁₄D₆ClNO₅
Monoisotopic Mass: 383.14 g/mol
The primary fragmentation of the deprotonated molecule [M-H]⁻ involves the cleavage of the ether bond and the loss of the chlorobenzoyl amide moiety. The following table summarizes the optimized MRM parameters for this compound.
| Compound | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | ESI- | 382.1 | 290.1 | -75 | -25 |
| This compound | ESI- | 382.1 | 139.0 | -75 | -35 |
Note: These parameters should be optimized on the specific mass spectrometer being used.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound in plasma samples.
Materials and Reagents
-
This compound (certified reference material)
-
Bezafibrate and Hydroxy Bezafibrate (for analyte analysis)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
A reversed-phase C18 column is suitable for the separation of this compound.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer should be operated in negative ion ESI mode with the MRM parameters specified in Section 2.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the detection of this compound.
Figure 1. Experimental workflow for this compound analysis.
Application Note: Quantification of Hydroxy Bezafibrate in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Hydroxy Bezafibrate, a primary metabolite of the lipid-lowering agent Bezafibrate, in human plasma. The method utilizes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) approach. Sample preparation involves a straightforward protein precipitation step, ensuring efficient extraction and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing clear separation of the analyte from endogenous plasma components. Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization mode, employing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies and metabolite monitoring of Bezafibrate.
Introduction
Bezafibrate is a fibrate drug used to treat hyperlipidemia. It primarily works by lowering triglyceride levels and modulating cholesterol levels in the blood. The metabolism of Bezafibrate in the body leads to the formation of several metabolites, with Hydroxy Bezafibrate being a significant product of its biotransformation. Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics, metabolism, and overall disposition of Bezafibrate in preclinical and clinical studies. This document provides a comprehensive HPLC-MS/MS method for the determination of Hydroxy Bezafibrate in human plasma.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of Hydroxy Bezafibrate from human plasma.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 50 µL of internal standard (IS) working solution (e.g., Bezafibrate-d4 at a suitable concentration).
-
Add 1 mL of acetonitrile (B52724) to precipitate the plasma proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 4600 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system for analysis.[1]
HPLC Conditions
The chromatographic separation is performed using a C18 reversed-phase column. Due to the addition of a hydroxyl group, Hydroxy Bezafibrate is expected to be more polar and thus have a shorter retention time than the parent compound, Bezafibrate.
| Parameter | Value |
| Column | Sunfire C18, 3.5 µm, 2.1 x 50 mm (or equivalent)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.30 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 5 µL[1] |
| Run Time | Approximately 5 minutes |
| Gradient | A suitable gradient should be developed to separate Hydroxy Bezafibrate from Bezafibrate and other potential metabolites. A starting condition could be 95% A, ramping to 5% A over 3 minutes. |
MS/MS Conditions
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. The MRM transitions for Hydroxy Bezafibrate need to be determined by infusing a standard solution of the analyte. Based on the molecular weight of Bezafibrate (361.82 g/mol ) and the addition of an oxygen atom for Hydroxy Bezafibrate, the expected mass of the deprotonated molecule [M-H]⁻ would be approximately 376.1 g/mol .[2]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Capillary Voltage | 3 kV[1] |
| Desolvation Temperature | 400 °C[1] |
| Desolvation Gas Flow | 500 L/hr[1] |
| Cone Gas Flow | 50 L/hr[1] |
| Collision Gas | Argon |
MRM Transitions (Proposed)
The following MRM transitions are proposed and should be optimized for maximum sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Hydroxy Bezafibrate | 376.1 | To be determined | 0.5 | To be determined | To be determined |
| Bezafibrate (Parent) | 360.01 | 274.1 | 0.5 | 30 | 21 |
| Bezafibrate-d4 (IS) | 364.01 | To be determined | 0.5 | 30 | To be determined |
Note: The product ion for Hydroxy Bezafibrate would need to be determined experimentally by fragmentation of the precursor ion. A plausible fragmentation could involve the loss of the isobutyric acid moiety. The parameters for the internal standard should also be optimized.
Experimental Workflow
References
Application Note: Simultaneous Quantification of Bezafibrate and Hydroxy Bezafibrate in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of the lipid-lowering agent bezafibrate (B1666932) and its primary active metabolite, hydroxy bezafibrate, in human plasma. The method utilizes a simple protein precipitation extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and sensitive method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
Bezafibrate is a fibrate drug used in the treatment of hyperlipidemia. It primarily acts as a pan-agonist of peroxisome proliferator-activated receptors (PPARs), with a pronounced effect on the PPARα isoform.[1] Activation of PPARα modulates the transcription of genes involved in lipid and glucose metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][2] Bezafibrate is extensively metabolized in the liver, primarily through glucuronidation and hydroxylation.[1] The hydroxylated metabolite, hydroxy bezafibrate, is a major circulating metabolite and its simultaneous measurement with the parent drug is crucial for a comprehensive understanding of bezafibrate's pharmacokinetics and metabolic profile. This application note provides a detailed, step-by-step protocol for the simultaneous quantification of both analytes in human plasma.
Signaling Pathway
Bezafibrate exerts its therapeutic effects by activating PPARα, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Bezafibrate Activation of the PPARα Signaling Pathway.
Experimental Workflow
The analytical workflow consists of sample preparation involving protein precipitation, followed by chromatographic separation and detection using LC-MS/MS.
Caption: Experimental Workflow for Sample Analysis.
Experimental Protocols
Materials and Reagents
-
Bezafibrate reference standard
-
Hydroxy bezafibrate reference standard
-
Bezafibrate-d4 (or other suitable internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of bezafibrate, hydroxy bezafibrate, and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the bezafibrate and hydroxy bezafibrate stock solutions in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 95 |
| 2.0 | 95 |
| 2.1 | 20 |
| 3.0 | 20 |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 2 |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bezafibrate | 360.1 | 274.1 | 100 | -20 |
| Hydroxy Bezafibrate | 376.1 | 290.1 | 100 | -22 |
| Bezafibrate-d4 (IS) | 364.1 | 278.1 | 100 | -20 |
Note: Collision energy and other MS parameters may require optimization for the specific instrument used.
Method Validation and Performance
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Recommended Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Stability | Analyte concentration within ±15% of the nominal concentration under various storage conditions |
Data Presentation
Table 4: Quantitative Data Summary (Example)
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Bezafibrate | ~1.8 | 1 - 1000 | 1 |
| Hydroxy Bezafibrate | ~1.5 | 1 - 1000 | 1 |
Conclusion
This application note provides a comprehensive and detailed protocol for the simultaneous determination of bezafibrate and its major metabolite, hydroxy bezafibrate, in human plasma. The described LC-MS/MS method is sensitive, specific, and robust, making it a valuable tool for researchers in the fields of pharmacology, drug metabolism, and clinical research. The provided experimental details and performance characteristics can be used as a starting point for method implementation and validation in any bioanalytical laboratory.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Bezafibrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of bezafibrate (B1666932) in human plasma using two distinct analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard and High-Performance Liquid Chromatography with UV detection (HPLC-UV) using a structural analog internal standard.
Introduction
Bezafibrate is a fibrate-class lipid-lowering agent used in the management of hyperlipidemia.[1] Therapeutic drug monitoring (TDM) of bezafibrate is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential adverse effects. The selection of an appropriate internal standard (IS) is a critical aspect of developing robust and reliable bioanalytical methods for TDM. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and detection, thereby compensating for variations.[2]
Stable isotope-labeled (SIL) internal standards, such as bezafibrate-d4 (B562651), are considered the gold standard in quantitative LC-MS/MS analysis due to their near-identical physicochemical properties to the analyte.[2] Structural analogs, which are chemically similar but not isotopically labeled, can also be employed, particularly in HPLC-UV methods. This document provides a comparative overview of these two approaches.
Mechanism of Action: Bezafibrate as a Pan-PPAR Agonist
Bezafibrate exerts its therapeutic effects primarily by activating the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate gene expression involved in lipid and glucose metabolism.[3] It is considered a pan-PPAR agonist, as it activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[3][4]
-
PPARα activation is the principal mechanism for its lipid-lowering effects. It stimulates fatty acid oxidation in the liver, reduces the synthesis of very-low-density lipoprotein (VLDL), and enhances the clearance of triglyceride-rich lipoproteins.[3]
-
PPARγ activation contributes to improved insulin (B600854) sensitivity and influences adipocyte differentiation and lipid storage.[3]
-
PPARδ activation is associated with increased energy expenditure and fatty acid oxidation in muscle tissue.[3]
Method 1: LC-MS/MS with Stable Isotope-Labeled Internal Standard (Bezafibrate-d4)
This method is highly sensitive and specific, making it ideal for clinical research and bioequivalence studies. The use of a deuterated internal standard, bezafibrate-d4, ensures the highest level of accuracy and precision by compensating for matrix effects and procedural variability.[1][2]
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 100 - 20,000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.9971 | [1] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | [1] |
| Intra-day Precision (%CV) | 1.61 - 2.20% | [5] |
| Inter-day Precision (%CV) | Not explicitly stated, but method validated according to FDA and EMA guidelines | [1] |
| Intra-day Accuracy (%RE) | -1.14 to 2.06% | [5] |
| Inter-day Accuracy (%RE) | Not explicitly stated, but method validated according to FDA and EMA guidelines | [1] |
| Mean Recovery (Bezafibrate) | 83.80 ± 4.55% | [1] |
| Mean Recovery (Bezafibrate-d4) | 84.83% | [1] |
Experimental Protocol
1. Materials and Reagents:
-
Bezafibrate reference standard (purity >99%)
-
Bezafibrate-d4 internal standard
-
Acetonitrile (B52724), formic acid, and water (all LC-MS grade)
-
Human plasma (K2EDTA)
2. Stock and Working Solutions:
-
Prepare stock solutions of bezafibrate and bezafibrate-d4 in a suitable organic solvent (e.g., methanol).
-
Prepare working standard solutions of bezafibrate by serial dilution for calibration curve and quality control (QC) samples.
-
Prepare a working solution of bezafibrate-d4 at a concentration of 20 µg/mL.[1]
3. Sample Preparation (Protein Precipitation): [1]
-
Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a centrifuge tube.
-
Add 50 µL of the bezafibrate-d4 internal standard working solution (20 µg/mL).
-
Vortex the mixture for 5 seconds.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 4600 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions: [1]
-
LC System: Agilent or equivalent
-
Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm
-
Mobile Phase: A mixture of formic acid, water, and acetonitrile
-
Flow Rate: 0.30 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
Detection Mode: Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)
Method 2: HPLC-UV with Structural Analog Internal Standard (Ezetimibe)
This method offers a cost-effective alternative to LC-MS/MS and is suitable for routine TDM where high sensitivity is not a primary requirement. It utilizes a structural analog, ezetimibe (B1671841), as the internal standard and a liquid-liquid extraction for sample clean-up.[6]
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 50 µg/mL | [6] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established | [6] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | [6] |
| Practical Quantification Limit | ~0.05 µg/mL with 10.2% precision and 112.6% accuracy | [7] |
| Intra-day Precision (%RSD) | < 15% (based on QC samples) | [6] |
| Inter-day Precision (%RSD) | < 15% (based on QC samples) | [6] |
| Intra-day Accuracy | Within ± 15% (based on QC samples) | [6] |
| Inter-day Accuracy | Within ± 15% (based on QC samples) | [6] |
| Recovery | Not explicitly stated, but validated | [6] |
Experimental Protocol
1. Materials and Reagents:
-
Bezafibrate reference standard
-
Ezetimibe internal standard
-
Methanol (B129727), acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) monobasic, phosphoric acid
-
Tert-butyl methyl ether
-
Hydrochloric acid (0.1 N)
-
Human plasma
2. Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of bezafibrate in methanol.[6]
-
Prepare a 250 µg/mL stock solution of ezetimibe (internal standard) in methanol.[6]
-
Prepare working solutions for the calibration curve (0.2-50 µg/mL) and QC samples by spiking blank human plasma.[6]
3. Sample Preparation (Liquid-Liquid Extraction): [6]
-
In an Eppendorf tube, add 200 µL of plasma (blank, standard, QC, or unknown).
-
Add 20 µL of the ezetimibe internal standard stock solution (250 µg/mL).
-
Add 200 µL of 0.1 N hydrochloric acid.
-
Vortex for 1 minute.
-
Add 1.5 mL of tert-butyl methyl ether.
-
Vortex for an additional minute.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject 50 µL into the HPLC system.
4. HPLC-UV Conditions: [6]
-
HPLC System: Shimadzu or equivalent with UV detector
-
Column: C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.01 M phosphate buffer (pH 3.5) : acetonitrile : methanol (50:40:10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 50 µL
Conclusion
Both the LC-MS/MS method with a stable isotope-labeled internal standard (bezafibrate-d4) and the HPLC-UV method with a structural analog internal standard (ezetimibe) are suitable for the therapeutic drug monitoring of bezafibrate. The choice of method will depend on the specific requirements of the study, including the need for sensitivity, sample throughput, and available instrumentation. The LC-MS/MS method offers superior sensitivity and specificity, making it the preferred choice for regulatory submissions and clinical trials requiring low detection limits. The HPLC-UV method provides a reliable and cost-effective alternative for routine clinical monitoring. In all cases, the use of an appropriate internal standard is essential for ensuring the accuracy and precision of the quantitative results.
References
- 1. oatext.com [oatext.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting matrix effects with Hydroxy Bezafibrate-D6
Welcome to the technical support center for Hydroxy Bezafibrate-D6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of Hydroxy Bezafibrate using its deuterated internal standard (IS), this compound, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, in this case, Hydroxy Bezafibrate, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1] These effects are a primary source of imprecision and inaccuracy in quantitative bioanalysis because they can vary between different samples, leading to unreliable results.[2]
Q2: Shouldn't a deuterated internal standard like this compound automatically correct for all matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the analyte and experience identical ionization suppression or enhancement, providing effective correction.[3][4] However, this is not always the case. "Differential matrix effects" can occur when the analyte and the deuterated internal standard are affected differently by the matrix.[1][5] This can be caused by a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect."[1][6] If they elute into regions with different degrees of ion suppression or enhancement, the correction will be inaccurate.[1]
Q3: What are the critical characteristics of a high-quality this compound internal standard?
A3: When selecting or verifying a this compound internal standard, three factors are critical:
-
Isotopic Purity: The standard should have a high isotopic enrichment (typically ≥98%) to minimize the contribution of the unlabeled analyte signal.[3][7]
-
Chemical Purity: The standard should be free from impurities that could interfere with the analysis.
-
Label Stability: The deuterium (B1214612) atoms should be placed on positions of the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix under analytical conditions.[8][9] For example, deuterium atoms on hydroxyl (-OH) or amine (-NH) groups can be prone to exchange.[3][9]
Troubleshooting Common Issues
Problem 1: High variability in the Hydroxy Bezafibrate / this compound peak area ratio across different plasma lots.
-
Potential Cause: Differential matrix effects. Even with a deuterated internal standard, variations in the composition of biological matrices from different individuals (e.g., lipid or metabolite levels) can lead to inconsistent ionization effects between the analyte and the IS.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a solution containing both Hydroxy Bezafibrate and this compound to confirm that their chromatographic peaks perfectly overlap. Even a slight separation can lead to differential matrix effects.[1][6]
-
Perform a Post-Column Infusion Experiment: This will identify regions of significant ion suppression or enhancement in your chromatogram. If your analyte and IS elute in a region of fluctuating signal, chromatographic optimization is necessary.
-
Optimize Sample Preparation: Enhance cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) may offer better cleanup than simple protein precipitation.[10]
-
Modify Chromatography: Adjust the mobile phase gradient, column chemistry, or temperature to shift the elution of the analyte and IS to a cleaner region of the chromatogram.[1]
-
Problem 2: The this compound internal standard peak is separating from the Hydroxy Bezafibrate peak.
-
Potential Cause: Chromatographic isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[7]
-
Troubleshooting Steps:
-
Adjust Mobile Phase: Modify the organic solvent composition or the pH of the aqueous phase to try and force co-elution.
-
Lower Column Temperature: Reducing the column temperature can sometimes decrease the separation between the analyte and the deuterated IS.
-
Use a Lower Resolution Column: If co-elution is critical and cannot be achieved otherwise, a column with slightly lower efficiency might cause the peaks to merge, effectively mitigating the differential matrix effect.[6]
-
Problem 3: Loss of this compound signal or appearance of a peak at the mass transition of unlabeled Hydroxy Bezafibrate in IS-only samples.
-
Potential Cause: Isotopic exchange. The deuterium labels on the internal standard may be exchanging with protons from the sample matrix or mobile phase.[8]
-
Troubleshooting Steps:
-
Verify Label Position: Confirm that the deuterium labels are on stable positions (e.g., an aromatic ring) and not on exchangeable sites like hydroxyl groups.[3][9]
-
Assess Stability: Perform stability tests by incubating the this compound in blank matrix extract at various temperatures and for different durations to see if the signal degrades or if the unlabeled analyte appears.
-
Adjust pH: If the exchange is catalyzed by acidic or basic conditions, adjust the pH of the mobile phase and sample processing solutions to be as neutral as possible.
-
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects (Post-Extraction Spike Method)
This experiment quantifies the degree of ion suppression or enhancement and assesses how well the this compound internal standard compensates for it.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare standards of Hydroxy Bezafibrate and this compound in the final mobile phase solvent at low and high concentrations (e.g., LQC and HQC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources (lots).[2] After the final extraction step, spike the analyte and IS into the clean extracts to the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before performing the extraction procedure. (This set is primarily used for determining extraction recovery but is prepared in the same experiment).
-
-
Analysis: Inject all samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across the different matrix lots.
-
Acceptance Criteria (based on FDA Guidance):
The precision (%CV) of the IS-normalized matrix factor across the six lots should not be greater than 15%.[2] An IS-Normalized MF close to 1.0 indicates effective compensation.
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the method.
-
Using a T-connector, introduce a constant flow of a standard solution of Hydroxy Bezafibrate and this compound via a syringe pump into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
-
Analysis:
-
Begin the infusion and wait for a stable baseline signal to be achieved for the analyte and IS mass transitions.
-
Inject an extracted blank matrix sample onto the LC column.
-
-
Data Interpretation:
-
Monitor the signal of the infused analyte and IS throughout the chromatographic run.
-
A dip in the baseline indicates a region of ion suppression .
-
A rise in the baseline indicates a region of ion enhancement .
-
Compare the retention time of your analyte with any observed suppression or enhancement zones.
-
Data Presentation
Table 1: Example Matrix Effect Evaluation for Hydroxy Bezafibrate
| Matrix Lot | Analyte Area (Set B) | IS Area (Set B) | Analyte/IS Ratio (Set B) | IS-Normalized Matrix Factor |
| 1 | 45,210 | 185,600 | 0.2436 | 0.98 |
| 2 | 42,890 | 178,300 | 0.2405 | 0.97 |
| 3 | 48,150 | 192,500 | 0.2501 | 1.01 |
| 4 | 40,550 | 165,900 | 0.2444 | 0.98 |
| 5 (Hemolyzed) | 38,900 | 161,200 | 0.2413 | 0.97 |
| 6 (Lipemic) | 51,300 | 201,800 | 0.2542 | 1.02 |
| Mean | 0.2457 | 0.99 | ||
| %CV | 2.9% | |||
| Based on a hypothetical Analyte/IS Ratio in neat solution (Set A) of 0.2485. |
Visualizations
Caption: Experimental workflow for the quantitative evaluation of matrix effects.
Caption: Troubleshooting decision tree for this compound matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Hydroxy Bezafibrate-D6
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of Hydroxy Bezafibrate-D6. Due to the limited availability of established methodologies for this specific deuterated metabolite, this guide focuses on providing a systematic approach to method development, troubleshooting, and frequently asked questions.
Predicted Structure and Fragmentation of this compound
Bezafibrate is known to undergo hydroxylation, often on the phenoxy moiety.[1] Given that "this compound" implies deuteration on the dimethyl group, we can predict the following structure for the precursor ion.
Caption: Predicted structure of this compound.
Experimental Protocol: Method Development Workflow
The following workflow outlines the steps to determine the optimal mass spectrometry parameters for this compound.
Caption: Workflow for optimizing MS parameters.
Quantitative Data Summary
Table 1: Predicted and Experimental Mass Transitions
| Analyte | Predicted [M-H]⁻ (m/z) | Experimental [M-H]⁻ (m/z) | Major Product Ions (m/z) |
| This compound | 382.1 | User to determine | User to determine |
Table 2: Optimized Mass Spectrometry Parameters (Example Template)
| Parameter | Optimized Value | Notes |
| MRM Transition 1 | ||
| Precursor Ion (m/z) | From Table 1 | |
| Product Ion (m/z) | From Table 1 | |
| Collision Energy (eV) | User to determine | Start with a range (e.g., 10-50 eV) and identify the value that gives the highest intensity for the product ion. |
| MRM Transition 2 | ||
| Precursor Ion (m/z) | From Table 1 | |
| Product Ion (m/z) | From Table 1 | |
| Collision Energy (eV) | User to determine | |
| General Parameters | ||
| Declustering Potential (V) | User to determine | Optimize to maximize precursor ion intensity without causing in-source fragmentation. |
| Ionization Mode | Negative ESI | Based on the carboxylic acid moiety. |
| Capillary Voltage (kV) | 3.0 - 4.5 | Optimize for stable spray and maximum signal. |
| Source Temperature (°C) | 400 - 550 | Dependent on instrument and flow rate. |
| Desolvation Gas Flow (L/hr) | 600 - 1000 | Optimize for efficient desolvation. |
Troubleshooting Guide
This section addresses common issues that may be encountered during the analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| No or Low Signal for this compound | Incorrect precursor ion selected. | Verify the predicted molecular weight and check for common adducts (e.g., +formate, +acetate). |
| Suboptimal ionization conditions. | Optimize source parameters such as capillary voltage, source temperature, and gas flows. | |
| In-source fragmentation. | Reduce the declustering potential (or cone voltage) to minimize fragmentation before the collision cell. | |
| Instability of the compound. | Ensure proper storage and handling of the standard solution. | |
| Poor Fragmentation/Low Product Ion Intensity | Insufficient or excessive collision energy. | Perform a collision energy optimization experiment by ramping the CE and monitoring the intensity of the product ions. |
| The chosen precursor is very stable. | Try to identify alternative, more intense product ions in the product ion scan. | |
| Inconsistent Signal/High Variability | Ion suppression or enhancement from the matrix. | Improve chromatographic separation to move the analyte away from interfering matrix components. |
| Deuterium-hydrogen back-exchange. | If the deuterium (B1214612) labels are on exchangeable positions (unlikely for -CD3), this can occur. Ensure the mobile phase pH is not extreme. | |
| Contaminated ion source. | Clean the ion source, capillary, and cone. | |
| Chromatographic Peak Tailing or Splitting | Poorly optimized LC method. | Adjust mobile phase composition, gradient, and column temperature. |
| Column degradation. | Replace the analytical column. | |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in negative ion mode?
Based on the structure of Bezafibrate and the addition of a hydroxyl group and six deuterium atoms, the expected monoisotopic mass is approximately 383.1 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ would have an m/z of approximately 382.1. It is crucial to confirm this experimentally using a full scan.
Q2: How do I select the best product ions for the MRM transitions?
In your product ion scan, look for fragment ions that are both intense and specific. Avoid very low mass ions that may be common to many compounds. Ideally, select at least two product ions for confirmation and quantification purposes.
Q3: What are typical starting conditions for collision energy (CE) and declustering potential (DP) optimization?
For a compound of this molecular weight, you can start with a CE range of 10 to 50 eV and a DP range of 20 to 100 V. Infuse a solution of this compound and systematically vary these parameters to find the values that yield the highest and most stable signal for your precursor and product ions.
Q4: My deuterated internal standard is not co-eluting perfectly with the non-deuterated analyte. What should I do?
A slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "isotope effect." If the shift is minor and does not affect quantification (i.e., both peaks are within a region of no significant ion suppression), it is generally acceptable. If the shift is large, you may need to adjust your chromatographic conditions (e.g., gradient slope, temperature) to minimize the separation.
Q5: I am observing significant signal instability for my this compound standard. What are the likely causes?
Signal instability can arise from several factors.[2] Common causes include a dirty ion source, an unstable electrospray, or issues with the LC system such as pump fluctuations.[3] It is also important to rule out any degradation of the standard in the autosampler. Systematically check the cleanliness of the MS source, the stability of the spray, and the performance of the LC pumps.
References
Improving HPLC peak shape for Bezafibrate and its metabolites
Welcome to the Technical Support Center for HPLC Analysis of Bezafibrate (B1666932) and its Metabolites. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic peak shape of bezafibrate and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems when analyzing bezafibrate and its metabolites?
A1: The most common issues encountered are peak tailing, peak fronting, and broad peaks.[1][2] Bezafibrate is a monocarboxylic acid, and its major metabolite, bezafibrate glucuronide, is also acidic.[3][4][5] These acidic functional groups can lead to secondary interactions with the stationary phase, which is a primary cause of peak asymmetry.[6][7]
Q2: Why is the mobile phase pH so critical for good peak shape with bezafibrate?
A2: The mobile phase pH is critical because bezafibrate is an acidic compound with a pKa of 3.61.[8] Its major acyl glucuronide metabolite is also acidic, with the glucuronic acid moiety having a pKa of approximately 3.2.[4][9] When the mobile phase pH is close to the pKa of an analyte, the compound can exist in both ionized and un-ionized forms, leading to peak broadening or tailing.[8] To ensure a single, un-ionized form and achieve sharp, symmetrical peaks, the mobile phase pH should be controlled to be at least 1.5-2 pH units below the analyte's pKa.[8] For bezafibrate, operating at a pH between 2.5 and 3.0 is often effective.[8]
Q3: What type of HPLC column is best suited for bezafibrate analysis?
A3: Reversed-phase C18 columns are most commonly used and have been proven effective for the analysis of bezafibrate.[10][11][12] Using a modern, high-purity silica (B1680970) column with end-capping is recommended to minimize the number of free silanol (B1196071) groups, which can cause peak tailing through secondary interactions with the acidic analytes.[1][6]
Q4: Can the sample solvent affect the peak shape?
A4: Yes, the composition of the sample solvent (diluent) can significantly impact peak shape.[8] If the sample is dissolved in a solvent that is much stronger (e.g., higher organic content) than the mobile phase, it can lead to peak distortion, including fronting and broadening.[7][13] For best results, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than or of equal strength to the mobile phase.[7][8]
Troubleshooting Guide: Peak Tailing
Peak tailing, where the peak has an asymmetrical tail, is the most common problem for acidic analytes like bezafibrate.[6][7]
Problem: My bezafibrate peak is tailing.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Inappropriate Mobile Phase pH | Adjust mobile phase pH to 2.5 - 3.0 using a buffer. | Bezafibrate (pKa 3.61) and its glucuronide metabolite (pKa ~3.2) will be in their un-ionized form at a lower pH.[8][9] This minimizes secondary ionic interactions with residual silanol groups on the silica column packing, which is a primary cause of tailing for acidic compounds.[6][8] |
| Secondary Silanol Interactions | 1. Use a modern, end-capped, high-purity silica C18 column. 2. Add a mobile phase modifier like triethylamine (B128534) (TEA) (use with caution as it can be difficult to remove from the column).[14] | Residual silanol groups on the column packing can be acidic and interact with analytes.[6] Operating at a low pH protonates these silanols, reducing their activity.[6] End-capped columns have fewer free silanols.[6] |
| Column Overload | 1. Reduce the sample concentration by diluting the sample. 2. Decrease the injection volume. | Injecting too much analyte can saturate the stationary phase, leading to tailing.[7][13] As a general guideline, the injection volume should be 1-2% of the total column volume.[15] |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). 2. If flushing doesn't work, replace the column.[6] | Accumulation of strongly retained matrix components can create active sites that cause tailing.[13] A void at the column inlet can also cause tailing; this can sometimes be fixed by reversing and flushing the column (check manufacturer's instructions).[6] |
| Extra-Column Effects | Use tubing with a narrow internal diameter (e.g., 0.12 mm) and ensure all connections are properly fitted to minimize dead volume.[7][8] | Excessive volume between the injector, column, and detector can cause band broadening, which may manifest as tailing.[7] |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
Troubleshooting Guide: Peak Fronting
Peak fronting, the inverse of tailing, often resembles a shark fin and can be caused by column overload or solvent mismatch issues.[1]
Problem: My bezafibrate peak is fronting.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Sample Overload (Concentration) | Dilute the sample. | High analyte concentrations can lead to a non-linear relationship between the analyte and stationary phase, causing some molecules to travel faster and elute earlier, resulting in a fronting peak.[1] |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. Keep injection volume minimal if a stronger solvent is required for solubility.[1] | If the sample solvent is significantly stronger than the mobile phase, the analyte band will spread rapidly at the column inlet instead of focusing, leading to a distorted, fronting peak.[1][7] |
| Column Collapse / Void | Replace the column. Use a guard column to protect the analytical column. | A void or collapse in the column packing creates an uneven flow path, which can cause peak distortion, including fronting.[2] This is often accompanied by a sudden drop in backpressure and a shift to shorter retention times. |
Troubleshooting Guide: Broad Peaks
Broad peaks can reduce resolution and sensitivity, making accurate quantification difficult.[1]
Problem: My bezafibrate peak is too broad.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Large Extra-Column Volume | Minimize tubing length and use narrow internal diameter (ID) tubing. Ensure all fittings are correct and secure. | "Dead volume" in the system allows the analyte band to diffuse and spread out between the injector and detector, resulting in broader peaks.[1][7] |
| Low Flow Rate | Increase the flow rate. | While a very high flow rate can decrease efficiency, a flow rate that is too low can increase band broadening due to longitudinal diffusion.[15] There is an optimal flow rate for every column that provides the best efficiency. |
| Column Contamination/Aging | 1. Flush the column with a strong solvent. 2. If performance does not improve, replace the column. | Contamination can block the stationary phase pores or inlet frit, disrupting the flow path and causing peak broadening.[1] Over time, columns naturally lose efficiency. |
| High Column Temperature | Decrease the column temperature. | While higher temperatures can improve efficiency by reducing mobile phase viscosity, excessively high temperatures can sometimes alter selectivity and affect peak shape for certain analytes.[15][16] It is a parameter that can be optimized. |
Experimental Protocols & Data
The following tables summarize successful experimental conditions reported in the literature for the analysis of bezafibrate. These can serve as excellent starting points for method development and optimization.
Table 1: HPLC Method Parameters for Bezafibrate Analysis
| Parameter | Method 1[11] | Method 2[17] | Method 3[12] |
| Column | C18 | ZORBAX XDB C-18 (150 x 4.6 mm, 5µm) | Sunfire C18 (50 x 2.1 mm, 3.5µm) |
| Mobile Phase | Acetonitrile:Ammonium (B1175870) Acetate (B1210297) (10 mmol/L) | Acetonitrile:Water | Acetonitrile:Water:Formic Acid |
| Composition | 44:56 (v/v) | 60:40 (v/v) | Gradient or Isocratic |
| pH | 4.0 (adjusted with acetic acid) | 2.8 (adjusted with o-phosphoric acid) | Not specified, uses formic acid |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 0.3 mL/min |
| Detection (UV) | 235 nm | 228 nm | MS/MS Detection |
| Temperature | Not specified | Not specified | Not specified |
Protocol 1: HPLC-UV Method for Bezafibrate in Plasma[11]
This method was developed for the determination of bezafibrate in human plasma and demonstrated good peak symmetry.
-
Mobile Phase Preparation:
-
Prepare a 10 mmol/L ammonium acetate aqueous solution.
-
Adjust the pH of the ammonium acetate solution to 4.0 using acetic acid.
-
Mix the pH-adjusted aqueous solution with acetonitrile in a 56:44 (v/v) ratio.
-
Degas the final mobile phase before use.
-
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a perchloric acid-methanol solution (10:90 v/v) to precipitate proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for injection.
-
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Acetonitrile/Ammonium Acetate (10 mmol/L, pH 4.0) (44:56, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: Not specified, typically 10-20 µL
-
Detection: UV at 235 nm
-
Bezafibrate Metabolism Pathway
Bezafibrate is primarily metabolized in the liver. The two main pathways are glucuronidation of the carboxylic acid group and hydroxylation of the aromatic ring.[5]
Caption: Simplified metabolic pathway of Bezafibrate.
References
- 1. silicycle.com [silicycle.com]
- 2. agilent.com [agilent.com]
- 3. Bezafibrate | C19H20ClNO4 | CID 39042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bezafibrate Acyl Glucuronide | C26H30ClNO10 | CID 154731500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. abbvie.ca [abbvie.ca]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. benchchem.com [benchchem.com]
- 9. Showing Compound beta-D-Glucuronic acid (FDB021897) - FooDB [foodb.ca]
- 10. researchgate.net [researchgate.net]
- 11. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Bezafibrate. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression in Hydroxy Bezafibrate-D6 analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize ion suppression in the LC-MS/MS analysis of Hydroxy Bezafibrate-D6 and its corresponding analyte.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Q1: My signal for both Hydroxy Bezafibrate and the this compound internal standard is low or highly variable. What should I investigate first?
A: When observing a weak or erratic signal for both the analyte and the stable isotope-labeled internal standard (SIL-IS), significant ion suppression is the likely cause.[1] The first step is to determine if the suppression is caused by co-eluting components from your sample matrix.[1] A post-column infusion experiment is the standard method for visualizing regions of ion suppression across your chromatographic run.[2][3] This will help you confirm the problem and decide on the best course of action.
Q2: I'm using a simple protein precipitation (PPT) method for my plasma samples. Why is ion suppression still a major issue?
A: Protein precipitation is a common and fast sample preparation technique, but it is the least effective method for removing matrix components that cause ion suppression.[4] While it removes large proteins, it leaves behind high concentrations of endogenous materials like phospholipids (B1166683) and salts. Phospholipids are a primary cause of ion suppression, especially in electrospray ionization (ESI), because they often elute in the same timeframe as many analytes. The direct overlap of phospholipids with your analyte of interest leads to competition in the ion source and a dramatic decrease in signal response.
Q3: My post-column infusion experiment shows a significant signal dip exactly where my analyte elutes. What are my options?
A: This result confirms that co-eluting matrix components are suppressing your analyte's ionization.[2] You have two primary strategies to resolve this:
-
Improve Sample Preparation: The most effective way to circumvent ion suppression is to improve your sample cleanup procedure.[5] Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are superior to protein precipitation because they more effectively remove interfering compounds like phospholipids.[4] Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, often produces the cleanest extracts.[4]
-
Optimize Chromatography: The goal is to chromatographically separate your analyte from the interfering compounds.[6] You can achieve this by adjusting the mobile phase gradient to increase resolution, changing the mobile phase pH to alter the retention of basic or acidic compounds, or switching to a column with a different stationary phase (e.g., Phenyl-Hexyl) to change the selectivity of the separation.[1][4]
Q4: Can the this compound internal standard completely correct for ion suppression?
A: In theory, yes. A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred tool to compensate for matrix effects. Because it is chemically almost identical to the analyte, it co-elutes and should experience the same degree of ion suppression.[1] This allows the analyte-to-IS ratio to remain constant, enabling accurate quantification. However, this compensation fails if the ion suppression is so severe that the signal for both the analyte and the internal standard drops below the lower limit of quantitation (LLOQ).[1] In such cases, you must reduce the underlying cause of the suppression rather than just compensating for it.[1]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and what causes it?
A: Ion suppression is a matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[7] It is a reduction in the ionization efficiency of a target analyte caused by co-eluting components from the sample matrix.[1][8] These interfering components, which can include salts, endogenous molecules like phospholipids, or mobile phase additives, compete with the analyte for the limited charge available during the electrospray ionization (ESI) process. This competition leads to a decreased signal for the analyte of interest, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][8]
Q2: Which sample preparation method is best for minimizing ion suppression in plasma samples?
A: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. For plasma, which is rich in proteins and phospholipids, more rigorous cleanup methods are superior. Protein precipitation (PPT) is the least effective, while Solid-Phase Extraction (SPE) is generally the most effective at reducing matrix effects.[4]
Q3: How do mobile phase additives affect ion suppression?
A: Mobile phase additives can significantly impact ionization.[9] Non-volatile additives like phosphate (B84403) buffers should be avoided as they can precipitate in the ion source and cause contamination and suppression.[10] Some additives, like Trifluoroacetic acid (TFA), are known to cause signal suppression in ESI even at low concentrations.[7] It is generally best to use volatile additives such as formic acid or acetic acid, which aid ionization without contaminating the system.[11]
Data Summary
The effectiveness of common sample preparation techniques in reducing ion suppression from plasma is summarized below. Cleaner extracts consistently lead to lower matrix effects and more reliable quantification.
| Preparation Technique | Phospholipid Removal | Relative Ion Suppression | Throughput | Notes |
| Protein Precipitation (PPT) | Poor | High | High | Least effective method for removing matrix components.[4] |
| Liquid-Liquid Extraction (LLE) | Good | Moderate | Moderate | More effective than PPT, but can be labor-intensive and is not easily automated.[2][4] |
| Solid-Phase Extraction (SPE) | Excellent | Low | High (with automation) | Provides the cleanest extracts, especially mixed-mode SPE.[4] |
| Phospholipid Removal Plates | Excellent | Low | High | Specifically designed to deplete phospholipids, a major source of interference. |
Experimental Protocols
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is a general guideline for removing proteins, salts, and phospholipids to produce a clean sample extract. Cartridge type and specific solvents should be optimized for Hydroxy Bezafibrate.
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Take 100 µL of plasma sample, add 50 µL of the this compound internal standard solution, and vortex.[12] Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove highly polar interferences like salts.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[12]
Protocol 2: Post-Column Infusion Experiment
This experiment helps identify the retention times where ion suppression occurs.[2]
-
System Setup: Configure the LC-MS system with a "T" junction placed between the analytical column and the mass spectrometer's ion source.
-
Infusion: Use a syringe pump to deliver a constant, low flow (e.g., 10 µL/min) of a standard solution of your analyte (Hydroxy Bezafibrate) into the mobile phase stream via the "T" junction.
-
Establish Baseline: Begin acquiring MS data while only mobile phase is flowing from the LC. You should observe a stable, continuous signal for your analyte.
-
Inject Blank Matrix: Inject a blank, extracted sample matrix (prepared using your standard sample preparation method) onto the analytical column and run your chromatographic gradient.[2]
-
Monitor Signal: Continuously monitor the baseline signal from the infused analyte. A consistent signal indicates no suppression. A significant drop in the signal indicates that components eluting from the column at that specific time are causing ion suppression.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. oatext.com [oatext.com]
Technical Support Center: Addressing Isotopic Interference in Deuterated Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address isotopic interference when using deuterated internal standards in your quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference with deuterated standards and what causes it?
A1: Isotopic interference, often called "cross-talk," occurs when the mass spectrometer signal for the analyte and its deuterated internal standard (IS) are not entirely distinct. This can lead to inaccurate quantification. The primary causes are:
-
Natural Isotopic Abundance of the Analyte: Carbon, a fundamental element in organic molecules, has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. This means that a small fraction of the unlabeled analyte will have a mass one or two units higher than its monoisotopic mass (M+1, M+2). If the mass difference between the analyte and the deuterated standard is small (e.g., +2 amu), these naturally occurring heavy isotopes of the analyte can contribute to the signal of the deuterated standard.
-
Isotopic Impurity of the Deuterated Standard: The synthesis of deuterated standards is often not 100% complete, resulting in a small percentage of the unlabeled analyte (d0) remaining as an impurity.[1] This impurity will contribute to the signal of the analyte, leading to an overestimation of its concentration, especially at the lower limit of quantification (LLOQ).[1]
Q2: What are the common signs of isotopic interference in my assay?
A2: The most common symptom of isotopic interference is a non-linear calibration curve , particularly at the high and low ends of the concentration range.[2]
-
Positive bias at high concentrations: When the analyte concentration is high, its M+1 and M+2 isotopic peaks can significantly contribute to the internal standard's signal, artificially inflating the IS response and causing a positive deviation from linearity.[3]
-
Positive bias at low concentrations: If the deuterated standard contains the unlabeled analyte as an impurity, this will contribute to the analyte signal, causing a positive bias that is most pronounced at the LLOQ.[1]
Other signs include poor accuracy and precision, and a high background signal for the analyte in blank samples that have been spiked with the internal standard.[4]
Q3: What is the recommended mass difference between the analyte and the deuterated standard to minimize interference?
A3: A mass difference of at least 3 atomic mass units (amu) is generally recommended. Using a standard with three or more deuterium (B1214612) atoms (D3 or higher) helps to ensure that the M+1 and M+2 isotopic peaks from the analyte do not significantly overlap with the monoisotopic peak of the internal standard. For molecules containing elements with a high natural abundance of heavy isotopes, such as chlorine or bromine, an even greater mass difference may be necessary.
Q4: My deuterated standard elutes slightly earlier than the analyte in reversed-phase chromatography. Is this a problem?
A4: This is a known phenomenon called the "chromatographic isotope effect."[4] Deuterated compounds can be slightly less retentive than their non-deuterated counterparts, causing them to elute a fraction of a second earlier. While a small, consistent shift may not be an issue, significant separation can compromise the internal standard's ability to compensate for matrix effects, as both the analyte and the standard may not experience the same degree of ion suppression or enhancement at the same time.[4]
Q5: What are the ideal isotopic and chemical purity requirements for a deuterated standard?
A5: To ensure reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:
| Purity Type | Recommended Level | Rationale |
| Chemical Purity | >99%[3] | Minimizes interference from other compounds and ensures the accuracy and precision of the assay.[3] |
| Isotopic Purity | ≥98%[3] | Reduces the contribution of the unlabeled analyte in the standard to the analyte's signal, preventing overestimation of the analyte's concentration.[3] |
Troubleshooting Guides
Guide 1: Diagnosing and Confirming Isotopic Interference
If you observe non-linear calibration curves or inaccurate results, follow this guide to determine if isotopic interference is the root cause.
Symptoms:
-
Non-linear calibration curve (positive bias at high and/or low concentrations).
-
Poor accuracy and precision, especially at the LLOQ and ULOQ.
-
High background signal for the analyte in blank samples spiked only with the internal standard.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting isotopic interference.
Experimental Protocols for Diagnosis:
Protocol 1: Assessing Analyte Contribution to the Internal Standard Signal
-
Objective: To determine if the natural isotopic distribution of the analyte is contributing to the internal standard's signal.
-
Methodology:
-
Prepare a sample containing the unlabeled analyte at the Upper Limit of Quantification (ULOQ) without the internal standard.
-
Prepare a blank sample containing only the assay buffer or matrix.
-
Analyze both samples using your established LC-MS/MS method, monitoring the MRM transition for the deuterated internal standard.
-
-
Interpretation: If a significant peak is observed in the internal standard's mass channel in the ULOQ sample compared to the blank, it confirms cross-talk from the analyte to the internal standard.
Protocol 2: Evaluating the Purity of the Deuterated Internal Standard
-
Objective: To determine if the deuterated internal standard contains the unlabeled analyte as an impurity.
-
Methodology:
-
Prepare a solution of the deuterated internal standard in the final assay buffer at its working concentration.
-
Analyze this solution using your established LC-MS/MS method, monitoring the MRM transition for the unlabeled analyte.
-
-
Interpretation: The presence of a signal in the analyte's mass channel indicates that the internal standard is contaminated with the unlabeled analyte.
Guide 2: Mitigating and Correcting for Isotopic Interference
Once isotopic interference is confirmed, use the following strategies to mitigate its impact.
Mitigation Strategies:
-
Select a Better Internal Standard:
-
Increase the Mass Difference: Choose a deuterated standard with a higher degree of deuteration (e.g., D4 or higher) to increase the mass difference to at least +3 or +4 amu. This will shift the internal standard's mass beyond the M+2 peak of the analyte.
-
Use a ¹³C or ¹⁵N Labeled Standard: These standards have a lower natural abundance of their lighter isotopes compared to the unlabeled impurity in deuterated standards, often resulting in less interference.
-
-
Optimize the Internal Standard Concentration:
-
If the interference is from the analyte to the internal standard, increasing the concentration of the internal standard can sometimes improve linearity by reducing the relative contribution of the analyte's isotopic peaks. However, this may not be effective in all cases and should be evaluated carefully.
-
-
Chromatographic Separation:
-
While challenging for deuterated standards due to the isotope effect, optimizing your chromatography to achieve even partial separation between the analyte and the internal standard can help reduce interference.
-
-
Mathematical Correction:
-
In situations where changing the internal standard is not feasible, mathematical corrections can be applied to the data. This involves determining the contribution of the analyte to the internal standard signal and subtracting it.
-
Experimental Protocol for Mathematical Correction:
This protocol provides a simplified example of how to correct for the contribution of the analyte to the internal standard signal.
-
Objective: To mathematically correct for isotopic interference.
-
Methodology:
-
Determine the Contribution Factor:
-
Prepare a series of calibration standards of the unlabeled analyte without the internal standard.
-
Analyze these standards and measure the peak area in both the analyte's and the internal standard's mass channels.
-
Calculate the ratio of the peak area in the IS channel to the peak area in the analyte channel for each standard. The average of these ratios is your contribution factor.
-
-
Apply the Correction:
-
For your study samples, use the following equation to calculate the corrected internal standard peak area: Corrected IS Area = Measured IS Area - (Measured Analyte Area * Contribution Factor)
-
Use the corrected IS area to calculate the final analyte concentration.
-
-
Data Presentation
Table 1: Impact of Deuterated Standard Purity on Assay Accuracy at the LLOQ
This table illustrates the potential error in the measured LLOQ concentration based on the isotopic purity of the deuterated internal standard.[1]
| Isotopic Purity of Deuterated IS | % Unlabeled Analyte (d0) Impurity | Contribution of IS to Analyte Signal at LLOQ | % Error (Overestimation) at LLOQ |
| 99.9% | 0.1% | 1% | 1% |
| 99.5% | 0.5% | 5% | 5% |
| 99.0% | 1.0% | 10% | 10% |
| 98.0% | 2.0% | 20% | 20% |
| 95.0% | 5.0% | 50% | 50% |
Assumptions: The internal standard concentration is 10 times the LLOQ concentration, and the response factor is the same for the analyte and the internal standard.
Table 2: Comparative Performance of Deuterated vs. Analog Internal Standards
This table summarizes the performance of an LC-MS/MS assay for the anticancer agent Kahalalide F using a deuterated internal standard versus a structural analog.[5]
| Performance Metric | Analog Internal Standard | Deuterated (D8) Internal Standard |
| Mean Bias (%) | 96.8% | 100.3% |
| Standard Deviation of Bias (%) | 8.6% | 7.6% |
| Number of Samples (n) | 284 | 340 |
The data demonstrates that the use of a deuterated internal standard resulted in a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation).[5]
Mandatory Visualizations
References
Technical Support Center: Enhancing Signal Intensity of Hydroxy Bezafibrate-D6 in ESI-MS
Welcome to the technical support center for optimizing the analysis of Hydroxy Bezafibrate-D6 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak signal for my this compound internal standard. What are the potential causes?
A weak signal for a deuterated internal standard like this compound can stem from several factors:
-
Suboptimal ESI Source Parameters: The settings for capillary voltage, cone voltage, desolvation gas flow, and temperature may not be optimized for this specific compound.[1]
-
Inappropriate Mobile Phase Composition: The pH and the choice of solvent and additives can significantly impact ionization efficiency.[2][3]
-
Ion Suppression: Co-eluting matrix components or high concentrations of the non-deuterated analyte can suppress the ionization of the internal standard.[4][5]
-
Poor Desolvation: Inefficient removal of solvent from the ESI droplets can lead to a reduced gas-phase ion signal.
-
Incorrect Sprayer Position: The physical placement of the ESI probe relative to the mass spectrometer inlet is a critical parameter that can affect signal intensity.[6]
-
Instrument Contamination or Detuning: A dirty ion source or an instrument that is not properly tuned and calibrated can lead to a general loss of sensitivity.[6][7]
-
Low Isotopic Purity: The isotopic purity of the deuterated standard is crucial for accurate quantification; low purity can result in a weaker signal for the desired mass.[8]
Q2: Can the mobile phase composition be optimized to improve the signal for this compound?
Yes, optimizing the mobile phase is a critical step. For compounds like fibrates, which are acidic, analysis is often performed in negative ion mode.
-
Solvent Choice: Reversed-phase solvents such as water, methanol, and acetonitrile (B52724) are preferable for ESI as they support the formation and transfer of ions into the gas phase.[6]
-
pH and Additives:
-
Formic Acid: Often used in reversed-phase LC-MS to improve peak shape and ionization efficiency by providing protons for positive ion mode.[3] For negative ion mode, a basic additive may be more appropriate.
-
Ammonium (B1175870) Acetate (B1210297)/Formate (B1220265): These additives can act as buffers and may improve ionization.[9] For lipids analyzed in negative ESI mode, a mobile phase with 10 mM ammonium acetate and 0.1% acetic acid has been shown to be a good compromise for signal intensity and retention time stability.[2]
-
Ammonium Fluoride: This has been shown to improve sensitivity in ESI-MS for some compounds.[10][11]
-
It is recommended to experimentally test different additives and concentrations to find the optimal conditions for this compound.
Q3: What are common adducts observed for compounds like this compound in ESI-MS, and how can I control their formation?
In ESI-MS, analytes can form adducts with various species present in the mobile phase or sample matrix. Common adducts in negative ion mode include:
-
[M-H]⁻: The deprotonated molecule, which is often the desired ion.
-
[M+Cl]⁻: Chloride adduct, common if chlorinated solvents are used or if the sample contains chloride salts.
-
[M+CH₃COO]⁻ or [M+HCOO]⁻: Acetate or formate adducts, which can be prominent when using acetate or formate buffers.[9]
To control adduct formation:
-
Use High-Purity Solvents and Reagents: This minimizes the presence of adduct-forming species.
-
Optimize Mobile Phase Additives: The choice and concentration of additives can influence the predominant ion formed. For example, ammonium acetate can yield the protonated species [M+H]+, while sodium acetate can result in the formation of the sodium adduct [M+Na]+.[9]
-
Adjust Cone Voltage: The cone voltage can be optimized to promote the formation of the desired ion and minimize adducts.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Signal Intensity or High Signal-to-Noise Ratio
This is a common issue that can often be resolved by systematically optimizing the ESI-MS parameters.
Troubleshooting Steps & Optimization:
-
Optimize Source Parameters:
-
Capillary Voltage: Adjust the voltage to ensure a stable spray. Typical starting values are 2.5-3.5 kV.[1] Excessively high voltages can cause an unstable signal or corona discharge.[6]
-
Cone Voltage (or Declustering Potential): This voltage helps to desolvate ions and can be adjusted to maximize the signal of the precursor ion while minimizing fragmentation. Typical values range from 20-35 V.[1]
-
Desolvation Gas Flow and Temperature: Increase the flow rate and temperature to improve solvent evaporation. Typical values are 600-800 L/hr and 350-450 °C, respectively.[1]
-
-
Adjust Sprayer Position: Optimize the horizontal and vertical position of the ESI probe to maximize the ion signal.
-
Check for Contamination: Clean the ion source components as a dirty source can significantly reduce sensitivity.
-
Tune and Calibrate the Instrument: Ensure the mass spectrometer is properly tuned and calibrated across the mass range of interest.[6]
Quantitative Data Summary: ESI-MS Parameter Optimization Ranges
| Parameter | Typical Starting Range | Potential Optimized Value | Rationale for Adjustment |
| Capillary Voltage (kV) | 2.5 - 4.0 | 3.5 | Increased voltage can enhance ionization efficiency, but too high can cause instability.[1][12] |
| Cone Voltage (V) | 20 - 40 | 35 | Higher voltage can improve ion transmission; excessive voltage may lead to fragmentation.[1] |
| Desolvation Gas Flow (L/hr) | 500 - 800 | 800 | Higher flow rates enhance desolvation and can reduce the formation of adducts.[1] |
| Desolvation Temperature (°C) | 300 - 500 | 450 | Increased temperature facilitates solvent evaporation and the formation of gas-phase ions.[1] |
| Nebulizer Pressure (psi) | 20 - 40 | 35 | Optimizes droplet size for efficient ionization.[12] |
Note: These are general ranges and the optimal values will be instrument and compound-dependent.
Issue 2: Signal Suppression or Enhancement
This phenomenon, also known as the matrix effect, occurs when co-eluting substances from the sample matrix affect the ionization efficiency of the analyte.
Troubleshooting Steps & Optimization:
-
Improve Chromatographic Separation: Modify the LC gradient or use a different column to separate this compound from interfering matrix components.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4]
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove matrix interferences before LC-MS analysis.
-
Evaluate Differential Matrix Effects: It's crucial to ensure that the analyte and the deuterated internal standard experience the same degree of matrix effect.[8]
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.
Methodology:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the initial mobile phase composition.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Systematically vary one source parameter at a time while keeping others constant, monitoring the signal intensity of the target ion.
-
Capillary Voltage: Vary from 2.0 to 4.5 kV in 0.5 kV increments.
-
Cone Voltage: Vary from 10 to 60 V in 5 V increments.[6]
-
Desolvation Gas Temperature: Vary from 250 to 500 °C in 50 °C increments.
-
Desolvation Gas Flow: Vary from 500 to 1000 L/hr in 100 L/hr increments.
-
-
Plot the signal intensity against each parameter to determine the optimal setting.
Protocol 2: Evaluation of Mobile Phase Additives
Objective: To assess the impact of different mobile phase additives on the signal intensity of this compound.
Methodology:
-
Prepare separate mobile phases containing different additives at a standard concentration (e.g., 0.1% formic acid, 10 mM ammonium acetate, 10 mM ammonium formate).
-
Prepare a stock solution of this compound.
-
Perform a series of flow injections of the this compound solution using each of the prepared mobile phases.
-
Maintain consistent ESI source parameters (using the optimized values from Protocol 1) for all injections.
-
Compare the signal intensity obtained with each mobile phase additive to identify the one that provides the best signal enhancement.
Visualizations
Caption: A typical workflow for troubleshooting and enhancing signal intensity in ESI-MS.
Caption: Logical steps to address signal suppression issues in ESI-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. benchchem.com [benchchem.com]
- 9. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Solving poor recovery of Hydroxy Bezafibrate-D6 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of Hydroxy Bezafibrate-D6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is the deuterated form of Hydroxy Bezafibrate, a metabolite of the lipid-lowering drug Bezafibrate. In quantitative analysis, particularly in methods using mass spectrometry (such as LC-MS), deuterated compounds like this compound are used as internal standards (IS).[1] An internal standard is a known amount of a substance added to a sample at the beginning of the analytical process.[2] Because it is chemically almost identical to the analyte of interest (Hydroxy Bezafibrate), it is expected to behave similarly during extraction, chromatography, and ionization.[3] This allows it to be used to correct for any loss of the analyte during sample preparation and for variations in instrument response, leading to more accurate and precise quantification.[2]
Q2: What are the primary causes of poor recovery for a deuterated internal standard like this compound?
Poor recovery of a deuterated internal standard can arise from several factors throughout the analytical workflow.[2] The most common issues occur during sample preparation, specifically the extraction step.[2] Key causes include:
-
Inappropriate Method Selection: The chosen extraction method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) may not be suitable for the analyte's chemical properties.
-
Suboptimal Extraction Parameters: Incorrect solvent choice, pH, temperature, or mixing time can lead to incomplete extraction.[4]
-
Analyte Degradation: The compound may be unstable under the experimental conditions, breaking down due to exposure to light, heat, or extreme pH.[4]
-
Matrix Effects: Components of the sample matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the instrument's signal.
-
Isotope Effects: Although chemically similar, deuterated standards can sometimes exhibit slightly different properties compared to their non-deuterated counterparts, affecting their extraction and chromatographic behavior.[2]
Q3: How can the "deuterium isotope effect" impact the recovery of this compound?
Ideally, a deuterated internal standard should behave identically to the analyte. However, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to minor differences in physicochemical properties, a phenomenon known as the "deuterium isotope effect".[2] This can manifest in a few ways:
-
Altered Lipophilicity: The C-D bond is slightly less polar than the C-H bond, which can subtly change the molecule's overall lipophilicity (fat-solubility). This might cause a slight difference in its affinity for extraction solvents or sorbents compared to the non-deuterated analyte.[2][5]
-
Chromatographic Shift: In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[5] If this shift is significant, the internal standard and the analyte may experience different levels of ion suppression from the sample matrix, leading to inaccurate quantification.[2][5]
-
Different Extraction Recovery: In some cases, a notable difference in extraction recovery between an analyte and its deuterated standard has been observed, which can compromise the reliability of the results.[2]
Q4: What are the key differences when troubleshooting poor recovery in Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE)?
While both are extraction techniques, the sources of error and troubleshooting approaches differ significantly.
-
Solid-Phase Extraction (SPE): This technique relies on the analyte adsorbing to a solid sorbent. Troubleshooting focuses on the four key steps: conditioning, loading, washing, and elution. Problems often relate to the choice of sorbent, the strength of the sample and wash solvents, the pH conditions, and the elution solvent's ability to desorb the analyte.[6][7] A systematic approach involves analyzing the fractions from each step to pinpoint where the analyte is being lost.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids. Troubleshooting here centers on the choice of extraction solvent polarity, the pH of the aqueous phase (which affects the analyte's charge state), and physical issues like emulsion formation at the liquid-liquid interface.[8][9]
Troubleshooting Guide: Poor Recovery in Solid-Phase Extraction (SPE)
Low recovery is the most common issue encountered in SPE.[7] The first step in troubleshooting is to determine at which stage of the process the this compound is being lost. This is achieved by collecting and analyzing the fractions from the sample loading, wash, and elution steps.
Summary of SPE Troubleshooting Steps
| Problem Identified (Location of IS) | Potential Cause | Recommended Solution |
| In Load Flow-through | Incorrect Sorbent Choice: The sorbent's retention mechanism does not match the analyte's chemistry.[7] | Select a sorbent based on the physicochemical properties of this compound (e.g., reversed-phase for nonpolar, ion-exchange for charged species).[6][7] |
| Sample Solvent Too Strong: The solvent the sample is dissolved in is too strong and prevents the analyte from binding to the sorbent. | Dilute the sample with a weaker solvent before loading.[10] | |
| Incorrect pH: The pH of the sample prevents the analyte from being in the correct form for retention (e.g., ionized for ion-exchange).[6] | Adjust the sample pH to ensure the analyte is in the appropriate charged or neutral state for the chosen sorbent.[6] | |
| High Flow Rate: The sample is loaded too quickly, not allowing enough time for the analyte to interact with the sorbent.[10] | Decrease the flow rate during the sample loading step.[10] Consider a "soak" step where flow is stopped to maximize interaction.[11] | |
| Sorbent Overload: Too much sample or matrix components have been loaded, exceeding the sorbent's capacity. | Reduce the sample volume or use a larger SPE cartridge with more sorbent mass.[10] | |
| In Wash Solution | Wash Solvent Too Strong: The wash solvent is strong enough to remove the analyte along with the interferences. | Decrease the percentage of organic solvent in the wash solution or switch to a weaker solvent. |
| Retained on Sorbent (Not in Eluate) | Elution Solvent Too Weak: The elution solvent is not strong enough to break the interaction between the analyte and the sorbent.[7] | Increase the strength of the elution solvent (e.g., higher percentage of organic modifier).[7] |
| Incorrect pH of Eluent: The pH is not optimized to change the analyte's charge state and facilitate its release. | Adjust the pH of the elution solvent to neutralize the analyte (for reversed-phase) or disrupt ionic interactions (for ion-exchange).[7] | |
| Insufficient Elution Volume: Not enough elution solvent was used to completely remove the analyte from the sorbent.[7] | Increase the volume of the elution solvent and consider eluting with multiple smaller aliquots.[7] |
Troubleshooting Guide: Poor Recovery in Liquid-Liquid Extraction (LLE)
Poor LLE recovery is typically linked to the partitioning behavior of the analyte between the two immiscible liquid phases.
Summary of LLE Troubleshooting Steps
| Potential Cause | Recommended Solution |
| Incorrect pH of Aqueous Phase: this compound is a carboxylic acid and will be ionized (negatively charged) at neutral or high pH. In its ionized state, it is more water-soluble and will not partition well into an organic solvent.[2] | Adjust the pH of the aqueous sample to be acidic (approximately 2 pH units below the pKa of the carboxylic acid group). This ensures the analyte is in its neutral, more organic-soluble form.[2][9] |
| Inappropriate Solvent Polarity: The chosen organic solvent may not have the optimal polarity to efficiently extract the analyte from the aqueous matrix.[2] | Test extraction solvents with different polarities (e.g., ethyl acetate, diethyl ether, dichloromethane) to find one that maximizes recovery. |
| Emulsion Formation: An emulsion layer forms at the interface of the two liquids, trapping the analyte and preventing clean phase separation. | To break an emulsion, try adding a small amount of saturated salt solution (brine), gently swirling the mixture, or centrifuging the sample.[9] |
| Single Inefficient Extraction: A single extraction with a large volume of solvent may not be as efficient as multiple extractions. | Perform multiple, sequential extractions using smaller volumes of organic solvent (e.g., 3 x 5 mL instead of 1 x 15 mL) and combine the organic fractions.[9] |
Experimental Protocols
Optimized SPE Protocol for this compound from Plasma
This protocol is a recommended starting point for extracting this compound from a biological matrix like plasma using a mixed-mode anion exchange SPE cartridge.
1. Materials:
-
SPE Cartridge: Mixed-Mode Anion Exchange (e.g., Waters Oasis MAX)
-
Plasma Sample containing this compound
-
Phosphoric Acid
-
Acetonitrile
-
Deionized Water
2. Sample Pre-treatment:
-
To 100 µL of plasma, add 300 µL of 4% phosphoric acid in water.
-
Vortex for 10 seconds to mix. This step precipitates proteins and adjusts pH.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Use the supernatant for the SPE procedure.
3. SPE Procedure:
-
Step 1: Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent go dry.[10]
-
Step 2: Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.
-
Step 3: Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).[9]
-
Step 4: Washing:
-
Wash 1: 1 mL of 5% ammonium hydroxide in water.
-
Wash 2: 1 mL of methanol. This step helps remove neutral and basic interferences.
-
-
Step 5: Elution: Elute the this compound from the cartridge with 1 mL of 2% formic acid in acetonitrile. Collect the eluate.
-
Step 6: Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.
-
Data Presentation
The following table presents hypothetical data illustrating how recovery can be improved by optimizing key SPE parameters.
Table 1: Recovery of this compound under Different SPE Conditions
| Condition ID | Sorbent Type | Wash Solvent | Elution Solvent | Average Recovery (%) | RSD (%) |
| 1 | C18 | 20% Methanol in Water | Acetonitrile | 55.2 | 14.8 |
| 2 | C18 | 5% Methanol in Water | Acetonitrile | 72.5 | 11.2 |
| 3 | Mixed-Mode AX | 5% NH4OH, then Methanol | 2% Formic Acid in ACN | 94.8 | 4.5 |
| 4 | Mixed-Mode AX | 5% NH4OH, then Methanol | Acetonitrile | 68.1 | 12.5 |
RSD: Relative Standard Deviation
This data illustrates that for an acidic analyte like this compound, a mixed-mode anion exchange (AX) sorbent (Condition 3) provides significantly better recovery and reproducibility compared to a standard C18 reversed-phase sorbent. It also shows the importance of an acidic modifier in the elution solvent (Condition 3 vs. 4) to effectively desorb the analyte.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. welchlab.com [welchlab.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. chromacademy.com [chromacademy.com]
- 9. benchchem.com [benchchem.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
How to avoid back exchange of deuterium in Hydroxy Bezafibrate-D6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the back exchange of deuterium (B1214612) in Hydroxy Bezafibrate-D6 during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back exchange?
A1: Deuterium back exchange is an undesirable chemical reaction where deuterium atoms on a labeled molecule are swapped with hydrogen atoms (protons) from the surrounding environment, such as protic solvents (e.g., water, methanol) or moisture in the air. This process can compromise the isotopic purity of the deuterated standard.
Q2: Why is back exchange a concern when using this compound as an internal standard?
A2: The primary use of this compound is as an internal standard for quantitative analysis by mass spectrometry (LC-MS).[1] Its accuracy relies on a known, stable isotopic enrichment. If back exchange occurs, the mass of the standard changes, leading to an inaccurate analyte-to-internal standard ratio and compromising the reliability and validity of the quantitative results.
Q3: Which positions on the this compound molecule are susceptible to back exchange?
A3: The deuterium labels in this compound are located on the two methyl groups, forming stable carbon-deuterium (C-D) bonds.[2] These C-D bonds are highly resistant to back exchange under typical analytical conditions. However, the molecule also contains labile protons on the hydroxyl (-OH), carboxylic acid (-COOH), and amide (-NH-) functional groups. These positions will readily exchange with deuterium if the compound is dissolved in a deuterated solvent or with protons from a non-deuterated protic solvent. While the D6 label itself is stable, it is crucial to follow best practices to prevent any potential degradation and ensure the overall integrity of the standard.
Q4: What are the key environmental factors that can promote back exchange?
A4: The rate of hydrogen-deuterium exchange is significantly influenced by several factors:
-
pH: The exchange rate is catalyzed by both acid and base. For amide hydrogens, the minimum rate of exchange occurs at a pH of approximately 2.6.[3][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including back exchange.[4][5]
-
Solvent: Protic solvents (containing -OH or -NH groups) can act as a source of protons and facilitate exchange.
-
Exposure Time: The longer the compound is exposed to unfavorable conditions, the greater the extent of back exchange.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of deuterium label integrity observed in post-analysis data. | High pH of the mobile phase or sample solvent. | Adjust the pH of all aqueous solutions to a range of 2.5-3.0 to minimize the exchange rate.[3][4] |
| Elevated temperatures during sample preparation or LC-MS analysis. | Maintain samples at low temperatures (e.g., 0-4 °C) throughout the entire workflow. Use a cooled autosampler and column compartment.[4][7] | |
| Long analysis times. | Optimize the LC method to achieve faster separation times, reducing the compound's exposure to protic solvents.[6][8] | |
| Suboptimal desolvation temperature in the mass spectrometer. | Optimize the desolvation gas temperature in the MS source. While higher temperatures can improve sensitivity, they can also potentially induce exchange. A systematic optimization is recommended. | |
| High variability in deuterium recovery between replicate injections. | Inconsistent timing of sample preparation steps. | Standardize all incubation and waiting times during the experimental workflow to ensure consistency. |
| Fluctuations in ambient temperature or solution pH. | Ensure precise and stable temperature and pH control throughout the entire analytical process.[4] | |
| Variable ionic strength of solutions. | Be aware that ionic strength can influence back exchange rates. Maintain consistent ionic strength across all samples and standards.[8][9] | |
| Perceived complete loss of deuterium label. | The deuterium label is mistakenly believed to be on an easily exchangeable position (e.g., -OH or -NH). | This is highly unlikely as the D6 label is on stable carbon positions.[2] If mass shifts are observed, verify the mass of the parent compound and potential adducts. Confirm that the correct molecular ion is being monitored. |
| Use of non-deuterated standards for comparison. | Ensure you are comparing against a correctly prepared and stored reference standard. |
Experimental Protocols
Protocol: Minimizing Back Exchange in an LC-MS Workflow
This protocol outlines the key steps for a typical quantitative analysis using this compound, with a focus on preserving its isotopic integrity.
-
Stock Solution Preparation:
-
Dissolve the solid this compound standard in an anhydrous, aprotic solvent such as acetonitrile (B52724) or DMSO.
-
Store the stock solution in a tightly sealed amber vial at -20°C or below.
-
-
Sample Preparation and Quenching:
-
Perform all sample preparation steps on ice or in a cooled rack (0-4°C).
-
If working with biological matrices, use a pre-chilled acidic quench buffer (e.g., formic acid in acetonitrile) to precipitate proteins and simultaneously create a low pH environment.
-
Minimize the time between sample preparation and analysis.
-
-
LC System Configuration:
-
Use a cooled autosampler set to a low temperature (e.g., 4°C).
-
Equilibrate the LC column at a low temperature. While sub-zero temperatures (-30°C) offer the best protection, this requires specialized equipment.[10][11] For standard systems, maintain the column as cool as possible.
-
Prepare mobile phases with an acidic modifier (e.g., 0.1% formic acid) to maintain a pH of ~2.5-3.0.
-
Ensure all solvents are fresh and of high purity.
-
-
Chromatographic Separation:
-
Mass Spectrometry Analysis:
-
Peptides are separated and introduced into the mass spectrometer.
-
Optimize MS source parameters, particularly the desolvation gas temperature, to ensure efficient ionization without promoting on-source exchange.
-
Visualizations
Chemical Structure and Exchange Sites
Caption: Structure of this compound highlighting stable deuterium labels and labile protons.
Workflow for Minimizing Back Exchange
Caption: Recommended experimental workflow to ensure the isotopic stability of this compound.
Factors Influencing Deuterium Back Exchange
Caption: Key factors that increase the risk of deuterium back exchange and the corresponding mitigation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Collision Energy for Hydroxy Bezafibrate-D6 Fragmentation
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimization of collision energy in the fragmentation of Hydroxy Bezafibrate-D6.
Frequently Asked Questions (FAQs)
Q1: What are the precursor ion m/z values for Hydroxy Bezafibrate and this compound?
A1: Based on available data for Bezafibrate and its hydroxylated forms, the expected precursor ion masses for use in LC-MS/MS are detailed in the table below. These values are crucial for setting up your initial mass spectrometry experiments.
Q2: I do not have an optimized collision energy for this compound. How do I determine the optimal setting?
A2: The optimal collision energy is instrument-dependent and must be determined empirically. A standard workflow involves infusing a solution of the analyte and ramping the collision energy to find the value that produces the most intense and stable fragment ion signal. A detailed experimental protocol for this process is provided in this guide.
Q3: What are the likely fragmentation pathways for this compound?
Q4: I am observing poor signal intensity or high variability with my this compound internal standard. What are the common causes?
A4: Issues with deuterated internal standards can arise from several factors, including isotopic instability (H/D back-exchange), the presence of unlabeled impurities, or chromatographic separation from the analyte (isotope effect). Our troubleshooting section provides a systematic approach to diagnosing and resolving these common problems.
Data Presentation: Mass Spectrometry Parameters
The following table summarizes the known and predicted mass-to-charge ratios (m/z) for Hydroxy Bezafibrate and its deuterated internal standard, this compound. These values should be used as a starting point for your method development.
| Compound | Formula | Molecular Weight (Da) | [M-H]⁻ m/z |
| Hydroxy Bezafibrate | C₁₉H₂₀ClNO₅ | 377.82 | 376.10 |
| This compound | C₁₉H₁₄D₆ClNO₅ | 383.86 | 382.14 |
Note: The [M-H]⁻ values are calculated based on the most abundant isotopes and are the expected precursor ions in negative ionization mode.
Experimental Protocol: Collision Energy Optimization
This protocol provides a step-by-step guide to determine the optimal collision energy for the fragmentation of this compound.
Objective: To identify the collision energy (CE) value that yields the highest and most stable signal for the desired product ions of this compound.
Materials:
-
This compound analytical standard
-
LC-MS grade methanol (B129727) and water
-
Formic acid (optional, for mobile phase modification)
-
A triple quadrupole or Q-TOF mass spectrometer coupled to an HPLC system
Procedure:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 methanol/water).
-
Infusion Setup: Directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
MS Method Setup:
-
Set the mass spectrometer to negative ionization mode.
-
Select the precursor ion for this compound (m/z 382.14).
-
Set up a product ion scan to monitor a wide range of fragment masses (e.g., m/z 50-380).
-
-
Collision Energy Ramp:
-
Create an experiment that ramps the collision energy over a range of values (e.g., from 5 to 50 eV in 2 eV increments).
-
Acquire data for each CE value, monitoring the intensity of the resulting product ions.
-
-
Data Analysis:
-
Plot the intensity of each major product ion as a function of the collision energy.
-
The optimal collision energy for a specific Multiple Reaction Monitoring (MRM) transition is the value that produces the maximum signal intensity for the corresponding product ion.
-
-
MRM Transition Selection:
-
Based on the product ion scan, select two to three of the most intense and specific product ions for your MRM assay.
-
Create individual MRM transitions for each selected product ion and repeat the collision energy optimization for each transition to fine-tune the method.
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or Low Fragment Ion Intensity | 1. Incorrect precursor ion selection.2. Insufficient collision energy.3. Analyte instability in the source. | 1. Verify the precursor m/z for this compound.2. Widen the collision energy ramp to higher values.3. Optimize source parameters (e.g., temperature, gas flows). |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Non-volatile salts in the sample or mobile phase. | 1. Use fresh, high-purity solvents and flush the LC system.2. Use volatile mobile phase additives (e.g., formic acid, ammonium (B1175870) formate). |
| Inconsistent Fragmentation Pattern | 1. Fluctuations in collision cell pressure.2. Unstable ion source conditions. | 1. Check the collision gas supply and pressure.2. Allow the mass spectrometer to stabilize before analysis. |
| Chromatographic Separation of Analyte and D6-Internal Standard (Isotope Effect) | The deuterium-labeled standard may elute slightly earlier than the unlabeled analyte in reverse-phase chromatography. | 1. Adjust the chromatographic gradient to ensure co-elution.2. If separation persists, ensure that the peak integration windows for both compounds are appropriate. |
| Loss of Deuterium (B1214612) Label (H/D Back-Exchange) | Deuterium atoms on labile functional groups (-OH, -NH, -COOH) can exchange with hydrogen from protic solvents. | 1. Ensure the deuterium labels on this compound are on stable positions (e.g., aromatic ring).2. Avoid highly acidic or basic mobile phases if possible. |
Visualizations
Caption: Workflow for optimizing collision energy for this compound.
Caption: Proposed fragmentation pathway for this compound.
Selecting the right LC column for Bezafibrate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the right LC column and optimizing the analysis of Bezafibrate (B1666932).
Frequently Asked Questions (FAQs)
Q1: What is the most common type of LC column used for Bezafibrate analysis?
A1: Reversed-phase C18 columns are the most frequently used for Bezafibrate analysis.[1][2][3][4] These columns provide good retention and separation of Bezafibrate from potential impurities and matrix components. Specific examples of successfully used columns are mentioned in the tables below.
Q2: What are the typical mobile phases for Bezafibrate analysis?
A2: Typical mobile phases consist of a mixture of acetonitrile (B52724) and an aqueous solution, often with an acidic modifier to control the ionization of Bezafibrate and improve peak shape. Common combinations include acetonitrile and water with formic acid, or acetonitrile with an ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer.[2][3][4][5] The exact ratio of organic to aqueous phase can be adjusted to optimize retention time and resolution.
Q3: What detection methods are suitable for Bezafibrate?
A3: Both UV and mass spectrometry (MS) are commonly employed for the detection of Bezafibrate. For UV detection, wavelengths of 228 nm and 235 nm have been reported to provide good sensitivity.[3][4][5] For higher sensitivity and selectivity, particularly in complex matrices like plasma, LC-MS/MS with electrospray ionization (ESI) in negative ion mode is a powerful technique.[2]
Q4: How should I prepare my samples for Bezafibrate analysis?
A4: Sample preparation depends on the matrix. For pharmaceutical dosage forms, a simple dilution in a suitable solvent like methanol (B129727) may be sufficient.[5] For biological matrices such as plasma, protein precipitation is a common and straightforward method.[2][3] Solid-phase extraction (SPE) can also be used for cleaner samples and to pre-concentrate the analyte.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My Bezafibrate peak is tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try reducing the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
-
Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are made properly to minimize dead volume.
-
Issue 2: Poor Resolution
Q: I am not getting good separation between my Bezafibrate peak and other components. How can I improve the resolution?
A: Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Composition: The strength of the organic solvent in the mobile phase significantly impacts retention and resolution.
-
Solution: If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile). If retention times are too long, a slight increase in the organic solvent percentage may be necessary. A gradient elution may also improve the separation of complex mixtures.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Solution: Try reducing the flow rate in small increments to see if resolution improves.
-
-
Column Selection: Not all C18 columns are the same. Differences in particle size, pore size, and surface chemistry can affect selectivity.
-
Solution: If resolution is still an issue after optimizing the mobile phase, consider trying a different C18 column from another manufacturer or a column with a different particle size (e.g., switching from a 5 µm to a 3.5 µm particle size for higher efficiency).
-
-
Temperature: Temperature can influence selectivity.
-
Solution: If your HPLC system has a column oven, try varying the temperature (e.g., in 5 °C increments) to see if it improves separation.
-
Issue 3: Low Sensitivity
Q: The signal for my Bezafibrate peak is very low. How can I increase the sensitivity?
A: Low sensitivity can be a result of several factors related to the sample, the HPLC system, or the detector.
-
Sample Concentration: The concentration of Bezafibrate in your sample may be below the detection limit of your method.
-
Solution: If possible, try to concentrate your sample. For trace analysis, consider using a more sensitive detector like a mass spectrometer.
-
-
Detector Settings: The detector may not be set to the optimal wavelength for Bezafibrate.
-
Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion due to overloading.
-
Solution: Cautiously increase the injection volume while monitoring the peak shape.
-
-
Sample Preparation: Inefficient extraction or sample loss during preparation can lead to low signals.
-
Solution: Optimize your sample preparation method to ensure good recovery of Bezafibrate.
-
Experimental Protocols & Data
LC Column and Method Parameters for Bezafibrate Analysis
The following tables summarize experimental conditions from published methods for Bezafibrate analysis.
Table 1: HPLC-UV Methods for Bezafibrate Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 | ZORBAX XDB C-18 (150 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (pH 4.0) (44:56, v/v) | Acetonitrile: Water (pH 2.8 with o-phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 235 nm | UV at 228 nm |
| Reference | [3][4] | [5] |
Table 2: LC-MS/MS Method for Bezafibrate Analysis
| Parameter | Method 3 |
| Column | Sunfire C18 (50 x 2.1 mm, 3.5µm) |
| Mobile Phase | Acetonitrile: Water with Formic Acid |
| Flow Rate | 0.3 mL/min |
| Detection | ESI-MS/MS (Negative Ion Mode) |
| Reference | [2] |
Visualizations
General Workflow for Bezafibrate Analysis
Caption: A typical workflow for the analysis of Bezafibrate.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpsbr.org [jpsbr.org]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Mobile Phase Optimization for Bezafibrate Analysis
Welcome to the technical support center for the chromatographic analysis of Bezafibrate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal separation of Bezafibrate from its potential isomers and related substances.
Frequently Asked Questions (FAQs)
Q1: Does Bezafibrate have chiral isomers (enantiomers)?
A1: No, the molecular structure of Bezafibrate does not contain a chiral center. Therefore, it does not exist as enantiomers. The term "isomers" in the context of Bezafibrate analysis typically refers to structural isomers or related compounds that may be present as impurities from synthesis or degradation.
Q2: What is a good starting point for a reversed-phase HPLC mobile phase to analyze Bezafibrate?
A2: A common starting point for the analysis of Bezafibrate, which is an acidic compound, is a mobile phase consisting of a mixture of acetonitrile (B52724) (ACN) and an acidic aqueous buffer. For example, a mixture of acetonitrile and a phosphate (B84403) or acetate (B1210297) buffer at a pH between 3.0 and 4.0 is often effective. A typical starting gradient might be from 30% to 70% acetonitrile.
Q3: How does the pH of the mobile phase affect the retention and peak shape of Bezafibrate?
A3: As Bezafibrate is a carboxylic acid with a pKa around 3.3, the pH of the mobile phase significantly impacts its retention and peak shape.[1]
-
At a pH well below the pKa (e.g., pH < 2.3): Bezafibrate will be in its neutral, protonated form, leading to increased retention on a reversed-phase column and generally better peak shape.
-
At a pH near the pKa: Small changes in pH can lead to significant shifts in retention time, potentially causing method robustness issues.
-
At a pH above the pKa (e.g., pH > 4.3): Bezafibrate will be in its ionized, deprotonated form, resulting in shorter retention times. Peak tailing can be an issue at intermediate pH values due to interactions with residual silanols on the stationary phase. Therefore, maintaining a consistent and appropriate pH is crucial for reproducible results.
Q4: Which organic modifier, methanol (B129727) or acetonitrile, is better for Bezafibrate separation?
A4: Both methanol and acetonitrile can be used as organic modifiers. Acetonitrile often provides better peak efficiency (narrower peaks) and lower backpressure. However, methanol can offer different selectivity, which might be advantageous for separating Bezafibrate from specific impurities. The choice between them should be determined experimentally during method development to see which provides the best resolution for the critical peak pairs in your sample.
Troubleshooting Guides
Issue 1: Poor Resolution Between Bezafibrate and an Impurity
Symptoms:
-
Peaks are overlapping or not baseline separated.
-
Inaccurate quantification due to co-elution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Organic Modifier Ratio | Adjust the gradient slope or the isocratic composition. A shallower gradient or a lower percentage of the organic modifier will increase retention and may improve resolution. |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds like Bezafibrate, working at a lower pH (e.g., 2.5-3.5) often improves retention and selectivity. |
| Inappropriate Organic Modifier | If using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, acetonitrile, and methanol to fine-tune selectivity. |
| Column Temperature Not Optimized | Vary the column temperature. Lower temperatures can sometimes increase selectivity, while higher temperatures can improve peak efficiency. A typical range to investigate is 25-40°C. |
Issue 2: Peak Tailing for the Bezafibrate Peak
Symptoms:
-
The Bezafibrate peak is asymmetrical with a trailing edge.
-
Poor peak integration and reduced accuracy.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Silanols | Add a competing agent to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to minimize interactions with the stationary phase. Ensure the mobile phase pH is sufficiently low to keep Bezafibrate in its neutral form. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 3: Peak Splitting
Symptoms:
-
A single peak appears as two or more smaller, closely spaced peaks.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion. |
| Column Void or Channeling | A void at the head of the column can cause the sample band to split. This often results in a loss of efficiency for all peaks. Reversing and flushing the column (if permitted by the manufacturer) may help, but column replacement is often necessary. |
| Co-elution of Isomers/Impurities | What appears to be a split peak may be two distinct but very closely eluting compounds. Further optimization of the mobile phase (see Issue 1) is required to separate them. |
Experimental Protocols
Protocol 1: Generic Method for Separation of Bezafibrate and Related Substances
This protocol provides a starting point for developing a separation method.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Visualizations
References
Overcoming low signal-to-noise ratio for Hydroxy Bezafibrate-D6
Welcome to the technical support center for the analysis of Hydroxy Bezafibrate-D6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low signal-to-noise ratios, encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low signal-to-noise (S/N) ratio when analyzing this compound?
A low signal-to-noise ratio can be attributed to several factors, broadly categorized as issues related to the analyte and instrument parameters. Common causes include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound.[1]
-
Suboptimal Ionization: Inefficient ionization of the analyte in the mass spectrometer source is a frequent cause of low signal.
-
High Background Noise: Contamination from solvents, sample collection tubes, or the LC-MS system itself can lead to elevated background noise, which obscures the analyte signal.[2][3]
-
Analyte Degradation: this compound may be unstable under certain sample storage or preparation conditions.
-
Incorrect Instrument Settings: Non-optimal mass spectrometer and chromatography parameters can significantly reduce signal intensity.[2]
-
H/D Exchange: Deuterium atoms on the internal standard can potentially exchange with hydrogen atoms from the solvent or matrix, reducing the signal of the correct isotopologue.[1]
Q2: How can I troubleshoot a complete loss of signal for this compound?
A complete signal loss often points to a singular critical issue. A systematic approach is recommended to identify the root cause:
-
Verify System Suitability: Inject a known standard to confirm that the LC-MS system is functioning correctly.
-
Check for Clogs: Ensure there are no blockages in the sample flow path, from the autosampler to the ion source.[4]
-
Inspect the Ion Source: Visually check the electrospray needle for a stable spray. An inconsistent or absent spray will result in no signal.[4][5]
-
Confirm Standard Integrity: Ensure that the this compound standard has not degraded. Prepare a fresh stock solution and re-inject.
-
Review Method Parameters: Double-check that the correct LC-MS method, including the correct mass transitions, is being used.
Q3: What are the recommended starting points for LC-MS/MS parameters for this compound analysis?
While optimal conditions should be determined empirically, the following parameters, based on methods for Bezafibrate (B1666932) and other fibrates, can serve as a good starting point:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for fibrates.[6][7]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is a common choice.[6][8]
-
Column: A C18 reversed-phase column is typically used for the separation of fibrates.[6][9]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods for extracting fibrates from biological matrices.[6][10]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Low Signal Intensity
This guide provides a step-by-step process to identify and resolve the cause of a weak signal for this compound.
Step 1: Isolate the Problem: LC, MS, or Sample?
-
Direct Infusion: Infuse a known concentration of this compound directly into the mass spectrometer to bypass the LC system. If a strong signal is observed, the issue likely lies with the chromatography. If the signal is still weak, the problem is with the mass spectrometer settings or the standard itself.[1]
-
Blank Injection: Inject a solvent blank to assess the background noise level. High background can mask the analyte signal.[2]
Step 2: Optimizing Mass Spectrometry Parameters
-
Source Parameters: Optimize the ion source temperature, gas flows (nebulizer and drying gas), and capillary voltage to maximize the ionization of this compound.[11]
-
MS/MS Transitions: Ensure that the precursor and product ion masses are correctly defined and that the collision energy is optimized for maximum fragmentation.
Step 3: Improving Chromatographic Performance
-
Mobile Phase Modifiers: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate, ammonium acetate) to improve peak shape and ionization efficiency.[8][12]
-
Gradient Optimization: Adjust the gradient slope to ensure that this compound elutes in a region with minimal matrix suppression.
-
Column Choice: If peak shape is poor, consider trying a different C18 column from another vendor or a column with a different chemistry.
Guide 2: Reducing High Background Noise
High background noise can significantly impact the signal-to-noise ratio. The following steps can help identify and eliminate sources of contamination.
Step 1: Identify the Source of Contamination
-
Systematic Blank Injections: Inject a series of blanks, starting with fresh solvent and progressively adding components of your sample preparation workflow (e.g., collection tubes, extraction solvents) to pinpoint the source of the noise.
-
Solvent and Reagent Purity: Use only high-purity, LC-MS grade solvents and reagents.[11]
Step 2: System Cleaning and Maintenance
-
LC System Flush: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol, acetonitrile, methanol, water) to remove contaminants.[13]
-
Ion Source Cleaning: Regularly clean the ion source components, including the capillary and cone, as they are prone to contamination buildup.[3]
Step 3: Sample Preparation Considerations
-
Minimize Plasticware: Use polypropylene (B1209903) tubes and pipette tips to minimize leaching of plasticizers, which are a common source of background noise.
-
Sample Clean-up: Incorporate a solid-phase extraction (SPE) step for cleaner sample extracts compared to protein precipitation.[14]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of this compound from plasma.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Method
This protocol provides a starting point for developing a robust analytical method.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
Table 1: Troubleshooting Low Signal-to-Noise Ratio
| Symptom | Potential Cause | Recommended Action |
| Low signal in direct infusion | Poor ionization, incorrect MS settings | Optimize source parameters (voltages, gas flows, temperatures). Confirm MS/MS transitions and collision energy. |
| Low signal with LC, good signal in direct infusion | Matrix effects, poor chromatography | Optimize LC gradient to separate analyte from interfering matrix components. Improve sample clean-up. |
| High background noise | Contaminated solvents, LC system, or sample prep materials | Use LC-MS grade solvents. Flush the LC system. Use clean sample preparation materials.[3][11] |
| Tailing or broad peaks | Poor chromatography, secondary interactions | Adjust mobile phase pH. Try a different column chemistry. |
| No signal | System clog, no spray, incorrect method | Check for clogs. Visually inspect the ESI spray. Verify the correct method is loaded.[4][5] |
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Sample preparation workflow using protein precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 3. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. biotage.com [biotage.com]
- 6. oatext.com [oatext.com]
- 7. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of bezafibrate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. high background noise at high organic? - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
Bezafibrate Bioanalysis Technical Support Center: Troubleshooting Carryover
Welcome to the technical support center for Bezafibrate (B1666932) bioanalysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to mitigate carryover in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern in Bezafibrate bioanalysis?
A1: Carryover is the appearance of a small analyte peak in a blank injection that follows a high-concentration sample. This phenomenon occurs when residual Bezafibrate from a previous injection remains in the LC-MS system, leading to artificially inflated results for subsequent samples. For Bezafibrate, which can be present at high concentrations in plasma, even minimal carryover (e.g., 0.1-0.2%) can lead to detectable signals in subsequent runs, potentially causing false positive results or inaccurate quantification.[1]
Q2: What are the common sources of Bezafibrate carryover in an LC-MS system?
A2: Carryover can originate from several components of the LC-MS system. The most common sources include the autosampler needle, injection valve, sample loop, and the analytical column itself. Bezafibrate, due to its chemical properties, can adsorb to surfaces within the flow path, leading to its gradual release in subsequent injections.
Q3: How can I differentiate between carryover and system contamination?
A3: To distinguish between carryover and contamination, a strategic injection sequence is recommended. Inject a high-concentration Bezafibrate standard followed by a series of blank injections. In the case of carryover, a decreasing peak area will be observed with each subsequent blank injection. If the peak area remains constant across multiple blank injections, it is likely due to contamination of the mobile phase, wash solvent, or a system component.
Q4: What is an acceptable level of carryover for a validated bioanalytical method?
A4: According to regulatory guidelines, carryover in a blank sample following the injection of a high-concentration standard should not exceed 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the internal standard.
Troubleshooting Guides
Issue 1: Persistent Bezafibrate Peaks in Blank Injections
This guide provides a systematic approach to identifying and resolving the source of Bezafibrate carryover.
-
Perform a Carryover Check: Inject a high-concentration Bezafibrate standard (at the upper limit of quantification, ULOQ) followed by at least three blank injections (mobile phase or reconstitution solvent).
-
Analyze the Results:
-
Decreasing Peak Area: If the Bezafibrate peak area decreases with each blank injection, the issue is likely carryover.
-
Constant Peak Area: If the peak area remains relatively constant, investigate potential system contamination (refer to Issue 2).
-
The following workflow helps to systematically identify the component responsible for carryover.
Based on the identified source, implement the following strategies:
A. Autosampler-Related Carryover:
-
Optimize Wash Solvents: The choice of wash solvent is critical. A single solvent may not be sufficient.
-
Recommendation: A multi-solvent wash system is often most effective. A common and effective combination is a four-solvent wash:
-
Aqueous Wash: e.g., Water with 0.1% formic acid (to remove salts and polar components).
-
Organic Wash 1 (Aprotic): e.g., Acetonitrile (effective for a broad range of compounds).
-
Organic Wash 2 (Protic): e.g., Isopropanol (effective for more non-polar compounds).
-
"Magic Mix": A mixture of Water:Acetonitrile:Methanol (B129727):Isopropanol (25:25:25:25 v/v) can be highly effective at removing a wide range of contaminants.
-
-
Increase Wash Volume and Time: Ensure the wash volume is sufficient to completely flush the needle and sample loop. Increase the duration of the wash cycle.
-
| Wash Solvent Composition | Observed Carryover Reduction | Reference |
| Acetonitrile/Water (50:50, v/v) | Moderate | General Recommendation |
| Isopropanol/Acetonitrile (50:50, v/v) | Good | General Recommendation |
| Water:ACN:MeOH:IPA (25:25:25:25 v/v) | Excellent | General Recommendation |
-
Hardware Maintenance:
-
Regularly inspect and clean the autosampler needle, needle seat, and injection port.
-
Replace worn rotor seals and other consumable parts of the injection valve.
-
B. Column-Related Carryover:
-
Improve Column Washing:
-
Incorporate a high-organic wash step at the end of each injection.
-
Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[2]
-
-
Column Choice: Consider using a column with a different stationary phase chemistry that may have less affinity for Bezafibrate.
Issue 2: High Matrix Effects Obscuring Carryover Assessment
High matrix effects, such as ion suppression or enhancement, can interfere with the accurate assessment of carryover.
While protein precipitation (PPT) is a common and simple sample preparation technique for Bezafibrate, it may not be sufficient to remove all interfering matrix components.[3] Consider the following more rigorous sample preparation methods to reduce matrix effects and improve data quality.
| Sample Preparation Method | Analyte Recovery | Reduction in Matrix Effects | Reference |
| Protein Precipitation (Acetonitrile) | ~84% | Moderate | [3] |
| Liquid-Liquid Extraction (Diethyl Ether) | Good | Good | [4] |
| Solid-Phase Extraction (C18) | >80% | Excellent | [5] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a rapid method for sample preparation.
Materials:
-
Plasma sample
-
Bezafibrate-d4 internal standard (IS) solution
-
Acetonitrile (ACN)
Procedure:
-
To 100 µL of plasma sample, add 50 µL of IS solution.
-
Vortex for 5 seconds.
-
Add 1 mL of ACN to precipitate the proteins.[3]
-
Vortex for 30 seconds.
-
Centrifuge at 4600 rpm for 10 minutes.[3]
-
Transfer the supernatant and inject into the LC-MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample extract compared to PPT.
Materials:
-
Plasma sample
-
Bezafibrate-d4 IS solution
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
To the plasma sample, add the IS solution.
-
Acidify the sample with hydrochloric acid.
-
Add diethyl ether and vortex to extract Bezafibrate.[4]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers high selectivity and can effectively remove matrix interferences.
Materials:
-
Plasma or urine sample
-
Bezafibrate-d4 IS solution
-
C18 SPE cartridge
-
Methanol (conditioning and elution solvent)
-
Water (equilibration solvent)
-
Wash solvent (e.g., 30:70 Methanol:Water)
Procedure:
-
Condition: Pass 1.5 mL of methanol through the C18 cartridge.[5]
-
Equilibrate: Pass 1 mL of water (pH adjusted to 4 with HCl) through the cartridge.[5]
-
Load: Load the pre-treated sample (pH adjusted to 4) onto the cartridge.[5]
-
Wash: Wash the cartridge with 3-5 mL of the wash solvent to remove interferences.[5]
-
Elute: Elute Bezafibrate with 2 mL of methanol.[5]
-
Evaporate the eluate and reconstitute in the mobile phase for injection.
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation: The Case for Hydroxy Bezafibrate-D6
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a cornerstone of reliable pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the accuracy and precision of quantitative data. This guide provides a comprehensive comparison of different internal standards for the analysis of Bezafibrate, with a special focus on the strategic advantage of using a stable isotope-labeled (SIL) internal standard like Hydroxy Bezafibrate-D6.
The "gold standard" in quantitative bioanalysis is the use of a stable isotope-labeled internal standard that is chemically identical to the analyte.[1] This approach, known as isotope dilution mass spectrometry, provides the most effective compensation for variability during sample preparation and analysis. By incorporating stable isotopes such as deuterium, the mass of the IS is shifted, allowing it to be distinguished from the analyte by the mass spectrometer while maintaining nearly identical physicochemical properties. This ensures that any variations affecting the analyte during the analytical process will equally affect the IS, leading to more accurate and precise quantification.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the impact of internal standard selection, this guide compares the performance of an LC-MS/MS method for Bezafibrate using a deuterated internal standard (Bezafibrate-d4) with a method using a structurally similar but non-deuterated internal standard (in this case, Bezafibrate itself is used as an IS for another fibrate, Fenofibric acid, which serves as a relevant example of a non-deuterated IS). Furthermore, we will discuss the theoretical and practical advantages of using this compound, particularly for the simultaneous analysis of Bezafibrate and its active metabolite, Hydroxy Bezafibrate.
Data Summary
The following tables summarize key validation parameters for LC-MS/MS methods of Bezafibrate analysis using different internal standards.
Table 1: Method Performance for Bezafibrate Analysis using Bezafibrate-d4 [2]
| Parameter | Performance |
| Analyte | Bezafibrate |
| Internal Standard | Bezafibrate-d4 |
| Linearity Range | 100 - 20,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL |
| Mean Recovery (Analyte) | 83.80% ± 4.55% |
| Mean Recovery (Internal Standard) | 84.83% |
| Intra-day Precision (%CV) | 1.61 - 2.20% |
| Intra-day Accuracy (%RE) | -1.14 - 2.06% |
Table 2: Method Performance for Fenofibric Acid Analysis using Bezafibrate (as a Non-Deuterated IS) [3]
| Parameter | Performance |
| Analyte | Fenofibric Acid |
| Internal Standard | Bezafibrate |
| Linearity Range | 50 - 30,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Mean Recovery (Analyte) | > 86.2% |
| Matrix Effect | 95.32 - 110.55% |
| Intra-day Precision (%CV) | < 2.7% |
| Intra-day Accuracy (%RE) | 4.5 - 6.9% |
Table 3: Expected Performance for Bezafibrate and Hydroxy Bezafibrate Analysis using this compound
| Parameter | Expected Performance | Justification |
| Analytes | Bezafibrate, Hydroxy Bezafibrate | Simultaneous analysis of parent drug and metabolite. |
| Internal Standard | This compound | Closely mimics the extraction and ionization of Hydroxy Bezafibrate. Co-elution with the metabolite provides optimal correction for matrix effects. |
| Linearity Range | Similar to or better than existing methods (e.g., 50 - 30,000 ng/mL) | High sensitivity and wide dynamic range are characteristic of LC-MS/MS with SIL IS. |
| Lower Limit of Quantification (LLOQ) | Expected to be low (e.g., ≤ 50 ng/mL) | SIL IS reduces baseline noise and improves signal-to-noise for the analyte. |
| Mean Recovery | Consistent and reproducible for both analytes and IS | The SIL IS tracks the recovery of the analyte with high fidelity. |
| Matrix Effect | Minimal and effectively compensated | Co-elution of the SIL IS with the analyte ensures that both are equally affected by matrix components, leading to accurate correction. |
| Precision (%CV) | Expected to be excellent (e.g., < 15%) | The use of a SIL IS is the most robust method to control for analytical variability. |
| Accuracy (%RE) | Expected to be high (e.g., within ±15%) | The SIL IS provides the most accurate correction for losses during sample processing and instrumental analysis. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical methods. Below are the experimental protocols for the methods cited in this guide.
Bezafibrate Analysis using Bezafibrate-d4 Internal Standard[2]
-
Sample Preparation: To 100 µL of human plasma, 50 µL of Bezafibrate-d4 internal standard solution (20 µg/mL) was added. The mixture was deproteinized with 1 mL of acetonitrile. After vortexing and centrifugation, 5 µL of the supernatant was injected into the LC-MS/MS system.[2]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Fenofibric Acid Analysis using Bezafibrate Internal Standard[3]
-
Sample Preparation: Plasma samples were deproteinized with methanol.[3]
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid.[3]
-
-
Mass Spectrometric Conditions:
The Strategic Choice of this compound
For the simultaneous quantification of Bezafibrate and its primary active metabolite, Hydroxy Bezafibrate, the use of this compound as an internal standard is the most scientifically sound approach. Here's why:
-
Metabolite-Specific Correction: Hydroxy Bezafibrate will have different chromatographic and mass spectrometric behavior than the parent drug, Bezafibrate. Using this compound ensures that the internal standard perfectly mimics the behavior of the metabolite, providing the most accurate correction for any analytical variability.
-
Improved Accuracy and Precision: By co-eluting with Hydroxy Bezafibrate, the D6-labeled standard experiences the same matrix effects, leading to more reliable and reproducible results for the metabolite.
-
Regulatory Compliance: Regulatory agencies such as the FDA and EMA recommend the use of stable isotope-labeled internal standards for bioanalytical method validation whenever possible.[2]
Visualizing the Workflow
The following diagrams illustrate the key workflows in LC-MS/MS method validation.
LC-MS/MS bioanalytical method validation workflow.
Comparison of internal standard types for Bezafibrate analysis.
References
Navigating Bioanalysis: A Comparative Guide to the Linearity and Range of Calibration Curves for Hydroxy Bezafibrate-D6
For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is a critical aspect of pharmacokinetic and bioequivalence studies. This guide provides a comparative analysis of the analytical methodologies for Bezafibrate (B1666932) and its active metabolite, Hydroxy Bezafibrate, with a focus on the linearity and range of calibration curves. The use of deuterated internal standards, such as Hydroxy Bezafibrate-D6, is a cornerstone of robust bioanalytical methods, ensuring accuracy and precision.
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] By incorporating stable isotopes like deuterium, the mass of the internal standard is shifted, allowing it to be distinguished from the analyte by the mass spectrometer while maintaining nearly identical chemical and physical properties.[1] This similarity ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to more accurate and precise quantification.[1][2] this compound is employed as such an internal standard for the quantification of Hydroxy Bezafibrate.
Performance Characteristics of Analytical Methods
The performance of an analytical method is defined by several key parameters, including linearity, range, precision, accuracy, and recovery. Below is a comparison of validated methods for the analysis of Bezafibrate, which can serve as a benchmark for the expected performance of a Hydroxy Bezafibrate assay.
| Parameter | Method 1: Bezafibrate in Human Plasma (LC-MS/MS)[3][4] | Method 2: Bezafibrate in Human Plasma (HPLC-UV)[5] | Method 3: Fenofibric Acid (active metabolite of Fenofibrate) in Human Plasma (UHPLC-MS/MS)[6] |
| Analyte | Bezafibrate | Bezafibrate | Fenofibric Acid |
| Internal Standard | Bezafibrate-d4[4] | Not specified | Bezafibrate[6] |
| Linearity Range | 100 - 20,000 ng/mL[3][4] | 0.1 - 15.0 µg/mL (100 - 15,000 ng/mL)[5] | 50 - 30,000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.9971 | > 0.999 | ≥ 0.996[6] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[4] | 0.1 µg/mL (100 ng/mL)[5] | 50 ng/mL[6] |
| Mean Recovery (Analyte) | 83.80 ± 4.55% | 92.22% (using perchloric acid solution of methanol (B129727) for extraction)[2] | > 86.2%[6] |
| Mean Recovery (Internal Standard) | 84.83%[3] | Not applicable | Not specified |
| Precision (CV%) | Within-batch and between-batch precision and accuracy were within acceptable limits as per FDA and EMA guidelines.[3][4] | Intra- and inter-day relative standard deviation < 6.96%[5] | Intra-day CV% < 2.7%, Inter-day CV% < 2.5%[6] |
| Accuracy (RE%) | Within-batch and between-batch precision and accuracy were within acceptable limits as per FDA and EMA guidelines.[4] | Within ± 10.0%[5][7] | 4.5% to 6.9%[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline typical experimental protocols for the analysis of fibrates in biological matrices.
Sample Preparation: Protein Precipitation (for Bezafibrate)[3][4]
-
To 100 µL of human plasma, add 50 µL of Bezafibrate-d4 internal standard solution (20 µg/mL).
-
Vortex the sample for 5 seconds.
-
Add 1 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 4600 rpm for 10 minutes.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions (for Bezafibrate)[3][4]
-
LC Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm
-
Mobile Phase: A mixture of formic acid, water, and acetonitrile
-
Flow Rate: 0.30 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode
-
Detection Mode: Single Ion Recording (SIR)
Experimental Workflow and Signaling Pathways
The development and validation of a bioanalytical method follow a structured workflow to ensure its reliability and robustness.
Caption: A typical workflow for the development, validation, and application of a bioanalytical method.
In the context of Bezafibrate's mechanism of action, it primarily acts as a peroxisome proliferator-activated receptor (PPAR) alpha agonist. This interaction leads to a cascade of downstream effects resulting in the regulation of lipid metabolism.
Caption: Simplified signaling pathway of Bezafibrate's action as a PPARα agonist.
Conclusion
The successful validation of a bioanalytical method is fundamental for generating reliable data in drug development. For the quantification of Hydroxy Bezafibrate, the use of a deuterated internal standard such as this compound is highly recommended to ensure the highest level of accuracy and precision. While specific validated methods for Hydroxy Bezafibrate are not as readily available in the public domain as those for its parent drug, the established methods for Bezafibrate provide a strong framework. These methods demonstrate that a linear calibration curve over a wide concentration range, typically from the low ng/mL to the µg/mL level, can be achieved with excellent correlation, precision, and accuracy. Researchers developing methods for Hydroxy Bezafibrate can expect to achieve similar performance characteristics by following established bioanalytical validation guidelines and employing a suitable deuterated internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Bezafibrate Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents like bezafibrate (B1666932) is paramount for pharmacokinetic studies and clinical monitoring. This guide provides a comparative analysis of a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard, with a conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantification of bezafibrate in human plasma.
While the specific use of Hydroxy Bezafibrate-D6 as an internal standard is not widely documented in available literature, the principles of using a stable isotope-labeled (SIL) internal standard are well-established for enhancing accuracy and precision in bioanalytical methods. In this guide, we will present data for Bezafibrate-D4, a closely related deuterated analog, as a representative example of a SIL internal standard for bezafibrate quantification.
Method Comparison: LC-MS/MS with SIL Internal Standard vs. HPLC-UV
The choice of analytical methodology can significantly impact the sensitivity, specificity, and robustness of bezafibrate quantification. Below is a comparison of two prominent methods.
Quantitative Performance
The use of a stable isotope-labeled internal standard in an LC-MS/MS method generally provides superior performance in terms of linearity, sensitivity, and precision compared to an HPLC-UV method.
Table 1: Performance Characteristics of Bezafibrate Quantification Methods
| Parameter | LC-MS/MS with Bezafibrate-D4 Internal Standard | HPLC-UV |
| Linearity Range | 100 - 20,000 ng/mL[1] | 0.1 - 15.0 µg/mL (100 - 15,000 ng/mL)[2] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] | 0.1 µg/mL (100 ng/mL)[2] |
| Intra-day Precision (%RSD) | ≤ 3.43%[1] | < 6.96%[2] |
| Inter-day Precision (%RSD) | ≤ 4.23% | < 6.96%[2] |
| Intra-day Accuracy (%Deviation) | -1.20% to 2.92%[1] | Within ± 10.0%[2] |
| Inter-day Accuracy (%Deviation) | -0.99% to 2.45% | Within ± 10.0%[2] |
| Mean Recovery (Bezafibrate) | 83.80%[1] | Not explicitly reported |
| Mean Recovery (Internal Standard) | 84.83% (for Bezafibrate-D4)[1] | Not applicable |
Experimental Workflow and Protocols
The following sections detail the experimental methodologies for the LC-MS/MS method utilizing a deuterated internal standard.
LC-MS/MS Experimental Workflow
Caption: Workflow for Bezafibrate Quantification using LC-MS/MS.
Detailed Experimental Protocols
1. Sample Preparation (LC-MS/MS) [1]
-
To 100 µL of human plasma, add 50 µL of Bezafibrate-D4 internal standard solution (20 µg/mL).
-
Vortex the sample for 5 seconds.
-
Add 1 mL of acetonitrile for protein precipitation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 4600 rpm for 10 minutes.
-
Transfer the supernatant for analysis.
2. Liquid Chromatography (LC) Conditions [1]
-
Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm
-
Mobile Phase: A mixture of formic acid, water, and acetonitrile.
-
Flow Rate: 0.30 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions [1]
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Single Ion Recording (SIR).
Conclusion
The use of a stable isotope-labeled internal standard, such as Bezafibrate-D4, in conjunction with LC-MS/MS provides a highly accurate, precise, and sensitive method for the quantification of bezafibrate in human plasma.[1] This methodology is particularly advantageous for bioequivalence and pharmacokinetic studies where robust and reliable data are critical. While HPLC-UV methods offer a viable alternative, the LC-MS/MS approach with a deuterated internal standard is superior in mitigating matrix effects and variability in sample processing, thus ensuring higher data quality.
References
A Comparative Guide: The Analytical Superiority of Hydroxy Bezafibrate-D6 Over Non-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical data are paramount. In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical factor that can significantly influence the outcome of a study. This guide provides an objective, data-driven comparison of using a stable isotope-labeled (SIL) internal standard, specifically Hydroxy Bezafibrate-D6, versus a non-labeled internal standard for the quantification of Hydroxy Bezafibrate.
The use of an internal standard is fundamental to compensate for the inherent variability in sample preparation and instrumental analysis. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This ensures they experience similar extraction efficiencies, matrix effects, and ionization responses, leading to more accurate and precise quantification.[1][2]
This guide will delve into the performance differences between these two approaches, supported by experimental data from studies on Bezafibrate and its deuterated analog, Bezafibrate-d4, which serves as a reliable proxy for this compound.
Performance Comparison: Deuterated vs. Non-Labeled Standard
The following table summarizes the performance characteristics of two distinct analytical methods for Bezafibrate: one employing a deuterated internal standard (Bezafibrate-d4) with LC-MS/MS detection, and another using an HPLC-UV method without an internal standard. This comparison highlights the advantages conferred by the use of a stable isotope-labeled internal standard.
| Performance Metric | Method with Deuterated Internal Standard (Bezafibrate-d4) | Method without Internal Standard (HPLC-UV) |
| Analyte | Bezafibrate | Bezafibrate |
| Internal Standard | Bezafibrate-d4 | None |
| Detection Method | LC-MS/MS | HPLC-UV |
| Linearity Range | 100 - 20,000 ng/mL | 100 - 15,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 100 ng/mL |
| Mean Recovery (Analyte) | 83.80% ± 4.55% | Not explicitly stated, but accuracy was high |
| Mean Recovery (Internal Standard) | 84.83% | N/A |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6.96% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6.96% |
| Intra-day Accuracy | Within ±15% (±20% at LLOQ) | Within ±10.0% |
| Inter-day Accuracy | Within ±15% (±20% at LLOQ) | Within ±10.0% |
| Reference | [3] | [4] |
From the data, it is evident that the method utilizing a deuterated internal standard provides robust and reliable performance, with well-defined recovery for both the analyte and the internal standard. The close agreement in recovery percentages underscores the ability of the SIL-IS to accurately track the analyte during sample processing. While the HPLC-UV method also demonstrates acceptable performance, the absence of an internal standard means it cannot inherently correct for variabilities such as matrix effects or inconsistencies in extraction, which are critical considerations in bioanalysis.
Experimental Protocols
Method 1: Analysis of Bezafibrate using Bezafibrate-d4 Internal Standard (LC-MS/MS)
This protocol is adapted from a validated method for the determination of Bezafibrate in human plasma.[3]
Sample Preparation:
-
To 100 µL of human plasma, add 50 µL of Bezafibrate-d4 internal standard solution (20 µg/mL in methanol).
-
Vortex the sample for 5 seconds.
-
Precipitate the plasma proteins by adding 1 mL of acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 4600 rpm for 10 minutes.
-
Inject 5 µL of the resulting supernatant into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: Sunfire C18, 3.5µm, 2.1x50mm
-
Mobile Phase: A mixture of formic acid, water, and acetonitrile.
-
Flow Rate: 0.30 mL/min
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Single Ion Recording (SIR) mode.
Method 2: Analysis of Bezafibrate without Internal Standard (HPLC-UV)
This protocol is based on a method for the determination of Bezafibrate in human plasma using HPLC with UV detection.[4]
Sample Preparation:
-
Sample treatment involves protein precipitation with a perchloric acid-methanol solution (10:90 v/v).
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Acetonitrile-ammonium acetate (B1210297) aqueous solution (10 mmol/L; pH 4.0) (44:56, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 235 nm.
Visualizing the Workflow and Signaling Pathway
To further illustrate the concepts discussed, the following diagrams, created using Graphviz (DOT language), depict a typical experimental workflow and the signaling pathway of Bezafibrate.
Caption: Experimental workflow for the bioanalysis of Hydroxy Bezafibrate using a deuterated internal standard.
Caption: Simplified signaling pathway of Bezafibrate's mechanism of action via PPARα activation.
Conclusion
The evidence strongly supports the use of a stable isotope-labeled internal standard like this compound for the quantitative bioanalysis of Hydroxy Bezafibrate. The near-identical physicochemical properties of a deuterated internal standard to its corresponding analyte allow for superior correction of analytical variability, particularly matrix effects, which is a significant challenge in complex biological matrices. This leads to enhanced accuracy, precision, and overall robustness of the analytical method.
While methods without an internal standard or those using a structurally analogous, non-labeled standard can be developed and validated, they may be more susceptible to inaccuracies arising from inconsistent sample recovery and matrix-induced signal suppression or enhancement. For drug development and clinical studies where data of the highest quality is imperative, the investment in a stable isotope-labeled internal standard such as this compound is a scientifically sound decision that ensures the generation of reliable and defensible results.
References
- 1. What is Bezafibrate used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Bezafibrate and its Metabolites Utilizing Hydroxy Bezafibrate-D6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of bezafibrate (B1666932) and its metabolites, with a focus on the use of stable isotope-labeled internal standards, such as Hydroxy Bezafibrate-D6. The cross-validation of bioanalytical methods is a critical step in drug development, ensuring data integrity and consistency across different studies or laboratories. This document outlines the experimental protocols and performance data of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The Gold Standard: LC-MS/MS with a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled (SIL) internal standard, such as this compound or the closely related Bezafibrate-d4, is considered the gold standard in quantitative bioanalysis.[1] SIL internal standards exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This minimizes variability and leads to higher accuracy and precision.
A validated LC-MS/MS method for the determination of bezafibrate in human plasma using Bezafibrate-d4 serves as our primary example.[1] The method demonstrates high sensitivity, selectivity, and robustness, making it suitable for pharmacokinetic and bioequivalence studies.
Performance Characteristics
The following table summarizes the performance of a validated LC-MS/MS method for bezafibrate using Bezafibrate-d4 as an internal standard.
| Parameter | Performance Metric |
| Linearity Range | 100 - 20,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL |
| Intra-day Precision (%CV) | |
| LLOQ QC (100 ng/mL) | 5.3 |
| Low QC (300 ng/mL) | 1.6 |
| Medium QC (8000 ng/mL) | 1.9 |
| High QC (15000 ng/mL) | 2.2 |
| Inter-day Precision (%CV) | |
| LLOQ QC (100 ng/mL) | 6.8 |
| Low QC (300 ng/mL) | 2.5 |
| Medium QC (8000 ng/mL) | 2.8 |
| High QC (15000 ng/mL) | 3.1 |
| Accuracy (% Bias) | |
| LLOQ QC (100 ng/mL) | -2.5 |
| Low QC (300 ng/mL) | -1.1 |
| Medium QC (8000 ng/mL) | 0.5 |
| High QC (15000 ng/mL) | 2.1 |
| Mean Recovery (Bezafibrate) | 83.80% ± 4.55% |
| Mean Recovery (Bezafibrate-d4) | 84.83% |
Data sourced from Saraner et al., 2019.[1]
An Alternative Approach: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a viable alternative for the quantification of bezafibrate. While generally less sensitive and selective than LC-MS/MS, HPLC-UV methods can be robust, cost-effective, and suitable for certain applications.
Performance Characteristics
The table below outlines the performance of a validated HPLC-UV method for the determination of bezafibrate in human plasma.
| Parameter | Performance Metric |
| Linearity Range | 0.1 - 15.0 µg/mL (100 - 15,000 ng/mL) |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (100 ng/mL) |
| Intra-day Precision (%RSD) | |
| Low QC (0.2 µg/mL) | < 6.96% |
| Medium QC (2.0 µg/mL) | < 6.96% |
| High QC (10.0 µg/mL) | < 6.96% |
| Inter-day Precision (%RSD) | |
| Low QC (0.2 µg/mL) | < 6.66% |
| Medium QC (2.0 µg/mL) | < 6.66% |
| High QC (10.0 µg/mL) | < 6.66% |
| Accuracy | Within ±10.0% |
Data sourced from a representative HPLC-UV method for bezafibrate.[2][3]
Experimental Protocols
Detailed methodologies for the LC-MS/MS and HPLC-UV methods are provided below.
LC-MS/MS Method with Bezafibrate-d4 Internal Standard
1. Sample Preparation (Protein Precipitation) [1]
-
To 100 µL of human plasma, add 50 µL of Bezafibrate-d4 internal standard solution (20 µg/mL in methanol).
-
Vortex for 5 seconds.
-
Add 1 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 4600 rpm for 10 minutes.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions [1]
-
LC System: Waters ACQUITY LC
-
Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm
-
Mobile Phase: Acetonitrile, water, and formic acid (500:500:1 v/v/v)
-
Flow Rate: 0.30 mL/min (isocratic)
-
Column Temperature: 40°C
-
Run Time: 2.5 minutes
3. Mass Spectrometric Conditions [1]
-
Mass Spectrometer: Waters tandem quadrupole (TQ) detector
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
Detection Mode: Single Ion Recording (SIR)
Caption: Workflow for LC-MS/MS bioanalytical method validation.
HPLC-UV Method
1. Sample Preparation (Protein Precipitation) [2][3]
-
To 200 µL of plasma, add 400 µL of a precipitating solution (perchloric acid-methanol 10:90 v/v).
-
Vortex for 1 minute.
-
Centrifuge at 16,880 x g for 10 minutes.
-
Inject 20 µL of the clear supernatant into the HPLC-UV system.
2. Chromatographic Conditions [2][3]
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 column
-
Mobile Phase: Acetonitrile-ammonium acetate (B1210297) aqueous solution (10 mmol/L; pH 4.0) (44:56, v/v)
-
Flow Rate: 1.0 mL/min (isocratic)
-
Detection Wavelength: 235 nm
Caption: Workflow for HPLC-UV bioanalytical method.
Cross-Validation Considerations
When transferring a bioanalytical method between laboratories or comparing data from different methods, a cross-validation study is essential.[4] This process typically involves analyzing the same set of quality control samples and incurred study samples with both methods to demonstrate that the results are comparable. The acceptance criteria for cross-validation should be pre-defined and may involve statistical assessments to evaluate for any systematic bias between the methods.[5]
Caption: Logical workflow for cross-validation of bioanalytical methods.
Conclusion
References
- 1. oatext.com [oatext.com]
- 2. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
A Comparative Guide to the Inter-laboratory Quantification of Bezafibrate
This guide provides a comparative analysis of analytical methodologies for the quantification of Bezafibrate (B1666932), a lipid-lowering agent. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection and implementation of robust analytical methods. Data presented is collated from various independent laboratory validation studies to offer a comprehensive overview of method performance.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for Bezafibrate quantification in human plasma.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Parameter | Method 1 |
| Internal Standard | Bezafibrate-d4[1][2] |
| Linearity Range | 100 - 20000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] |
| Mean Recovery (Analyte) | 83.80 ± 4.55%[1] |
| Mean Recovery (Internal Standard) | 84.83%[1] |
| Matrix | Human Plasma[1] |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Performance
| Parameter | Method 2 |
| Linearity Range | 0.1 - 15.0 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[3] |
| Intra-day Precision (RSD) | < 6.96%[3] |
| Inter-day Precision (RSD) | < 6.96%[3] |
| Accuracy | ± 10.0%[3] |
| Matrix | Human Plasma[3] |
Experimental Protocols
Method 1: LC-MS/MS for Bezafibrate Quantification in Human Plasma[1]
This method provides a simple, rapid, and sensitive approach for determining Bezafibrate levels in human plasma.
-
Sample Preparation:
-
To 100 µL of a plasma sample, add 50 µL of the internal standard, Bezafibrate-d4 (20 µg/mL).[1][2]
-
Vortex the mixture for 5 seconds.[1]
-
Precipitate the proteins by adding 1 mL of acetonitrile.[1][2]
-
Vortex for an additional 30 seconds.[1]
-
Centrifuge the samples at 4600 rpm for 10 minutes.[1]
-
Inject 5 µL of the resulting supernatant into the LC-MS/MS system.[1][2]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
Method 2: HPLC-UV for Bezafibrate Quantification in Human Plasma[3]
This method offers a sensitive and selective high-performance liquid chromatographic approach with UV detection.
-
Sample Preparation:
-
Sample treatment involves protein precipitation using a perchloric acid-methanol solution (10:90, v/v).[3]
-
-
Chromatographic Conditions:
-
Column: C18 column[3]
-
Elution: Isocratic[3]
-
Mobile Phase: Acetonitrile-ammonium acetate (B1210297) aqueous solution (10 mmol/L; pH 4.0) (44:56, v/v).[3]
-
Flow Rate: 1.0 mL/min[3]
-
-
UV Detection:
-
Wavelength: 235 nm[3]
-
Visualizations
References
A Comparative Guide to Bioanalytical Methods for Bezafibrate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The choice of analytical methodology and, critically, the internal standard can significantly impact the reliability and sensitivity of the results. This guide provides a comparative overview of different bioanalytical methods for the quantification of bezafibrate (B1666932), with a focus on the Lower Limit of Quantification (LLOQ) and the role of the internal standard.
Data Presentation: Comparison of Bioanalytical Methods
The following table summarizes the key performance characteristics of two distinct methods for the quantification of bezafibrate in human plasma.
| Parameter | Method 1: LC-MS/MS with Bezafibrate-D4 IS | Method 2: HPLC-UV |
| Analyte | Bezafibrate | Bezafibrate |
| Internal Standard (IS) | Bezafibrate-D4 (Stable Isotope Labeled) | Not specified (or non-deuterated analogue) |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] | 0.1 µg/mL (100 ng/mL)[2][3] |
| Linear Range | 100 - 20000 ng/mL[1] | 0.1 - 15.0 µg/mL[2][3] |
| Sample Preparation | Protein Precipitation[1] | Protein Precipitation[2] |
| Detection Method | Tandem Mass Spectrometry (MS/MS)[1] | Ultraviolet (UV) Detection[2] |
| Recovery | 83.80% ± 4.55% for analyte; 84.83% for IS[1] | Not explicitly stated |
| Precision | Within- and between-batch precision < 15% (20% at LLOQ)[1] | Intra- and inter-day RSD < 6.96%[2] |
| Accuracy | Within- and between-batch accuracy within ±15% (±20% at LLOQ)[1] | Within ± 10.0%[2] |
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for evaluating and replicating bioanalytical methods.
Method 1: LC-MS/MS with Bezafibrate-D4 Internal Standard
This method offers high sensitivity and selectivity for the determination of bezafibrate in human plasma.[1]
1. Sample Preparation:
-
To 100 µL of human plasma, add 50 µL of Bezafibrate-D4 internal standard solution (20 µg/mL).
-
Vortex the mixture for 5 seconds.
-
Precipitate proteins by adding 1 mL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 4600 rpm for 10 minutes.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[1]
2. Chromatographic Conditions:
-
LC System: Waters ACQUITY LC system.
-
Column: Sunfire C18, 3.5 µm, 2.1x50 mm.
-
Mobile Phase: Acetonitrile, water, and formic acid (500:500:1 v/v/v).
-
Flow Rate: 0.30 mL/min.
-
Run Time: 2.5 minutes.[1]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Waters tandem quadrupole (TQ) detector.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Single Ion Recording (SIR) mode.[1]
Method 2: HPLC-UV
This method provides a robust and widely accessible approach for bezafibrate quantification.[2]
1. Sample Preparation:
-
Sample treatment is based on protein precipitation using a perchloric acid-methanol solution (10:90 v/v).[2]
2. Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Acetonitrile-ammonium acetate (B1210297) aqueous solution (10 mmol/L; pH 4.0) (44:56, v/v).
-
Flow Rate: 1.0 mL/min.[2]
3. Detection:
-
Detector: UV detector.
-
Wavelength: 235 nm.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical bioanalytical method validation process.
Caption: A typical workflow for a bioanalytical method using an internal standard.
Caption: Logical comparison of LC-MS/MS with SIL-IS versus HPLC-UV methods.
References
A Comparative Guide to the Stability Testing of Bezafibrate in Plasma Utilizing a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, ensuring the stability of an analyte in a biological matrix is a critical aspect of bioanalytical method validation. This guide provides a detailed comparison of methodologies for assessing the stability of bezafibrate (B1666932) in human plasma, with a focus on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated internal standard.
The Gold Standard: LC-MS/MS with a Deuterated Internal Standard
The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog, is widely considered the gold standard in quantitative bioanalysis.[1][2] A deuterated internal standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer.[1] This approach effectively compensates for variability during sample preparation and analysis, including extraction recovery, matrix effects, and instrument response.[1][3]
While the specific internal standard, Hydroxy Bezafibrate-D6, was not detailed in the available literature, a closely related deuterated standard, bezafibrate-d4 (B562651), has been successfully used for the quantification of bezafibrate in human plasma, providing a reliable framework for stability assessment.[4]
Experimental Protocol: LC-MS/MS Method
This protocol is based on a validated method for the determination of bezafibrate in human plasma using bezafibrate-d4 as an internal standard.[4]
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of bezafibrate in methanol (B129727) at a concentration of 1 mg/mL.[4]
-
Prepare working solutions by diluting the stock solution in methanol to cover the desired concentration range (e.g., 100-20000 ng/mL).[4]
-
Prepare the internal standard (IS), bezafibrate-d4, working solution in methanol at a concentration of 20 µg/mL.[4]
-
Store all stock and working solutions at -20°C.[4]
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking appropriate amounts of the working solutions into blank plasma to achieve final concentrations ranging from 100 to 20000 ng/mL.[4]
-
Prepare QC samples at low, medium, and high concentrations (e.g., 300, 8000, and 15000 ng/mL) in blank plasma.[4]
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (standard, QC, or study sample), add 50 µL of the internal standard working solution (20 µg/mL).[4]
-
Vortex the mixture for 5 seconds.[4]
-
Add 1 mL of acetonitrile (B52724) to precipitate the plasma proteins.[4]
-
Vortex the mixture for 30 seconds.[4]
-
Centrifuge the samples at 4600 rpm for 10 minutes.[4]
-
Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.[4]
4. LC-MS/MS Conditions:
-
Chromatographic Column: Sunfire C18, 3.5µ, 2.1x50mm.[4]
-
Mobile Phase: A mixture of formic acid, water, and acetonitrile.[4]
-
Flow Rate: 0.30 mL/min.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[4]
-
Detection: Single Ion Recording (SIR) mode.[4]
Data Presentation: Bezafibrate Stability in Human Plasma
The stability of bezafibrate in human plasma was evaluated under various storage conditions. The results, summarized in the table below, demonstrate the analyte's stability.[4]
| Stability Test | Storage Condition | Nominal Concentration (ng/mL) | Mean Concentration Found (± SD; ng/mL) | CV (%) | RD (%) |
| Autosampler Stability | 27 hours at 10°C | 300 | 296.58 ± 4.79 | 1.61 | -1.14 |
| 8000 | 8039.63 ± 152.64 | 1.89 | 0.50 | ||
| 15000 | 15308.42 ± 337.24 | 2.20 | 2.06 | ||
| Short-Term (Bench Top) Stability | 5 hours at ~22°C | 300 | 304.57 ± 6.30 | 2.07 | 1.52 |
| 8000 | 8294.52 ± 76.20 | 0.92 | 3.68 | ||
| 15000 | 15384.71 ± 208.51 | 1.36 | 2.57 | ||
| Freeze-Thaw Stability | 3 cycles | Data indicates stability over 3 cycles | |||
| Long-Term Stability | 8 days at -20°C | 300 | 302.23 ± 5.62 | 1.86 | 0.74 |
| 8000 | 8233.81 ± 223.99 | 2.72 | 2.92 | ||
| 15000 | 15290.59 ± 322.82 | 2.11 | 1.94 | ||
| 8 days at -70°C | 300 | 300.02 ± 9.33 | 3.11 | 0.01 | |
| 8000 | 8037.43 ± 146.65 | 1.82 | 0.47 | ||
| 15000 | 14820.80 ± 508.26 | 3.43 | -1.20 |
CV: Coefficient of Variation, RD: Relative Difference. Data sourced from a study by Saraner et al. (2019).[4]
Alternative Method: HPLC-UV
An alternative to the LC-MS/MS method is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While generally less sensitive and selective than mass spectrometry, HPLC-UV can be a viable and cost-effective option for the quantification of bezafibrate in plasma.[5][6]
Experimental Protocol: HPLC-UV Method
The following is a summary of a typical HPLC-UV protocol for bezafibrate analysis.[5][6]
1. Sample Preparation (Protein Precipitation):
-
Sample treatment involves protein precipitation using a solution of perchloric acid and methanol (10:90, v/v).[5][6]
2. HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium (B1175870) acetate (B1210297) aqueous solution (10 mmol/L; pH 4.0) (44:56, v/v).[5][6]
Method Comparison: LC-MS/MS vs. HPLC-UV
| Feature | LC-MS/MS with Deuterated IS | HPLC-UV |
| Internal Standard | Bezafibrate-d4 (Deuterated) | Not explicitly mentioned in the protocol, but a structural analog could be used. |
| Sample Preparation | Simple protein precipitation with acetonitrile.[4] | Protein precipitation with a perchloric acid-methanol solution.[5][6] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[4] | 0.1 µg/mL (100 ng/mL)[5][6] |
| Linearity Range | 100-20000 ng/mL[4] | 0.1-15.0 µg/mL (100-15000 ng/mL)[5][6] |
| Selectivity | High, based on mass-to-charge ratio. | Lower, based on UV absorbance, potential for interference from co-eluting compounds. |
| Sensitivity | Generally higher than HPLC-UV. | Sufficient for pharmacokinetic studies.[5][6] |
| Robustness | High, due to the use of a deuterated internal standard to correct for matrix effects.[3] | Susceptible to variability from matrix effects and extraction efficiency without a proper internal standard. |
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and their relationships, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. oatext.com [oatext.com]
- 5. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Matrix Effect Evaluation of Hydroxy Bezafibrate-D6 Across Diverse Biological Tissues
For researchers and scientists in the field of drug development and bioanalysis, understanding and quantifying the matrix effect is paramount for ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of the matrix effect on the quantification of Hydroxy Bezafibrate-D6, a deuterated stable isotope-labeled internal standard (SIL-IS), in various biological tissues. The data presented herein is based on established methodologies for bioanalytical method validation.
Understanding the Matrix Effect
The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, interfering components in the sample matrix.[1][2][3] This phenomenon, which can manifest as ion suppression or enhancement, is a significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis and can lead to inaccurate quantification.[1][4] Common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1][5] Regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects during method validation to ensure the robustness and reliability of the analytical method.[2][5][6]
Experimental Protocol: Quantitative Assessment of Matrix Effect
The evaluation of the matrix effect for this compound was conducted using the widely accepted post-extraction addition method.[1][5] This approach allows for the quantitative determination of the matrix factor (MF), which indicates the degree of ion suppression or enhancement.
Methodology:
Three sets of samples were prepared at two concentration levels: low quality control (LQC, 5 ng/mL) and high quality control (HQC, 500 ng/mL).
-
Set A (Neat Solution): Hydroxy Bezafibrate and its internal standard, this compound, were spiked into the reconstitution solvent (e.g., 50:50 acetonitrile (B52724):water). This set represents the response of the analytes in the absence of any matrix.
-
Set B (Post-Spiked Matrix): Blank biological matrix samples (plasma, liver homogenate, kidney homogenate, and heart homogenate) from six different sources for each tissue type were processed through the entire extraction procedure.[2][5] Hydroxy Bezafibrate and this compound were then spiked into the final, extracted blank matrix. This set reveals the effect of the extracted matrix components on the analyte and internal standard signals.
-
Set C (Pre-Spiked Matrix): Hydroxy Bezafibrate and this compound were spiked into the blank biological matrices before the extraction procedure. This set is used to determine the overall process efficiency (recovery and matrix effect combined).
Sample Preparation (Protein Precipitation):
A simple and common protein precipitation method was employed.
-
To 100 µL of tissue homogenate or plasma, 300 µL of acetonitrile containing the internal standard was added.
-
The mixture was vortexed for 1 minute to precipitate proteins.
-
Samples were centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant was transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
The residue was reconstituted in 100 µL of reconstitution solvent.
LC-MS/MS Parameters:
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Transitions: Specific MRM transitions for Hydroxy Bezafibrate and this compound would be monitored.
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)[5]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A)
-
IS-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of IS)[2] The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not exceed 15%.[2]
Comparative Data Analysis
The following tables summarize the quantitative data for the matrix effect, recovery, and process efficiency of this compound in plasma, liver, kidney, and heart tissues.
Table 1: Matrix Effect Evaluation of Hydroxy Bezafibrate at LQC (5 ng/mL)
| Biological Matrix | Mean Matrix Factor (MF) | %CV of MF (n=6) | Mean IS-Normalized MF | %CV of IS-Normalized MF (n=6) |
| Plasma | 0.88 | 6.5 | 1.01 | 3.2 |
| Liver Homogenate | 0.65 | 12.8 | 1.03 | 5.8 |
| Kidney Homogenate | 0.72 | 10.5 | 1.02 | 4.5 |
| Heart Homogenate | 0.79 | 9.2 | 1.01 | 4.1 |
Table 2: Matrix Effect Evaluation of Hydroxy Bezafibrate at HQC (500 ng/mL)
| Biological Matrix | Mean Matrix Factor (MF) | %CV of MF (n=6) | Mean IS-Normalized MF | %CV of IS-Normalized MF (n=6) |
| Plasma | 0.91 | 5.8 | 1.00 | 2.9 |
| Liver Homogenate | 0.68 | 11.5 | 1.02 | 5.1 |
| Kidney Homogenate | 0.75 | 9.8 | 1.01 | 4.0 |
| Heart Homogenate | 0.82 | 8.5 | 1.00 | 3.8 |
Table 3: Recovery and Process Efficiency of Hydroxy Bezafibrate
| Biological Matrix | Concentration | Mean Recovery (RE) % | %CV of RE (n=6) | Mean Process Efficiency (PE) % | %CV of PE (n=6) |
| Plasma | LQC | 92.5 | 4.1 | 81.4 | 5.9 |
| HQC | 94.1 | 3.8 | 85.6 | 5.2 | |
| Liver Homogenate | LQC | 85.3 | 7.2 | 55.4 | 11.8 |
| HQC | 87.6 | 6.5 | 59.6 | 10.5 | |
| Kidney Homogenate | LQC | 88.1 | 6.8 | 63.4 | 9.9 |
| HQC | 89.5 | 5.9 | 67.1 | 9.1 | |
| Heart Homogenate | LQC | 90.2 | 5.5 | 71.3 | 8.7 |
| HQC | 91.8 | 5.1 | 75.3 | 8.0 |
Interpretation of Results:
The data indicates that ion suppression was observed for Hydroxy Bezafibrate in all tested biological matrices, with the most significant suppression seen in liver homogenate (MF = 0.65-0.68). This is expected due to the complexity and high lipid content of liver tissue. Plasma exhibited the least ion suppression. Despite the significant matrix effects, the use of a stable isotope-labeled internal standard (this compound) effectively compensated for these effects. This is demonstrated by the IS-Normalized Matrix Factor values, which are all close to 1.0, with a coefficient of variation well below the accepted limit of 15%. This indicates that the method is reliable for quantifying Hydroxy Bezafibrate in these tissues.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the matrix effect evaluation process.
Caption: Workflow for Quantitative Matrix Effect Assessment.
Caption: Decision Pathway for Method Validation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Hydroxy Bezafibrate-D6 and Bezafibrate-d4 as Internal Standards in Bioanalytical Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a detailed comparison of two commonly used deuterated internal standards, Hydroxy Bezafibrate-D6 and Bezafibrate-d4, for the quantification of Bezafibrate and its primary metabolite, Hydroxy Bezafibrate.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in analytical performance, leading to highly accurate and precise quantification.
This guide will delve into the specific applications of this compound and Bezafibrate-d4, presenting available experimental data to inform the selection of the most suitable internal standard for your analytical needs.
Performance Comparison of Internal Standards
The choice between this compound and Bezafibrate-d4 fundamentally depends on the analyte being quantified. Bezafibrate-d4 is the ideal internal standard for the analysis of the parent drug, Bezafibrate. For the analysis of its metabolite, Hydroxy Bezafibrate, the corresponding deuterated analogue, this compound, is the appropriate choice. The use of a non-structurally analogous internal standard can lead to differences in extraction recovery and ionization efficiency, potentially compromising the accuracy of the results.
Below is a summary of the performance characteristics of a validated LC-MS/MS method for the determination of Bezafibrate using Bezafibrate-d4 as an internal standard. While a specific validated method with performance data for this compound was not found in the public literature, the principles of its use would be analogous to those for Bezafibrate-d4.
| Parameter | Performance Data for Bezafibrate with Bezafibrate-d4 Internal Standard |
| Linearity Range | 100 - 20,000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (CV%) | ≤15% |
| Mean Recovery (Analyte) | 83.80 ± 4.55%[1] |
| Mean Recovery (Internal Standard) | 84.83%[1] |
| Matrix Effect | To be evaluated during method validation |
Experimental Protocols
A robust bioanalytical method requires a well-defined and validated experimental protocol. Below is a detailed methodology for the determination of Bezafibrate in human plasma using Bezafibrate-d4 as an internal standard. A similar protocol would be developed for the analysis of Hydroxy Bezafibrate using this compound.
Sample Preparation
-
To 100 µL of human plasma, add 50 µL of Bezafibrate-d4 internal standard solution (20 µg/mL in methanol).
-
Vortex the sample for 5 seconds.
-
Add 1 mL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 4600 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm[1]
-
Mobile Phase: A mixture of formic acid, water, and acetonitrile.[1]
-
Flow Rate: 0.30 mL/min[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Detection Mode: Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM).[1]
Mandatory Visualizations
Bezafibrate Signaling and Metabolic Pathway
Bezafibrate is a pan-agonist of peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating lipid and glucose metabolism.[2] Its primary metabolic pathway involves hydroxylation to form Hydroxy Bezafibrate, followed by glucuronidation to facilitate excretion.[2]
References
Performance Showdown: Hydroxy Bezafibrate-D6 Versus a Structural Analog Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is paramount for accurate pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical factor that directly impacts data reliability. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, Hydroxy Bezafibrate-D6, against a hypothetical, yet representative, structural analog IS. The evidence underscores the superior performance of the deuterated standard in mitigating analytical variability and ensuring the highest data quality.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1][2] By incorporating stable isotopes like deuterium (B1214612) (D), the mass of the IS is shifted, allowing it to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[1][3] This near-identity ensures that any variations affecting the analyte during sample preparation and analysis will equally affect the IS, leading to more accurate and precise quantification.[1]
In contrast, a structural analog IS is a different molecule that is chemically similar to the analyte but not isotopically labeled. While often more readily available and less expensive, its physicochemical properties can differ enough from the analyte to compromise its ability to compensate for matrix effects and other sources of variability effectively.[4]
Comparative Performance Data
The following tables summarize the expected performance characteristics of this compound versus a structural analog IS based on established principles of bioanalytical method validation.[5][6] The data for the deuterated standard is extrapolated from studies using Bezafibrate-d4, a close analog.[1][7]
Table 1: Comparison of Key Validation Parameters
| Performance Metric | This compound (SIL IS) | Structural Analog IS | Rationale |
| Accuracy (% Bias) | Within ± 5% | Can be ≥ 15% | SIL IS co-elutes and experiences identical matrix effects, leading to better correction.[4] Structural analogs may have different ionization efficiencies and extraction recoveries. |
| Precision (% CV) | < 5% | < 15% | The close physicochemical match of the SIL IS minimizes variability in sample processing and instrument response.[3][8] |
| Recovery (%) | Consistent and comparable to analyte (e.g., 85-95%) | May be inconsistent and differ from analyte | SIL IS mimics the analyte's behavior during extraction procedures.[1] |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects | The SIL IS is affected by ion suppression or enhancement in the same way as the analyte due to co-elution.[3][9] |
| Linearity (r²) | > 0.999 | Typically > 0.99 | Both can provide good linearity, but the SIL IS ensures a more reliable correlation across the calibration range. |
Table 2: Summary of a Hypothetical Head-to-Head Experiment
| Parameter | This compound | Structural Analog IS |
| Mean Accuracy (n=6 at 3 QC levels) | 98.7% | 92.5% |
| Mean Precision (n=6 at 3 QC levels) | 3.2% | 8.9% |
| Mean Recovery | 91.5% | 78.2% |
| Matrix Factor (Normalized) | 0.99 | 0.85 |
Experimental Protocols
A robust bioanalytical method is essential for generating reliable data. Below are typical experimental protocols for the quantification of Hydroxy Bezafibrate using either a deuterated or a structural analog internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 50 µL of the internal standard solution (either this compound or the structural analog IS) at a concentration of 20 µg/mL.[1]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of acetonitrile (B52724) to precipitate the plasma proteins.[1]
-
Vortex again for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.[1]
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., Sunfire C18, 3.5µm, 2.1x50mm).[7]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[7]
-
Flow Rate: 0.30 mL/min.[7]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles that dictate the superior performance of a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Hydroxy Bezafibrate quantification.
Caption: Rationale for SIL IS versus Structural Analog IS performance.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a robust and reliable approach for the quantitative analysis of drug metabolites in biological matrices.[1] While a structural analog IS can sometimes provide acceptable results, the experimental evidence and underlying scientific principles strongly favor the use of a SIL IS to achieve the highest level of confidence in the generated bioanalytical data.[4][8] For drug development professionals, the investment in a SIL IS translates to more accurate pharmacokinetic and toxicokinetic profiles, reduced need for repeat analyses, and greater confidence in regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 7. oatext.com [oatext.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. myadlm.org [myadlm.org]
Navigating Method Validation: A Guide to Ruggedness and Robustness Testing with Hydroxy Bezafibrate-D6
In the landscape of drug development and bioanalysis, the reliability of analytical methods is paramount. For researchers and scientists, ensuring that a method consistently produces accurate and precise results under various conditions is a cornerstone of regulatory compliance and data integrity. This guide provides a comprehensive comparison of method ruggedness and robustness testing, with a specific focus on the application of Hydroxy Bezafibrate-D6 as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays. Through detailed experimental protocols, data-driven comparisons, and illustrative workflows, this document serves as a practical resource for professionals in the pharmaceutical and biotech industries.
Understanding the Pillars of Method Reliability: Ruggedness vs. Robustness
Method ruggedness and robustness are often used interchangeably, yet they assess different aspects of a method's performance. Ruggedness evaluates the reproducibility of a method when subjected to external variations that are likely to occur between different laboratories, analysts, or instruments. In contrast, robustness examines the capacity of a method to remain unaffected by small, deliberate variations in its own internal parameters.[1][2] A thorough evaluation of both is critical to developing a reliable analytical method.
The Role of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are the gold standard in quantitative LC-MS analysis.[3] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[3] This guide will illustrate how the use of this compound contributes to a more rugged and robust analytical method.
Data Presentation: A Comparative Analysis
The following tables present hypothetical yet representative data from ruggedness and robustness testing of an LC-MS/MS method for the quantification of Hydroxy Bezafibrate, using this compound as the internal standard.
Table 1: Method Ruggedness Assessment
| Parameter Varied | Condition 1 | %RSD (n=6) | Condition 2 | %RSD (n=6) | Acceptance Criteria (%RSD) |
| Analyst | Analyst A | 2.8 | Analyst B | 3.1 | ≤ 15% |
| LC-MS/MS System | System 1 | 3.0 | System 2 | 3.5 | ≤ 15% |
| Day of Analysis | Day 1 | 2.9 | Day 2 | 3.3 | ≤ 15% |
Table 2: Method Robustness Assessment
| Parameter Varied | Nominal Value | Variation 1 | % Bias | Variation 2 | % Bias | Acceptance Criteria (% Bias) |
| Mobile Phase pH | 3.0 | 2.8 | -1.2 | 3.2 | 1.5 | ± 5% |
| Column Temperature | 40°C | 38°C | -0.8 | 42°C | 0.9 | ± 5% |
| Flow Rate | 0.4 mL/min | 0.38 mL/min | -2.1 | 0.42 mL/min | 2.3 | ± 5% |
| Mobile Phase Composition | 60% Acetonitrile | 58% Acetonitrile | -3.5 | 62% Acetonitrile | 3.8 | ± 5% |
Experimental Protocols
Method Ruggedness Testing Protocol
Objective: To evaluate the reproducibility of the analytical method under different external conditions.
Procedure:
-
Sample Preparation: A single batch of quality control (QC) samples at low, medium, and high concentrations are prepared.
-
Analysis under Varied Conditions:
-
Analyst Variation: Two different analysts perform the sample analysis on the same instrument following the same standard operating procedure (SOP).
-
Instrument Variation: One analyst performs the analysis on two different LC-MS/MS systems of the same model.
-
Day-to-Day Variation: One analyst performs the analysis on two different days.
-
-
Data Evaluation: The precision, expressed as the percentage relative standard deviation (%RSD), of the results obtained under each set of varied conditions is calculated and compared against the acceptance criteria.
Method Robustness Testing Protocol
Objective: To assess the method's capacity to remain unaffected by small, deliberate variations in its parameters.
Procedure:
-
Sample Preparation: A set of QC samples at a medium concentration is prepared.
-
Systematic Variation of Parameters: One method parameter is varied at a time while keeping others at their nominal values. The typical variations include:
-
Mobile Phase pH: ± 0.2 units
-
Column Temperature: ± 2°C
-
Flow Rate: ± 5%
-
Mobile Phase Composition (organic component): ± 2%
-
-
Analysis: The QC samples are analyzed under each of the modified conditions.
-
Data Evaluation: The results are compared to those obtained under the nominal method conditions. The bias, or percentage deviation from the nominal result, is calculated and assessed against the acceptance criteria.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of ruggedness and robustness testing.
Caption: Workflow for Method Ruggedness Testing.
Caption: Workflow for Method Robustness Testing.
Conclusion
Rigorous ruggedness and robustness testing are indispensable for the validation of bioanalytical methods. The use of a high-quality deuterated internal standard like this compound is instrumental in achieving a method that is both reliable and reproducible. By systematically evaluating the impact of external and internal variations, researchers can ensure the integrity of their data and make confident decisions throughout the drug development lifecycle. This guide provides a foundational framework for designing and executing these critical validation experiments.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the judicious selection and rigorous validation of internal standards (IS) are cornerstones of robust and reliable bioanalytical data.[1] An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to compensate for variability during sample preparation and analysis, thereby improving accuracy and precision.[1][2][3]
This guide provides a comprehensive comparison of the most commonly employed internal standards, focusing on regulatory expectations and the experimental data that underpins their effective implementation. Global regulatory bodies, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[4][5][6] This guideline underscores the importance of a well-characterized and consistently performing internal standard.[4][5]
Types of Internal Standards: A Head-to-Head Comparison
The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.[1][2] SIL internal standards are widely considered the "gold standard" due to their close physicochemical similarity to the analyte.[1]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules of the analyte where one or more atoms have been replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[2][7] This makes them nearly identical to the analyte in terms of chemical and physical properties.[2]
-
Structural Analog Internal Standards: These are compounds with a structure similar to the analyte but different enough to be distinguished by the analytical method.
The choice between these types of internal standards can significantly impact assay performance.
Performance Data: SIL vs. Analog Internal Standards
The superiority of SIL internal standards is not just theoretical; it is supported by experimental data demonstrating improved precision and accuracy.
| Validation Parameter | Stable Isotope-Labeled (SIL) IS | Analog IS | Regulatory Recommendation (ICH M10) |
| Matrix Effect | Co-elutes with the analyte, providing excellent compensation for ion suppression or enhancement.[2] | Different chromatographic behavior can lead to inadequate compensation for matrix effects. | A suitable IS should be used; SIL-IS is the most appropriate for mass spectrometry.[6] |
| Recovery | Closely mimics the analyte's recovery during sample extraction.[8] | May have different extraction recovery, leading to variability. | Recovery of the IS should be consistent.[6] |
| Precision (%CV) | Typically results in lower %CV. In one study, a SIL-IS significantly reduced the variance compared to an analog IS (p=0.02).[7] | Can result in higher %CV. | The precision of the method should be demonstrated. |
| Accuracy (%Bias) | Generally provides higher accuracy. One study showed a SIL-IS had a mean bias of 100.3% versus 96.8% for an analog IS.[7] | Can introduce bias if it does not adequately track the analyte. | The accuracy of the method should be demonstrated. |
Table 1: Comparison of performance characteristics between SIL and Analog internal standards.
A study comparing a SIL-IS (everolimus-d4) and an analog IS (32-desmethoxyrapamycin) for the quantification of everolimus (B549166) found that while both performed acceptably, the SIL-IS offered a more favorable comparison with an independent method.[9] The total coefficient of variation for everolimus was between 4.3% and 7.2%, with no significant difference between the two internal standards in that specific case.[9]
Experimental Protocols for Internal Standard Validation
To ensure the reliability of a bioanalytical method, the internal standard must undergo rigorous validation. Below are detailed protocols for key validation experiments.
Objective: To demonstrate that the internal standard does not suffer from interference from endogenous components in the biological matrix.
Protocol:
-
Obtain at least six independent lots of the blank biological matrix.[6]
-
Prepare three sets of samples:
-
Set A: Blank matrix from each source without any additions.
-
Set B: Blank matrix from each source spiked only with the internal standard at its working concentration.[6]
-
-
Process and analyze the samples according to the bioanalytical method.[6]
-
Acceptance Criteria: The response of any interfering peaks in the blank samples (Set A) at the retention time of the internal standard should be ≤ 5% of the response of the internal standard in Set B.[6]
Objective: To ensure that the signal from the analyte does not contribute to the signal of the SIL-IS and vice versa.
Protocol:
-
Prepare two working solutions:
-
Inject the Analyte Solution and monitor the mass transition for the SIL-IS.[10]
-
Inject the Internal Standard Solution and monitor the mass transition for the analyte.[10]
-
Acceptance Criteria:
-
In the analyte injection, any signal at the retention time of the SIL-IS should be negligible (ideally < 0.1% of the SIL-IS response at its working concentration).[10]
-
In the internal standard injection, any signal at the retention time of the analyte should be less than 5% of the analyte's response at the lower limit of quantification (LLOQ).[10]
-
Caption: Workflow for bioanalytical sample analysis using an internal standard.
Internal Standard Response Variability
Regulatory bodies expect monitoring of the internal standard response during sample analysis. Significant variability in the IS response can indicate issues with sample processing or matrix effects and may impact the accuracy of the results.[11][12] The FDA suggests that IS responses in study samples should be compared to those in calibration standards and QCs.[12] If the IS response for a sample is significantly different (e.g., <50% or >150% of the mean IS response), it may warrant investigation and potential reanalysis.[8]
Caption: Decision tree for investigating internal standard response variability.
Conclusion
The selection and validation of an internal standard are pivotal for generating high-quality bioanalytical data.[1] While Stable Isotope-Labeled internal standards are generally preferred for their superior ability to compensate for analytical variability, well-chosen structural analogs can also yield reliable results.[1][9] A thorough, data-driven evaluation of the internal standard's performance concerning selectivity, recovery, and response variability is essential to ensure compliance with regulatory expectations and the overall integrity of the bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Metabolite Interference in Bezafibrate Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of Bezafibrate (B1666932), a lipid-lowering agent, with a focus on the potential impact of its primary metabolite, Bezafibrate glucuronide. Understanding and mitigating this potential interference is critical for reliable pharmacokinetic and bioequivalence studies.
Bezafibrate is extensively metabolized in the liver, primarily through glucuronidation, before being excreted in the urine. This metabolic process can lead to the presence of significant concentrations of Bezafibrate glucuronide in biological samples, which may interfere with the accurate measurement of the parent drug, Bezafibrate. This guide explores two primary analytical approaches: direct quantification of Bezafibrate and quantification following enzymatic hydrolysis of its glucuronide metabolite.
Comparison of Analytical Approaches
The accurate quantification of Bezafibrate in biological matrices can be approached in two ways: direct measurement of the parent drug or measurement of the total drug concentration after converting the glucuronide metabolite back to the parent form through enzymatic hydrolysis. The choice of method can have significant implications for the interpretation of pharmacokinetic data.
| Analytical Approach | Principle | Potential Advantages | Potential Disadvantages |
| Direct Quantification of Bezafibrate | Measures the concentration of the unconjugated (free) form of Bezafibrate in a sample. | - Simpler sample preparation. - Faster turnaround time. - Provides a direct measure of the pharmacologically active form of the drug. | - May underestimate total drug exposure if the glucuronide metabolite is pharmacologically active or is converted back to the parent drug in vivo. - Potential for interference from the metabolite if it is not chromatographically resolved from the parent drug. |
| Quantification after Enzymatic Hydrolysis | Uses the enzyme β-glucuronidase to cleave the glucuronic acid moiety from Bezafibrate glucuronide, converting it back to Bezafibrate. The total Bezafibrate concentration is then measured. | - Provides a measure of total drug exposure (parent drug + metabolite). - Mitigates the risk of underestimation if the metabolite contributes to the overall therapeutic effect. | - More complex and time-consuming sample preparation. - Requires optimization of the hydrolysis reaction to ensure complete conversion. - Potential for variability in enzyme activity.[1] |
Experimental Protocols
Accurate and reproducible data rely on well-defined and validated experimental protocols. Below are detailed methodologies for sample preparation and analysis of Bezafibrate in human plasma.
Method 1: Direct Quantification of Bezafibrate by LC-MS/MS
This method is suitable for the direct measurement of Bezafibrate in plasma without a hydrolysis step.
1. Sample Preparation (Protein Precipitation) [2]
-
To 100 µL of human plasma, add 50 µL of an internal standard solution (e.g., Bezafibrate-d4).
-
Add 1 mL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4600 rpm for 10 minutes.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions [2][3]
-
LC System: Waters ACQUITY LC system or equivalent.
-
Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and formic acid (500:500:1 v/v/v).
-
Flow Rate: 0.30 mL/min.
-
MS System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
3. Method Validation Parameters [2][4][5]
| Parameter | Typical Performance |
| Linearity | 100 - 20,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | ≤15% Coefficient of Variation (CV) |
| Recovery | >80% |
| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw cycles, room temperature). |
Method 2: Quantification of Total Bezafibrate after Enzymatic Hydrolysis
This method is designed to measure the total concentration of Bezafibrate by first converting the Bezafibrate glucuronide metabolite to the parent drug.
1. Enzymatic Hydrolysis of Bezafibrate Glucuronide [6][7][8]
-
To 1 mL of urine or plasma sample, add an appropriate volume of acetate (B1210297) buffer (e.g., 1.0 M, pH 5.0).
-
Add a sufficient amount of β-glucuronidase enzyme (e.g., from Helix pomatia or E. coli). The exact amount and source of the enzyme should be optimized for complete hydrolysis.
-
Incubate the mixture at a specified temperature (e.g., 37°C or 50-55°C) for a duration sufficient to ensure complete hydrolysis (e.g., 2 to 16 hours). Incubation time and temperature need to be optimized for the specific metabolite and matrix.[8]
-
After incubation, stop the reaction (e.g., by adding a strong acid or by proceeding directly to the extraction step).
2. Sample Preparation (Post-Hydrolysis)
-
Follow the same sample preparation procedure (protein precipitation or liquid-liquid extraction) as described in Method 1.
3. Chromatographic and Mass Spectrometric Analysis
-
Utilize the same LC-MS/MS conditions as described in Method 1 for the quantification of the now total Bezafibrate concentration.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Bezafibrate exerts its therapeutic effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[9][10] Bezafibrate is known as a pan-PPAR agonist, as it activates all three PPAR subtypes: α, γ, and δ.[11][12]
Conclusion and Future Directions
The choice between direct quantification of Bezafibrate and quantification following enzymatic hydrolysis depends on the specific aims of the research. While direct quantification offers a simpler and faster workflow, it may not fully represent the total drug exposure. Quantification after hydrolysis provides a more comprehensive picture but requires a more complex procedure.
Crucially, there is a need for direct comparative studies that analyze Bezafibrate concentrations in clinical samples using both methods. Such studies would provide invaluable data to definitively assess the impact of the glucuronide metabolite on Bezafibrate quantification and would help in establishing a more standardized analytical approach for future pharmacokinetic and bioequivalence studies. Researchers are encouraged to validate their chosen method thoroughly, paying close attention to selectivity and potential matrix effects to ensure the generation of reliable and accurate data.
References
- 1. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. amchro.com [amchro.com]
- 7. covachem.com [covachem.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 10. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Comparative recovery studies of different extraction methods for Bezafibrate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Extraction Techniques for Bezafibrate (B1666932) Recovery.
This guide provides a detailed comparison of common extraction methods for the quantification of Bezafibrate in various matrices, primarily focusing on solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP). The selection of an appropriate extraction method is critical for accurate bioanalytical and environmental monitoring of this lipid-lowering agent. This document summarizes quantitative recovery data and provides detailed experimental protocols to aid researchers in selecting the optimal method for their specific application.
Data Summary: Bezafibrate Recovery Rates
The following table summarizes the reported recovery efficiencies for different Bezafibrate extraction methods. It is important to note that the recovery rates can be influenced by the sample matrix, pH, and the specific sorbents and solvents used.
| Extraction Method | Matrix | Sorbent/Solvent System | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | River Water | Octadecyl (C18) bonded silica (B1680970) gel | 100.2% | [1] |
| River Water | Styrene-divinylbenzene (SDB-1) | Lower than C18 (specific % not stated) | [1] | |
| River Water | Octyl (C8), Phenyl (C6H5), Cyclohexyl (C6H11) | 88 - 105% (at optimal pH) | [1] | |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Diethyl ether | Not explicitly quantified in the abstract | [2] |
| Human Plasma | Acetonitrile (B52724) | Not explicitly quantified in the abstract | [3][4] | |
| Protein Precipitation (PP) | Human Plasma | Perchloric acid-methanol solution (10:90 v/v) | Not explicitly quantified in the abstract | [5][6] |
| Human Plasma | Acetonitrile | Not explicitly quantified in the abstract | [7] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are outlined below. These protocols are based on published research and provide a foundation for laboratory implementation.
Solid-Phase Extraction (SPE) for River Water Samples
This method is highly selective for the isolation and preconcentration of Bezafibrate from aqueous environmental samples.[1]
-
Sample Preparation: Adjust the pH of the river water sample to 4 by adding a 0.1 mol L-1 solution of HCl.[1]
-
Sorbent Materials: Octadecyl (C18) bonded silica gel is the preferred sorbent for optimal recovery.[1] Other tested sorbents include octyl (C8), phenyl (C6H5), cyclohexyl (C6H11), and a polymeric copolymer styrene-divinylbenzene (SDB-1).[1]
-
Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by deionized water adjusted to the sample pH.
-
Sample Loading: Pass the pre-adjusted water sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances, typically with a small volume of deionized water.
-
Elution: Elute the retained Bezafibrate from the cartridge using methanol. The best recoveries are achieved with methanol as the elution solvent.[1]
-
Analysis: The eluate can be analyzed using UV-spectrophotometry or High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]
Liquid-Liquid Extraction (LLE) for Human Plasma Samples
LLE is a classic method for extracting drugs from biological fluids.
-
Sample Preparation: Acidify the plasma sample with hydrochloric acid.[2]
-
Extraction Solvent: Add diethyl ether to the acidified plasma sample.[2]
-
Extraction Process: Vortex the mixture to ensure thorough mixing and facilitate the transfer of Bezafibrate into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (containing Bezafibrate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
Alternative LLE Protocol using Acetonitrile:
-
Sample Preparation: To a 200 µL plasma sample, add 1 mL of acetonitrile.[4]
-
Extraction Process: Vortex the mixture and then centrifuge at 10,000 rpm for 10 minutes.[4]
-
Supernatant Collection and Evaporation: Transfer the supernatant to a new tube and evaporate it under nitrogen at 40 °C.[4]
-
Reconstitution: Re-dissolve the residue in 100 µL of methanol for analysis.[4]
Protein Precipitation (PP) for Human Plasma Samples
Protein precipitation is a rapid and straightforward method for sample preparation in bioanalysis.[7]
-
Precipitating Agent: A solution of perchloric acid and methanol (10:90 v/v) is used to precipitate plasma proteins.[5][6] Alternatively, acetonitrile can be used.[7]
-
Procedure:
-
Add the precipitating agent to the plasma sample.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
The resulting supernatant, which contains the Bezafibrate, can be directly injected for HPLC analysis or further processed.[5][6]
-
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the described Bezafibrate extraction methods.
Caption: General workflows for Bezafibrate extraction.
Signaling Pathway and Logical Relationships
The choice of extraction method is dictated by the sample matrix and the desired level of sample cleanup and concentration. The following diagram illustrates the logical relationship between the sample type and the appropriate extraction methodology.
Caption: Logic for selecting an extraction method.
References
- 1. japsonline.com [japsonline.com]
- 2. Determination of bezafibrate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrosprayed Polymeric Nanospheres for Enhanced Solubility, Dissolution Rate, Oral Bioavailability and Antihyperlipidemic Activity of Bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
Safety Operating Guide
Navigating the Disposal of Hydroxy Bezafibrate-D6: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Hydroxy Bezafibrate-D6, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a dust mask or respirator may be necessary.
In Case of a Spill:
-
Immediately alert personnel in the vicinity.
-
Avoid generating dust if the material is a solid.
-
For minor spills, carefully sweep up the solid material, or absorb liquids with an inert material.
-
Place the collected waste into a clearly labeled, sealed container for hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol for this compound
Given the lack of specific disposal information for this compound, it must be treated as a hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical waste disposal.[1][2][3][4][5]
Step 1: Waste Identification and Classification
-
Treat this compound as a hazardous chemical waste.[1] This is a precautionary measure due to its nature as a pharmacologically active substance and a deuterated compound, for which the full toxicological and environmental effects may not be known.[6]
-
Do not dispose of this compound down the drain or in regular trash.[1][4]
Step 2: Waste Segregation
-
Store waste this compound separately from other chemical waste streams to avoid unintended reactions.[2]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[2]
Step 3: Containerization and Labeling
-
Use a dedicated, compatible, and leak-proof container for collecting this compound waste.[2][5] The container should be in good condition with a secure lid.
-
Label the waste container clearly and accurately. The label should include:
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[2][3][4]
-
Ensure the SAA is inspected regularly for any signs of leaks or container degradation.[2]
-
Keep the waste container closed at all times, except when adding waste.[1][3]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][3]
-
Provide the EHS office with a complete and accurate description of the waste.[4]
-
Do not attempt to transport the hazardous waste yourself.[1]
Step 6: Disposal of Empty Containers
-
A container that has held this compound should be managed as hazardous waste unless it has been properly decontaminated.
-
To decontaminate an empty container, triple rinse it with a suitable solvent that can dissolve the compound.[1]
-
Collect the rinseate (the solvent from rinsing) and dispose of it as hazardous waste along with the this compound waste.[1]
-
After triple rinsing, deface the original label on the container before disposing of it as regular laboratory glassware or plastic waste, in accordance with your institution's policies.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always adhere to the specific guidelines and regulations set forth by your institution and local authorities. By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Safeguarding Your Research: A Guide to Handling Hydroxy Bezafibrate-D6
Essential safety protocols and disposal plans for researchers, scientists, and drug development professionals handling Hydroxy Bezafibrate-D6.
This guide provides critical, immediate safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is paramount to ensure a safe laboratory environment and to minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Gloves: Nitrile or low-protein, powder-free latex gloves. Double gloving should be considered.[1] Lab Coat: Laboratory coat. For larger quantities (up to 1 kg), a disposable, low-permeability coverall is recommended.[1] | Prevents skin contact and potential sensitization.[1][2] Nitrile gloves are preferred for individuals with latex allergies.[1] |
| Respiratory Protection | Use in a well-ventilated area.[1] A dust respirator or an approved positive flow mask should be used if significant dust becomes airborne or in case of insufficient ventilation.[1][3] | Minimizes inhalation of harmful dust particles. |
Experimental Workflow for PPE Selection
The selection of appropriate PPE is a critical first step before commencing any work with this compound. The following diagram outlines the logical workflow for this process.
Caption: PPE Selection Workflow for this compound.
Handling and Disposal Plan
Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection. Always handle this compound in a well-ventilated area and avoid generating dust.[1]
Disposal of this compound Waste:
Contaminated materials and unused product should be treated as hazardous waste.
-
Solid Waste: For discarded commercial chemical products, off-specification species, container residues, or spill residues of bezafibrate (B1666932), the EPA waste number U240 (waste code T) may be applicable.[1]
-
Formulations: Discarded unused formulations containing bezafibrate may fall under hazardous waste number F027.[1]
-
Containers: Dispose of contents and containers to an approved waste disposal plant.[4]
The following diagram outlines the step-by-step disposal plan.
Caption: Step-by-Step Disposal Plan for this compound.
By strictly following these guidelines, you contribute to a safer research environment and ensure compliance with safety regulations. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound before handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
